Product packaging for (1R,2R)-2-PCCA hydrochloride(Cat. No.:)

(1R,2R)-2-PCCA hydrochloride

Cat. No.: B12432087
M. Wt: 528.6 g/mol
InChI Key: ZRMICUFWAJDIQJ-WGEINMNRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(1R,2R)-2-PCCA hydrochloride is a useful research compound. Its molecular formula is C30H39Cl2N3O and its molecular weight is 528.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H39Cl2N3O B12432087 (1R,2R)-2-PCCA hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H39Cl2N3O

Molecular Weight

528.6 g/mol

IUPAC Name

(1S,2S)-N-[(2S,3S)-2-amino-3-methylpentyl]-N-[4-(4-propylphenyl)phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide;dihydrochloride

InChI

InChI=1S/C30H37N3O.2ClH/c1-4-8-22-10-12-23(13-11-22)24-14-16-25(17-15-24)33(20-28(31)21(3)5-2)30(34)27-19-26(27)29-9-6-7-18-32-29;;/h6-7,9-18,21,26-28H,4-5,8,19-20,31H2,1-3H3;2*1H/t21-,26-,27-,28+;;/m0../s1

InChI Key

ZRMICUFWAJDIQJ-WGEINMNRSA-N

Isomeric SMILES

CCCC1=CC=C(C=C1)C2=CC=C(C=C2)N(C[C@H]([C@@H](C)CC)N)C(=O)[C@H]3C[C@@H]3C4=CC=CC=N4.Cl.Cl

Canonical SMILES

CCCC1=CC=C(C=C1)C2=CC=C(C=C2)N(CC(C(C)CC)N)C(=O)C3CC3C4=CC=CC=N4.Cl.Cl

Origin of Product

United States

Foundational & Exploratory

(1R,2R)-2-PCCA Hydrochloride: A Technical Guide to its Mechanism of Action as a GPR88 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2R)-2-PCCA hydrochloride is a potent and selective agonist for the G protein-coupled receptor 88 (GPR88), an orphan receptor predominantly expressed in the striatum. Its activity as a GPR88 agonist has positioned it as a valuable pharmacological tool for elucidating the physiological roles of this receptor and as a potential starting point for the development of therapeutics targeting neurological and psychiatric disorders. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its signaling pathway, quantitative pharmacological data, and detailed experimental protocols.

Core Mechanism of Action: GPR88 Activation and Downstream Signaling

This compound functions as an agonist at the GPR88 receptor. Upon binding, it stabilizes an active conformation of the receptor, leading to the engagement and activation of intracellular heterotrimeric G proteins. Specifically, GPR88 couples to the Gαi subunit of the G protein complex.[1][2][3]

The activation of the Gαi subunit by the (1R,2R)-2-PCCA-bound GPR88 initiates a downstream signaling cascade characterized by the inhibition of adenylyl cyclase.[3] Adenylyl cyclase is the enzyme responsible for the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). Consequently, the activation of GPR88 by this compound leads to a decrease in intracellular cAMP levels.[1][3] This reduction in cAMP modulates the activity of downstream effectors such as Protein Kinase A (PKA), thereby influencing various cellular processes.

The signaling pathway is depicted in the diagram below:

GPR88_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol PCCA (1R,2R)-2-PCCA hydrochloride GPR88 GPR88 Receptor PCCA->GPR88 Binds and Activates G_protein Gαi/βγ Complex GPR88->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Cellular_Response Cellular Response PKA_active->Cellular_Response Phosphorylates Targets

GPR88 Receptor Signaling Pathway.

Quantitative Pharmacological Data

The potency of this compound as a GPR88 agonist has been quantified in various in vitro assays. The half-maximal effective concentration (EC50) values are summarized in the table below.

CompoundAssay TypeCell LineEC50 (nM)Reference
This compoundCell-free-3[1][4][5][6][7]
This compoundCell-based-603[1][4][5][6][7]
(1R,2R)-2-PCCAGloSensor™ cAMP AssayHEK293 cells stably expressing hGPR8856[1]
(1R,2R)-isomercAMP formation inhibitionGPR88-expressing HEK293T cells373[2]
2-PCCA (racemic)GloSensor™ cAMP AssayHEK293 cells stably expressing hGPR88116[8]
(1S,2S)-2-PCCAcAMP formation inhibitionGPR88-expressing HEK293T cells~1865 (5-fold less potent than (1R,2R)-isomer)[2]

Experimental Protocols

The following is a detailed methodology for a key experiment used to characterize the activity of this compound: the GloSensor™ cAMP Assay in HEK293 cells stably expressing the human GPR88 receptor.

Objective: To determine the potency of this compound in inhibiting adenylyl cyclase and reducing cAMP levels through the activation of the GPR88 receptor.

Materials:

  • HEK293 cells stably co-expressing the human GPR88 receptor and the pGloSensor™-22F cAMP plasmid.

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.

  • This compound stock solution (in DMSO or appropriate vehicle).

  • Isoproterenol (or Forskolin) to stimulate adenylyl cyclase.

  • GloSensor™ cAMP Reagent.

  • White, opaque, sterile 96-well or 384-well assay plates.

  • Luminometer.

Experimental Workflow Diagram:

experimental_workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Culture HEK293-GPR88-GloSensor cells cell_seeding Seed cells into assay plates cell_culture->cell_seeding incubation1 Incubate overnight cell_seeding->incubation1 reagent_addition Add GloSensor™ cAMP Reagent incubation1->reagent_addition incubation2 Equilibrate for 2 hours reagent_addition->incubation2 compound_addition Add (1R,2R)-2-PCCA and Isoproterenol incubation2->compound_addition incubation3 Incubate for 15-30 minutes compound_addition->incubation3 luminescence_reading Measure luminescence incubation3->luminescence_reading data_normalization Normalize data to controls luminescence_reading->data_normalization curve_fitting Generate dose-response curve data_normalization->curve_fitting ec50_determination Calculate EC50 value curve_fitting->ec50_determination

GloSensor™ cAMP Assay Workflow.

Procedure:

  • Cell Culture and Seeding:

    • Culture the HEK293-GPR88-GloSensor™ cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

    • Harvest the cells and seed them into white, opaque 96-well or 384-well plates at a density of 10,000-20,000 cells per well.

    • Incubate the plates overnight to allow for cell attachment.

  • Assay Preparation:

    • Prepare the GloSensor™ cAMP Reagent according to the manufacturer's instructions.

    • Remove the culture medium from the cells and add the GloSensor™ cAMP Reagent-containing medium.

    • Incubate the plates at room temperature for 2 hours to allow for reagent equilibration.

  • Compound Addition and Measurement:

    • Prepare serial dilutions of this compound in the assay buffer.

    • To measure the inhibitory effect on stimulated cAMP production, add a fixed concentration of an adenylyl cyclase stimulator (e.g., isoproterenol) to the wells, followed immediately by the different concentrations of this compound.

    • Incubate the plates at room temperature for 15-30 minutes.

    • Measure the luminescence signal using a luminometer.

  • Data Analysis:

    • The luminescence signal is inversely proportional to the level of cAMP inhibition.

    • Normalize the data to the signal produced by the stimulator alone (100% activity) and a basal control (0% activity).

    • Plot the normalized data against the logarithm of the this compound concentration to generate a dose-response curve.

    • Calculate the EC50 value from the dose-response curve using a non-linear regression analysis (e.g., four-parameter logistic fit).

Conclusion

This compound is a well-characterized agonist of the GPR88 receptor. Its mechanism of action involves the activation of the Gαi signaling pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers working with this compound and for those interested in the pharmacology of the GPR88 receptor. Further investigation into the in vivo effects of this compound will continue to shed light on the therapeutic potential of targeting GPR88.

References

(1R,2R)-2-PCCA Hydrochloride: A Potent Inhibitor of cAMP Production via GPR88 Agonism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (1R,2R)-2-PCCA hydrochloride, a potent agonist for the orphan G protein-coupled receptor 88 (GPR88). A key pharmacological effect of this compound is the inhibition of cyclic adenosine (B11128) monophosphate (cAMP) production, a critical secondary messenger in numerous cellular signaling pathways. This document details the mechanism of action, presents quantitative efficacy data, outlines experimental protocols for assessing its activity, and provides visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Gαi-Coupled Inhibition of Adenylyl Cyclase

This compound exerts its inhibitory effect on cAMP production by activating GPR88, a receptor primarily coupled to the inhibitory G protein subunit, Gαi.[1][2] Upon agonist binding, GPR88 facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαi subunit. This activation leads to the dissociation of the Gαi-GTP complex from the Gβγ dimer. The activated Gαi-GTP complex then directly inhibits the activity of adenylyl cyclase, the enzyme responsible for converting Adenosine Triphosphate (ATP) to cAMP.[3][4] The resulting decrease in intracellular cAMP levels modulates the activity of downstream effectors such as Protein Kinase A (PKA), thereby influencing a variety of cellular processes.

The specificity of this interaction has been demonstrated in studies where (1R,2R)-2-PCCA inhibited isoproterenol-stimulated cAMP accumulation in cells expressing GPR88, but not in control cells lacking the receptor.[2][5] Furthermore, it has been shown that GPR88 activation by this compound does not induce calcium mobilization, indicating a lack of coupling to Gαq proteins.[2][6]

Quantitative Data: In Vitro Efficacy of this compound

The potency of this compound in inhibiting cAMP production has been quantified in various in vitro assay systems. The half-maximal effective concentration (EC50) values are summarized in the table below. It is important to note that the potency can vary depending on the cell type, the specific assay technology used, and whether the measurement is performed in a cell-free or cell-based system.

CompoundAssay TypeCell Line/SystemEC50 (nM)Reference
(1R,2R)-2-PCCACell-free-3[7][8][9]
(1R,2R)-2-PCCAGloSensor cAMP AssayHEK293 cells56[7][10][11]
(1R,2R)-2-PCCACell-basedGPR88-22F cells603[7][11]
(1R,2R)-2-PCCACalcium Mobilization AssayCHO cells468[8][12]
(1R,2R)-isomer of 2-PCCAcAMP Functional AssayHEK293T/GPR88 cells373[3][6][13]
2-PCCA (racemate)cAMP Functional AssayHEK293 cells116[14][15]
2-PCCA (racemate)cAMP Functional AssayHEK293T/GPR88 cells877[3][6][13]

The data indicates that the (1R,2R)-isomer is significantly more potent than its (1S,2S)-counterpart, highlighting the stereospecificity of the interaction with GPR88.[6][15]

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanism and experimental procedures, the following diagrams are provided.

GPR88_Signaling_Pathway cluster_membrane Plasma Membrane GPR88 GPR88 G_protein Gαiβγ GPR88->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Gαi inhibits PCCA (1R,2R)-2-PCCA hydrochloride PCCA->GPR88 Binds to ATP ATP ATP->AC PKA Protein Kinase A (Inactive) cAMP->PKA Activates PKA_active Protein Kinase A (Active) PKA->PKA_active Cellular_Response Downstream Cellular Response PKA_active->Cellular_Response Phosphorylates Targets

Caption: GPR88 signaling pathway upon activation by this compound.

cAMP_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection and Analysis cell_culture Culture GPR88-expressing cells (e.g., HEK293) cell_plating Seed cells into multi-well plates cell_culture->cell_plating pre_incubation Pre-incubate cells with (1R,2R)-2-PCCA cell_plating->pre_incubation compound_prep Prepare serial dilutions of This compound compound_prep->pre_incubation stimulation Stimulate adenylyl cyclase (e.g., with Forskolin) pre_incubation->stimulation lysis Lyse cells to release intracellular cAMP stimulation->lysis cAMP_measurement Measure cAMP levels (e.g., TR-FRET, GloSensor) lysis->cAMP_measurement data_analysis Plot dose-response curve and calculate EC50 cAMP_measurement->data_analysis

Caption: Generalized workflow for a cAMP inhibition assay.

Experimental Protocols: cAMP Inhibition Assay

The following provides a detailed methodology for a common type of cAMP inhibition assay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or luminescence-based (e.g., GloSensor™) assay, used to determine the potency of this compound.

Objective: To quantify the dose-dependent inhibition of forskolin-stimulated cAMP production by this compound in cells stably expressing human GPR88.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing human GPR88. Some protocols utilize cells co-expressing a cAMP-sensitive biosensor like GloSensor™-22F.[7][10][11]

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) if required.[3]

  • Assay Plates: 384-well, white, solid-bottom assay plates.

  • Test Compound: this compound.

  • Adenylyl Cyclase Stimulator: Forskolin (B1673556).

  • cAMP Detection Kit: A commercially available kit such as the HTRF cAMP dynamic 2 kit or the GloSensor™ cAMP Assay reagent.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) with calcium and magnesium.

Procedure:

  • Cell Culture and Plating:

    • Culture the GPR88-expressing cells in T75 flasks until they reach 80-90% confluency.

    • Harvest the cells using a non-enzymatic cell dissociation solution.

    • Resuspend the cells in the culture medium and perform a cell count.

    • Seed the cells into 384-well plates at a density of 5,000-10,000 cells per well.[16]

    • Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in assay buffer to create a range of concentrations for the dose-response curve.

  • Assay Execution:

    • Carefully remove the culture medium from the wells.

    • Add the diluted this compound to the respective wells. Include wells with vehicle control (assay buffer with the same final concentration of DMSO).

    • Pre-incubate the plate at room temperature for 15-30 minutes.[13]

    • Prepare a solution of forskolin in assay buffer at a concentration that elicits a submaximal stimulation of cAMP production (typically in the low micromolar range, to be determined empirically).

    • Add the forskolin solution to all wells except for the basal control wells (which receive only assay buffer).

    • Incubate the plate for 30 minutes at room temperature.[3]

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit (e.g., HTRF or GloSensor).[8][16] For HTRF, this typically involves adding a lysis buffer containing a europium-labeled anti-cAMP antibody and a dye-labeled cAMP tracer.[3] For GloSensor, the luminescence is read after the addition of the appropriate reagent.

  • Data Analysis:

    • The signal from the cAMP detection assay is inversely proportional to the intracellular cAMP concentration in competitive immunoassays like HTRF.

    • Normalize the data with the forskolin-only treated wells representing 0% inhibition and the basal (unstimulated) wells representing 100% inhibition.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the resulting dose-response curve using a four-parameter logistic equation to determine the EC50 value.[13]

This technical guide provides a foundational understanding of this compound's role in inhibiting cAMP production through GPR88 agonism. The provided data, diagrams, and protocols serve as a valuable resource for researchers engaged in the study of GPR88 signaling and the development of novel therapeutics targeting this receptor.

References

Chemical structure and properties of (1R,2R)-2-PCCA hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2R)-2-PCCA hydrochloride is a potent and selective agonist for the G protein-coupled receptor 88 (GPR88), an orphan receptor highly expressed in the striatum.[1][2] Its activity as a GPR88 agonist makes it a valuable research tool for investigating the physiological functions of this receptor and its potential as a therapeutic target for neurological and psychiatric disorders. This document provides a comprehensive overview of the chemical structure, properties, and experimental data related to this compound.

Chemical Structure and Properties

This compound is a specific diastereomer of 2-PCCA.[1] The "(1R,2R)" designation refers to the stereochemistry of the cyclopropane (B1198618) ring, which has been shown to be crucial for its high potency at the GPR88 receptor.[3][4] The hydrochloride salt form enhances its solubility and stability for experimental use.

PropertyValue
IUPAC Name (1R,2R)-2-(pyridin-2-yl)cyclopropane-1-carboxylic acid --INVALID-LINK--amide dihydrochloride
CAS Number 1609563-71-4[1]
Molecular Formula C30H39Cl2N3O[5]
Molecular Weight 528.56 g/mol [4][5]
Appearance Light yellow to khaki solid[5]
Purity >98%[5]
Storage Store at 4°C under nitrogen. For long-term storage in solvent, store at -80°C (6 months) or -20°C (1 month).[1][4]

Biological Activity and Mechanism of Action

This compound is a potent agonist of the GPR88 receptor.[1] GPR88 is known to couple to the Gαi subunit of the heterotrimeric G protein complex.[3] Activation of GPR88 by this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][3] This signaling pathway is implicated in various neuronal functions, and its modulation by GPR88 agonists is a subject of ongoing research. The (1R,2R)-isomer is noted to be approximately 5-fold more potent than its (1S,2S)-diastereomer.[3][4]

Quantitative Biological Data
Assay TypeCell LineParameterValueReference
Cell-free Assay-EC503 nM[1][6]
Cell-based AssayGPR88-22F cellsEC50603 nM[1][6]
cAMP Inhibition AssayHEK293 cells stably expressing human GPR88 and GloSensor-22FEC5056 nM[1]
cAMP Inhibition AssayHEK293T cells transiently expressing GPR88EC50373 nM[3]
Calcium Mobilization AssayStable GPR88 cell lineEC50468 nM[7]

Signaling Pathway

The activation of the GPR88 receptor by this compound initiates a Gαi-coupled signaling cascade.

GPR88_Signaling cluster_membrane Cell Membrane Receptor GPR88 G_Protein Gαiβγ Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Ligand (1R,2R)-2-PCCA hydrochloride Ligand->Receptor Binds ATP ATP ATP->AC Response Inhibition of Downstream Effectors cAMP->Response Leads to

Caption: GPR88 receptor signaling pathway initiated by this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of (1R,2R)-2-PCCA and its hydrochloride salt has been described in the literature.[3][8] The following is a generalized workflow based on published methods.

Synthesis_Workflow Start 2-vinylpyridine Step1 Cyclopropanation with tert-butyl diazoacetate Start->Step1 Intermediate1 tert-butyl 2-(pyridin-2-yl)cyclopropane-1-carboxylate Step1->Intermediate1 Step2 Asymmetric synthesis to isolate (1R,2R)-isomer Intermediate1->Step2 Intermediate2 (1R,2R)-tert-butyl 2-(pyridin-2-yl)cyclopropane-1-carboxylate Step2->Intermediate2 Step3 Amide coupling with (2S,3S)-2-amino-3-methylpentyl)-(4'-propylbiphenyl-4-yl)amine Intermediate2->Step3 Intermediate3 (1R,2R)-2-PCCA Step3->Intermediate3 Step4 Treatment with 4M HCl in dioxane Intermediate3->Step4 End This compound Step4->End

Caption: General synthetic workflow for this compound.

Detailed Protocol for Final HCl Salt Formation: To a solution of the free base, (1R,2R)-2-PCCA, in dichloromethane (B109758) (CH2Cl2), 4 M HCl in dioxane is added.[3][8] The reaction is stirred at room temperature.[3][8] The solvent is then removed under reduced pressure to yield the hydrochloride salt.[3][8]

cAMP Inhibition Assay

This assay is used to determine the functional potency of this compound at the GPR88 receptor.

Methodology:

  • Cell Culture: HEK293 cells stably expressing the human GPR88 receptor and a cAMP-sensitive biosensor (e.g., GloSensor-22F) are cultured under standard conditions.[1]

  • Compound Preparation: A stock solution of this compound is prepared in a suitable solvent like DMSO and then serially diluted to the desired concentrations.[5]

  • Assay Procedure:

    • Cells are plated in a multi-well plate and incubated.

    • The cells are then treated with varying concentrations of this compound.

    • Adenylyl cyclase is stimulated using a known activator like isoproterenol (B85558) to induce cAMP production.[3]

    • The inhibitory effect of the compound on cAMP production is measured by detecting the signal from the cAMP biosensor (e.g., luminescence).[1]

  • Data Analysis: The data is normalized and a concentration-response curve is generated to calculate the EC50 value, which represents the concentration of the compound that produces 50% of its maximal inhibitory effect.

In Vivo Studies

In vivo studies in rats have been conducted to evaluate the behavioral effects of 2-PCCA. Administration of 2-PCCA (0.1-3.2 mg/kg, i.p.) was found to decrease locomotor activity in a dose-dependent manner.[9][10] It also reduced methamphetamine-induced hyperactivity.[9][10] However, at the doses that attenuated hyperactivity, 2-PCCA by itself also significantly decreased baseline motor activity.[10] Furthermore, 2-PCCA did not produce methamphetamine-like discriminative stimulus effects.[9][10]

Conclusion

This compound is a valuable pharmacological tool for the study of GPR88. Its high potency and selectivity, coupled with a well-characterized mechanism of action, make it an ideal probe for elucidating the role of GPR88 in the central nervous system and for exploring its therapeutic potential. Further research with this and related compounds will be critical in advancing our understanding of GPR88 biology.

References

A Technical Guide to (1R,2R)-2-PCCA Hydrochloride: Discovery, Synthesis, and In-Vitro Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of (1R,2R)-2-PCCA hydrochloride, a potent and selective agonist for the orphan G protein-coupled receptor 88 (GPR88). GPR88 is predominantly expressed in the striatum and is implicated in various neurological and psychiatric disorders. The lack of known endogenous ligands has made synthetic agonists like this compound crucial for elucidating the receptor's function and therapeutic potential. This document details the discovery, stereoselective synthesis, and in-vitro pharmacological characterization of this compound, presenting key quantitative data, experimental protocols, and signaling pathway diagrams to support further research and development efforts in this area.

Discovery and Pharmacological Context

This compound, a diastereomer of 2-PCCA, has been identified as a potent agonist of the GPR88 receptor.[1] The GPR88 receptor is an orphan GPCR, meaning its endogenous ligand has not yet been identified, and it is highly expressed in the striatum, a key region for motor control and cognitive functions.[2][3] Studies have suggested that GPR88 plays a significant role in regulating striatal functions and is implicated in conditions such as Parkinson's disease, schizophrenia, and drug addiction.[3][4]

The discovery of synthetic agonists like 2-PCCA and its more active diastereomer, (1R,2R)-2-PCCA, has been instrumental in characterizing the signaling pathways and physiological roles of GPR88.[3][4] Pharmacological studies have shown that the agonist activity of 2-PCCA resides primarily in the (1R,2R)-isomer, which is significantly more potent than its (1S,2S)-counterpart.[2][5][6] (1R,2R)-2-PCCA acts as an allosteric agonist, binding to a pocket formed by transmembrane segments of the GPR88 receptor and the C-terminus of the Gαi1 protein.[3]

GPR88 Signaling Pathway

This compound activates the GPR88 receptor, which is coupled to the Gαi subunit of the heterotrimeric G protein.[4][5][7] This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4][5] The compound has not been observed to induce calcium mobilization, indicating no Gαq-mediated response.[4]

GPR88_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PCCA (1R,2R)-2-PCCA GPR88 GPR88 PCCA->GPR88 Binds to G_protein Gαi/βγ GPR88->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Response Cellular Response cAMP->Response Mediates ATP ATP ATP->AC Substrate Synthesis_Workflow cluster_step1 Step 1: Asymmetric Cyclopropanation cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Amide Coupling cluster_step4 Step 4: Deprotection & Salt Formation Vinylpyridine 2-Vinylpyridine Cyclopropane_ester (1R,2R)-tert-butyl 2-(pyridin-2-yl)cyclopropanecarboxylate Vinylpyridine->Cyclopropane_ester Diazoacetate tert-Butyl diazoacetate Diazoacetate->Cyclopropane_ester Catalyst Chiral Catalyst Catalyst->Cyclopropane_ester Cyclopropane_acid (1R,2R)-2-(pyridin-2-yl)cyclopropanecarboxylic acid Cyclopropane_ester->Cyclopropane_acid HCl/Dioxane Coupled_product Amide Intermediate Cyclopropane_acid->Coupled_product Amine ((2S,3S)-2-amino-3-methylpentyl)(4'-propyl-[1,1'-biphenyl]-4-yl)amine Amine->Coupled_product Coupling Agents Final_product This compound Coupled_product->Final_product HCl

References

The Role of (1R,2R)-2-PCCA Hydrochloride in Gαi-Coupled Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,2R)-2-PCCA hydrochloride is a potent and selective synthetic agonist for the G protein-coupled receptor 88 (GPR88), an orphan receptor highly expressed in the striatum. Emerging research has illuminated its significant role in modulating Gαi-coupled signaling pathways, positioning it as a valuable tool for neuropharmacological research and a potential therapeutic target for various neuropsychiatric disorders. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for its characterization, and a summary of its quantitative effects on Gαi-mediated signaling cascades.

Introduction to this compound and GPR88

GPR88 is a Class A orphan G protein-coupled receptor predominantly localized in the central nervous system, with particularly high expression in the striatum, a key brain region involved in motor control, reward, and cognition.[1][2] GPR88 is known to couple to the Gαi/o family of G proteins, which upon activation, inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3][4]

This compound has been identified as a potent agonist of GPR88.[5][6][7] Structural and functional studies have revealed that (1R,2R)-2-PCCA acts as an allosteric modulator, binding to a pocket distinct from the orthosteric ligand binding site.[8] This allosteric binding stabilizes a conformation of the receptor that promotes the activation of Gαi proteins, thereby initiating downstream signaling events.

Gαi-Coupled Signaling Pathway of GPR88

The activation of GPR88 by this compound triggers a cascade of intracellular events characteristic of Gαi-coupled receptors.

GPR88_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm PCCA (1R,2R)-2-PCCA hydrochloride GPR88_inactive GPR88 (Inactive) PCCA->GPR88_inactive Binds GPR88_active GPR88 (Active) GPR88_inactive->GPR88_active Conformational Change G_alpha_GDP Gαi-GDP GPR88_active->G_alpha_GDP GDP/GTP Exchange G_protein Gαiβγ G_protein->GPR88_active G_beta_gamma Gβγ G_alpha_GTP Gαi-GTP G_alpha_GDP->G_alpha_GTP ERK ERK1/2 G_beta_gamma->ERK Activates AC_active Adenylyl Cyclase (Active) G_alpha_GTP->AC_active Inhibits AC_inactive Adenylyl Cyclase (Inactive) AC_active->AC_inactive ATP ATP cAMP cAMP ATP->cAMP AC PKA PKA cAMP->PKA Activates pERK p-ERK1/2 ERK->pERK cAMP_Assay_Workflow start Start step1 Seed GPR88-expressing cells in 384-well plate start->step1 step2 Add serial dilutions of This compound step1->step2 step3 Incubate at RT step2->step3 step4 Add Forskolin to stimulate cAMP production step3->step4 step5 Incubate at RT step4->step5 step6 Lyse cells and add cAMP detection reagents step5->step6 step7 Measure signal (e.g., TR-FRET) step6->step7 end End step7->end GTPgS_Assay_Workflow start Start step1 Prepare GPR88-expressing cell membranes start->step1 step2 Add membranes, (1R,2R)-2-PCCA, and GDP to a filter plate step1->step2 step3 Add [35S]GTPγS to initiate reaction step2->step3 step4 Incubate at 30°C step3->step4 step5 Terminate by rapid filtration and wash step4->step5 step6 Measure radioactivity with a scintillation counter step5->step6 end End step6->end

References

In Vitro Characterization of (1R,2R)-2-PCCA Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,2R)-2-PCCA hydrochloride is a potent and selective agonist for the orphan G protein-coupled receptor 88 (GPR88). This technical guide provides a comprehensive overview of its in vitro characterization, detailing its mechanism of action, binding affinities, and functional activities. The information presented herein is intended to support further research and drug development efforts targeting GPR88.

Introduction

GPR88 is a G protein-coupled receptor predominantly expressed in the striatum, a key brain region involved in motor control, reward, and cognition. Its restricted expression profile has made it an attractive therapeutic target for a variety of neuropsychiatric disorders. This compound has emerged as a valuable pharmacological tool for elucidating the physiological and pathological roles of GPR88. This document summarizes the key in vitro data for this compound and provides detailed experimental protocols for its characterization.

Mechanism of Action

This compound acts as an agonist at the GPR88 receptor. Upon binding, it activates the receptor, which then couples to inhibitory G proteins of the Gαi family. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][2][3][4]

Quantitative Data Summary

The potency of this compound has been determined in various in vitro assays. The half-maximal effective concentration (EC50) values are summarized in the table below.

Assay Type Cell Line/System EC50 (nM) Reference
Cell-Free Assay-3[1]
GloSensor cAMP AssayHEK293 cells stably expressing human GPR88 and GloSensor-22F56[1]
Cell Assay-603[1]
GloSensor cAMP AssayStable GPR88-pGloSensor22F cells603[5]
Calcium Mobilization AssayStable GPR88 cell line468[5]

Experimental Protocols

GloSensor™ cAMP Assay for GPR88 Agonist Activity

This protocol describes the determination of this compound's potency in inhibiting forskolin-stimulated cAMP production in HEK293 cells stably expressing human GPR88.

Materials:

  • HEK293 cells stably co-expressing human GPR88 and the GloSensor™-22F cAMP plasmid

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Geneticin (G418)

  • Hanks' Balanced Salt Solution (HBSS)

  • HEPES

  • This compound

  • Forskolin (B1673556)

  • GloSensor™ cAMP Reagent

  • White, opaque, 96-well microplates

Procedure:

  • Cell Culture: Culture the HEK293-GPR88-GloSensor™-22F cells in DMEM supplemented with 10% FBS and 500 µg/mL G418 at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells into white, opaque 96-well plates at a density of 20,000 cells per well and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in HBSS containing 10 mM HEPES to achieve the desired final concentrations. Also, prepare a stock solution of forskolin in DMSO.

  • Assay: a. Aspirate the culture medium from the wells. b. Add 80 µL of HBSS with HEPES containing the GloSensor™ cAMP Reagent to each well and incubate for 2 hours at room temperature. c. Add 10 µL of the this compound dilutions to the respective wells and incubate for 15 minutes at room temperature. d. Add 10 µL of forskolin solution (final concentration typically 1-10 µM) to all wells to stimulate cAMP production. e. Incubate for 15 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: The decrease in the luminescence signal in the presence of this compound corresponds to the inhibition of cAMP production. Calculate the EC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Mandatory Visualizations

Signaling Pathway of this compound at the GPR88 Receptor

GPR88_Signaling_Pathway GPR88 GPR88 G_protein Gαi/βγ GPR88->G_protein AC Adenylyl Cyclase cAMP cAMP AC->cAMP PCCA (1R,2R)-2-PCCA Hydrochloride PCCA->GPR88 G_alpha_i Gαi-GTP G_protein->G_alpha_i Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha_i->AC Inhibits ATP ATP

Caption: GPR88 receptor signaling pathway activated by this compound.

Experimental Workflow for GloSensor™ cAMP Assay

GloSensor_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis arrow arrow Culture 1. Culture HEK293-GPR88 -GloSensor™-22F cells Seed 2. Seed cells in 96-well plate Culture->Seed Prepare 3. Prepare compound and forskolin solutions Seed->Prepare Add_Reagent 4. Add GloSensor™ cAMP Reagent Prepare->Add_Reagent Add_Compound 5. Add (1R,2R)-2-PCCA Hydrochloride Add_Reagent->Add_Compound Add_Forskolin 6. Add Forskolin to stimulate cAMP Add_Compound->Add_Forskolin Measure 7. Measure Luminescence Add_Forskolin->Measure Analyze 8. Calculate EC50 Measure->Analyze

Caption: Experimental workflow for the GloSensor™ cAMP functional assay.

References

In Vivo Effects of (1R,2R)-2-PCCA Hydrochloride on Locomotor Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vivo effects of (1R,2R)-2-PCCA hydrochloride, a potent GPR88 receptor agonist, on locomotor activity. The document synthesizes available data to offer a comprehensive resource for researchers in pharmacology and neuroscience.

Core Findings on Locomotor Activity

This compound has been demonstrated to exert a significant influence on locomotor activity in preclinical models. Studies in rats have shown that administration of 2-PCCA leads to a dose-dependent decrease in spontaneous movement.[1][2] Furthermore, this compound has been found to attenuate hyperactivity induced by stimulants such as methamphetamine.[1][2] The (1R,2R)-diastereomer of 2-PCCA is notably more potent in its biological activity compared to its (1S,2S)-counterpart.[3][4][5]

Quantitative Data Summary

The following tables summarize the observed effects of this compound on locomotor activity based on available literature.

Table 1: Effect of this compound on Baseline Locomotor Activity in Rats

Dosage (mg/kg, i.p.)Effect on Locomotor Activity
0.1 - 3.2Dose-dependent decrease

Source: Data synthesized from descriptive reports in preclinical studies.[1][2]

Table 2: Effect of this compound on Methamphetamine-Induced Hyperactivity in Rats

2-PCCA Dosage (mg/kg, i.p.)Methamphetamine Dosage (mg/kg)Effect on Hyperactivity
0.1 - 3.21.0Dose-dependent decrease

Note: Significant attenuation of hyperactivity was observed at doses that also markedly decreased baseline locomotor activity.[1]

Mechanism of Action: GPR88 Signaling Pathway

This compound functions as a potent agonist for the G protein-coupled receptor 88 (GPR88).[6][7][8][9] The activation of GPR88 by (1R,2R)-2-PCCA initiates a signaling cascade through a Gαi-coupled pathway. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][6][9] This mechanism is central to the pharmacological effects of the compound on neuronal activity and, consequently, locomotor behavior.

GPR88_Signaling_Pathway cluster_intracellular Intracellular Space PCCA (1R,2R)-2-PCCA HCl GPR88 GPR88 Receptor PCCA->GPR88 G_protein Gαi/βγ Complex GPR88->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion Downstream Downstream Cellular Effects cAMP->Downstream Modulates

GPR88 Receptor Signaling Pathway

Experimental Protocols

The following section details the methodologies employed in key experiments to assess the in vivo effects of this compound on locomotor activity.

Locomotor Activity Testing

Objective: To measure the effect of this compound on spontaneous and drug-induced locomotor activity in rodents.

Apparatus: Automated locomotor activity chambers equipped with infrared beams to detect movement.

Procedure:

  • Habituation: Rats are habituated to the testing room for at least three days prior to the experiment.[2]

  • Administration of (1R,2R)-2-PCCA alone:

    • Rats are administered this compound (e.g., 1.0 and 3.2 mg/kg) via intraperitoneal (i.p.) injection.[2]

    • Immediately following injection, the animals are placed in the locomotor activity chambers.[2]

    • Locomotor activity is recorded for a duration of 60 minutes.[2]

  • Administration of (1R,2R)-2-PCCA with Methamphetamine:

    • A baseline locomotor activity is recorded for 20 minutes before any drug administration.[2]

    • This compound and methamphetamine (e.g., 1.0 mg/kg) are then co-administered via i.p. injection.[2]

    • Locomotor activity is subsequently recorded for an additional 120 minutes.[2]

Data Analysis: The total distance traveled, number of horizontal and vertical movements, and time spent in different zones of the chamber are typically quantified and analyzed using statistical methods such as ANOVA.

Experimental_Workflow cluster_prep Preparation cluster_exp1 Experiment 1: Baseline Locomotion cluster_exp2 Experiment 2: Methamphetamine Challenge Habituation Animal Habituation (≥3 days) Admin1 Administer (1R,2R)-2-PCCA HCl (i.p.) Habituation->Admin1 Baseline Record Baseline Activity (20 min) Habituation->Baseline Record1 Record Locomotor Activity (60 min) Admin1->Record1 Data_Analysis Data Analysis (e.g., ANOVA) Record1->Data_Analysis Admin2 Co-administer (1R,2R)-2-PCCA HCl & Methamphetamine (i.p.) Baseline->Admin2 Record2 Record Locomotor Activity (120 min) Admin2->Record2 Record2->Data_Analysis

Locomotor Activity Experimental Workflow

References

(1R,2R)-2-PCCA Hydrochloride: A Technical Guide for Studying GPR88 in the Striatum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The G protein-coupled receptor 88 (GPR88) is an orphan receptor predominantly expressed in the striatum, a key brain region involved in motor control, reward, and cognition.[1][2] Its high expression in both direct and indirect pathway medium spiny neurons (MSNs) positions it as a critical modulator of striatal function and a promising therapeutic target for neuropsychiatric and neurodegenerative disorders.[1][3][4] (1R,2R)-2-PCCA hydrochloride is a potent and selective synthetic agonist for GPR88, serving as an invaluable pharmacological tool to elucidate the receptor's physiological roles and assess its therapeutic potential.[5][6] This technical guide provides an in-depth overview of the use of this compound for studying GPR88 in the striatum, complete with quantitative data, detailed experimental protocols, and pathway visualizations.

Core Data: In Vitro and In Vivo Activity of GPR88 Agonists

The following table summarizes the quantitative data for this compound and other relevant GPR88 agonists, providing a comparative overview of their potency.

CompoundAssay TypeCell Line/SystemEC₅₀ (nM)
This compound cAMP Inhibition HEK293 56
(1R,2R)-2-PCCAcAMP HTRF Functional AssayHEK2933.1
(1R,2R)-2-PCCAGloSensor cAMP AssayHEK293603
2-PCCA hydrochloridecAMP InhibitionHEK293116
(±)-2-PCCAcAMP HTRF AssayHEK293911
(±)-2-PCCAGloSensor cAMP AssayHEK293116
(1R,2R)-isomer of (±)-1cAMP Functional AssayHEK293T/GPR88373
(±)-4 (phenyl analogue)cAMP HTRF AssayNot Specified1250
RTI-13951-33cAMP Functional AssayNot Specified25
GPR88 agonist 2cAMP Functional AssayNot Specified14,000
GPR88 agonist 2[³⁵S]GTPγS Binding AssayWT mouse striatal membranes8,900

GPR88 Signaling Pathway

Activation of GPR88 by an agonist like this compound initiates a canonical Gαi/o signaling cascade. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels and subsequent modulation of downstream effectors such as Protein Kinase A (PKA).[1][5][7]

GPR88_Signaling_Pathway PCCA (1R,2R)-2-PCCA hydrochloride GPR88 GPR88 PCCA->GPR88 Binds G_protein Gαi/oβγ GPR88->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA_inactive PKA (inactive) cAMP->PKA_inactive Activates PKA_active PKA (active) PKA_inactive->PKA_active Downstream Downstream Effectors PKA_active->Downstream Phosphorylates

GPR88 agonist-induced Gαi/o signaling cascade.

Experimental Protocols

In Vitro cAMP Functional Assay

This assay is fundamental for quantifying the potency of GPR88 agonists by measuring the inhibition of cAMP production.[5][8]

Methodology:

  • Cell Culture: Maintain HEK293 cells stably expressing the human GPR88 receptor and a cAMP-sensitive biosensor (e.g., GloSensor-22F) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate antibiotics.

  • Cell Seeding: Plate the cells in a 384-well white plate at a suitable density and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

  • Assay Procedure:

    • Pre-incubate the cells with varying concentrations of this compound.

    • Stimulate the cells with a fixed concentration of a β-adrenergic agonist such as isoproterenol (B85558) to induce cAMP production.

    • Add the GloSensor™ cAMP Reagent to the wells.

  • Detection: Measure luminescence using a plate reader. The signal is inversely proportional to the intracellular cAMP concentration.

  • Data Analysis: Plot the luminescence signal against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

In Vivo Locomotor Activity Assay

This behavioral assay assesses the effect of GPR88 activation on motor function in rodents.[8]

Methodology:

  • Animal Acclimation: Acclimate male rats to the testing room for at least one hour before the experiment. Handle the animals for several days prior to testing.

  • Drug Administration: Administer this compound intraperitoneally (i.p.) at various doses (e.g., 0.1-3.2 mg/kg). A vehicle control group should be included.

  • Locomotor Activity Recording: Immediately after injection, place the rats in individual locomotor activity chambers equipped with infrared beams to track movement.

  • Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency, stereotypy counts) for a predefined period, typically 60 minutes.

  • Data Analysis: Analyze the data in time bins to observe the time course of the drug's effect. Compare the total activity between different dose groups and the vehicle control using appropriate statistical methods (e.g., ANOVA).

Experimental and Drug Discovery Workflow

The following diagram illustrates a typical workflow for the discovery and characterization of GPR88 agonists, from initial screening to in vivo validation.

GPR88_Agonist_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation Screening High-Throughput Screening (e.g., cAMP Assay) Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Identified Hits Lead_Opt Lead Optimization SAR->Lead_Opt Optimized Analogs GTP_assay [³⁵S]GTPγS Binding Assay (Mechanism of Action) Lead_Opt->GTP_assay Lead Compounds PK_studies Pharmacokinetic Studies (Brain Penetrance, Stability) GTP_assay->PK_studies Validated Leads Behavioral Behavioral Assays (e.g., Locomotor Activity) PK_studies->Behavioral Target_Engagement Target Engagement Studies (e.g., Receptor Occupancy) Behavioral->Target_Engagement Preclinical Preclinical Candidate Selection Target_Engagement->Preclinical

Workflow for GPR88 agonist discovery and validation.

Conclusion

This compound is a critical tool for probing the function of GPR88 in the striatum. Its ability to potently and selectively activate the receptor allows for detailed investigation of the GPR88 signaling pathway and its role in modulating striatal circuitry and behavior. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies and to advance our understanding of GPR88 as a therapeutic target.

References

Pharmacological Profile of (1R,2R)-2-PCCA Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,2R)-2-PCCA hydrochloride is a potent and selective agonist for the orphan G protein-coupled receptor 88 (GPR88). This document provides a comprehensive overview of its pharmacological profile, including its mechanism of action, in vitro and in vivo activity, and detailed experimental protocols for its characterization. The information presented herein is intended to serve as a technical guide for researchers and professionals in the field of drug discovery and development.

Introduction

GPR88 is an orphan GPCR predominantly expressed in the striatum, a critical brain region for motor control, reward, and cognition. Its strategic location suggests a significant role in modulating the dopaminergic system, making it a promising therapeutic target for various central nervous system (CNS) disorders. This compound has emerged as a key chemical probe for elucidating the physiological functions of GPR88. This guide summarizes the current knowledge of its pharmacological properties.

Mechanism of Action

This compound acts as an agonist at the GPR88 receptor. GPR88 is coupled to the Gαi subunit of the heterotrimeric G protein complex. Upon agonist binding, GPR88 facilitates the exchange of GDP for GTP on the Gαi subunit, leading to its dissociation from the Gβγ dimer. The activated Gαi subunit then inhibits the activity of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Signaling Pathway Diagram

GPR88_Signaling_Pathway PCCA (1R,2R)-2-PCCA hydrochloride GPR88 GPR88 PCCA->GPR88 Binds G_protein Gαiβγ GPR88->G_protein Activates G_alpha_i Gαi-GTP G_protein->G_alpha_i Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_alpha_i->AC Inhibits ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates

Caption: GPR88 signaling pathway activated by this compound.

Quantitative Pharmacological Data

The following tables summarize the in vitro potency of this compound and its diastereomer.

Table 1: In Vitro Potency (EC50) of this compound
Assay TypeCell Line/SystemEC50 (nM)Reference
Cell-free Assay-3[1][2][3]
Cell-based AssayGPR88-22F cells603[1][3]
cAMP Production InhibitionHEK293 cells (stably expressing hGPR88 and GloSensor-22F)56[1]
Isoproterenol-induced cAMP Formation InhibitionHEK293T cells (transiently transfected with GPR88)373[4][5]
Table 2: Stereoselectivity of PCCA Analogs
CompoundPotency (EC50 in HEK293T cells, nM)Relative PotencyReference
(1R,2R)-2-PCCA373~5-fold more potent[4][5]
(1S,2S)-2-PCCA(EC50 not explicitly stated, but noted to be ~5-fold less potent)-[4][6]

In Vivo Pharmacology

In vivo studies in rats have demonstrated that this compound can modulate motor activity.

Table 3: In Vivo Effects of 2-PCCA in Rats
Dose Range (mg/kg, i.p.)Effect on Locomotor ActivityEffect on Methamphetamine-Induced HyperactivityReference
0.1 - 3.2Dose-dependent decreaseDose-dependent decrease[7]

Detailed Experimental Protocols

In Vitro cAMP Inhibition Assay (GloSensor™ Technology)

This protocol describes the measurement of GPR88 activation by quantifying the inhibition of cAMP production in a stable cell line.

Experimental Workflow Diagram

cAMP_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure Seed_cells Seed HEK293 cells stably expressing hGPR88 and GloSensor™-22F in a 384-well plate Incubate_overnight Incubate overnight at 37°C, 5% CO2 Seed_cells->Incubate_overnight Equilibrate Equilibrate cells with GloSensor™ cAMP Reagent Incubate_overnight->Equilibrate Add_agonist Add varying concentrations of This compound Equilibrate->Add_agonist Stimulate Stimulate with an EC80 concentration of isoproterenol (B85558) Add_agonist->Stimulate Incubate_RT Incubate at room temperature Stimulate->Incubate_RT Read_luminescence Read luminescence Incubate_RT->Read_luminescence

Caption: Workflow for the in vitro cAMP inhibition assay.

Materials:

  • HEK293 cells stably expressing human GPR88 and the GloSensor™-22F cAMP construct.

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS and selection antibiotic).

  • CO2-independent medium.

  • GloSensor™ cAMP Reagent.

  • This compound.

  • Isoproterenol.

  • 384-well white, clear-bottom assay plates.

  • Luminometer.

Procedure:

  • Cell Plating: Seed the stable HEK293-GPR88-GloSensor™ cells into 384-well plates at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) and incubate overnight at 37°C in a 5% CO2 incubator.

  • Reagent Equilibration: On the day of the assay, prepare the GloSensor™ cAMP Reagent in CO2-independent medium according to the manufacturer's instructions. Replace the cell culture medium with the equilibration medium and incubate at room temperature for at least 2 hours to allow for reagent loading and signal stabilization.

  • Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the compound dilutions to the appropriate wells.

  • Stimulation: To measure the inhibitory effect, add a concentration of isoproterenol that elicits approximately 80% of its maximal response (EC80) to all wells except for the negative control.

  • Incubation: Incubate the plate at room temperature for 15-30 minutes.

  • Detection: Measure the luminescence using a plate-reading luminometer. The decrease in luminescence in the presence of this compound corresponds to the inhibition of cAMP production.

  • Data Analysis: Plot the luminescence signal against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

In Vivo Locomotor Activity Assay

This protocol outlines a method to assess the effect of this compound on spontaneous and drug-induced locomotor activity in rats.

Materials:

  • Male Sprague-Dawley rats.

  • This compound.

  • Vehicle (e.g., saline, DMSO/PEG/Tween/water).

  • Methamphetamine hydrochloride (optional, for hyperactivity studies).

  • Open-field activity chambers equipped with infrared beams.

Procedure:

  • Acclimation: Acclimate the rats to the housing facility for at least one week before the experiment. Handle the rats for several days leading up to the test to minimize stress.

  • Habituation: On the test day, allow the rats to habituate to the testing room for at least 30 minutes before the start of the experiment.

  • Drug Administration:

    • Spontaneous Activity: Administer this compound (e.g., 0.1-3.2 mg/kg, i.p.) or vehicle.

    • Methamphetamine-Induced Hyperactivity: Administer this compound or vehicle, followed by an injection of methamphetamine (e.g., 1.0 mg/kg, i.p.).

  • Data Collection: Immediately after injection, place the rats individually into the open-field chambers. Record locomotor activity (e.g., number of beam breaks) continuously for a defined period (e.g., 60-120 minutes).

  • Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) and as a cumulative count over the entire session. Compare the activity of the drug-treated groups to the vehicle-treated group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Conclusion

This compound is a valuable pharmacological tool for investigating the role of GPR88 in the central nervous system. Its potency as a GPR88 agonist and its demonstrated in vivo activity make it a critical compound for preclinical studies aimed at understanding the therapeutic potential of targeting this orphan receptor. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the pharmacology of this compound and the biology of GPR88.

References

Methodological & Application

Application Notes and Protocols for (1R,2R)-2-PCCA hydrochloride cAMP Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2R)-2-PCCA hydrochloride is a potent and selective agonist for the G protein-coupled receptor 88 (GPR88), an orphan receptor primarily expressed in the brain.[1][2][3][4] Its activation of GPR88 initiates a signaling cascade through a Gαi-coupled pathway, which subsequently inhibits the production of cyclic adenosine (B11128) monophosphate (cAMP).[1][5][6] This makes the measurement of cAMP levels a critical method for characterizing the activity of this compound and other GPR88 modulators. These application notes provide a detailed protocol for a cell-based cAMP assay to determine the potency and efficacy of this compound.

Signaling Pathway

The activation of GPR88 by an agonist like this compound leads to the inhibition of adenylyl cyclase, the enzyme responsible for converting ATP into cAMP. This occurs through the activation of the inhibitory G protein subunit, Gαi. To effectively measure the inhibitory effect of the agonist, intracellular cAMP levels are often first stimulated using forskolin (B1673556), a direct activator of adenylyl cyclase. The subsequent addition of the GPR88 agonist then leads to a measurable decrease in cAMP levels.

GPR88_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular PCCA (1R,2R)-2-PCCA hydrochloride GPR88 GPR88 PCCA->GPR88 binds G_protein Gαiβγ GPR88->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP Downstream Downstream Effectors cAMP->Downstream activates Forskolin Forskolin Forskolin->AC activates

Caption: GPR88 Signaling Pathway.

Quantitative Data Summary

The potency of this compound has been determined in various assay formats and cell lines. The half-maximal effective concentration (EC50) is a key parameter to quantify its activity.

CompoundAssay TypeCell LineEC50 (nM)
This compoundCell-free-3[1][2][3]
This compoundCell-based (cAMP)HEK29356[1][7]
This compoundCell-based (cAMP)HEK293603[1][2]
This compoundCell-based (cAMP)CHO56[8]
2-PCCA (racemic mixture)Cell-based (cAMP)HEK293116[4][5][9]

Note: The variability in EC50 values can be attributed to differences in experimental conditions, such as the specific cell line used, receptor expression levels, and the cAMP assay technology employed.

Experimental Protocol: Gαi-Coupled Receptor Agonist cAMP Assay

This protocol outlines the steps for determining the EC50 value of this compound in a cell-based cAMP assay using a homogenous time-resolved fluorescence (HTRF) or similar luminescence-based detection method.

1. Materials and Reagents

  • Cell Line: HEK293 or CHO cells stably expressing human GPR88.

  • Cell Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, antibiotics, and a selection agent (if applicable).

  • Assay Plate: 384-well, white, solid-bottom, cell culture-treated plates.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Forskolin stock solution (e.g., 10 mM in DMSO).

  • 3-isobutyl-1-methylxanthine (IBMX): A phosphodiesterase (PDE) inhibitor to prevent cAMP degradation.

  • Assay Buffer: HBSS or PBS with 20 mM HEPES.

  • cAMP Detection Kit: A commercial kit based on HTRF, LANCE, or GloSensor technology.

  • DMSO: For serial dilutions.

2. Experimental Workflow

cAMP_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis A Prepare serial dilutions of This compound E Add serially diluted (1R,2R)-2-PCCA hydrochloride to the cells A->E B Seed GPR88-expressing cells in a 384-well plate C Incubate cells overnight B->C D Pre-treat cells with PDE inhibitor (e.g., IBMX) (optional) C->D D->E F Add Forskolin to all wells (except basal control) E->F G Incubate at room temperature F->G H Lyse cells and add cAMP detection reagents G->H I Incubate at room temperature (protected from light) H->I J Read plate on a compatible plate reader I->J K Normalize data and plot dose-response curve J->K L Calculate EC50 value K->L

Caption: Experimental Workflow for cAMP Assay.

3. Detailed Procedure

a. Cell Preparation:

  • Culture GPR88-expressing cells in appropriate medium until they reach 80-90% confluency.

  • Harvest the cells and determine the cell density.

  • Resuspend the cells in assay buffer or culture medium to the desired concentration.

  • Dispense the cell suspension into a 384-well plate (e.g., 5,000-10,000 cells/well in 10 µL).

  • Incubate the plate at 37°C in a humidified CO2 incubator for 18-24 hours.

b. Compound Preparation:

  • Prepare a serial dilution of this compound in DMSO.

  • Further dilute the compound series in assay buffer to the desired final concentrations (typically 4X the final assay concentration).

c. Assay Protocol:

  • (Optional) Add a PDE inhibitor such as IBMX to all wells to prevent cAMP degradation and increase the assay window.

  • Add 5 µL of the diluted this compound or vehicle control to the appropriate wells.

  • Prepare a working solution of forskolin in assay buffer. The final concentration of forskolin should be at its EC80-EC90, which needs to be predetermined for the specific cell line.

  • Add 5 µL of the forskolin solution to all wells except for the basal control wells (which receive 5 µL of assay buffer).

  • Incubate the plate at room temperature for 30-60 minutes.

d. cAMP Detection:

  • Following the manufacturer's instructions for the chosen cAMP detection kit, prepare the lysis buffer and detection reagents.

  • Add the lysis buffer and detection reagents to all wells (e.g., 5 µL of each reagent).

  • Incubate the plate at room temperature for 60 minutes, protected from light.

e. Data Acquisition and Analysis:

  • Read the plate on a compatible plate reader (e.g., an HTRF-certified reader).

  • The raw data (e.g., ratio of emission at 665 nm / 620 nm for HTRF) is inversely proportional to the cAMP concentration.

  • Normalize the data by setting the signal from the forskolin-only treated wells as 0% inhibition and the signal from the basal control wells as 100% inhibition.

  • Plot the normalized percent inhibition against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Conclusion

This document provides a comprehensive guide for performing a cAMP assay to characterize the GPR88 agonist this compound. By following this protocol, researchers can obtain reliable and reproducible data on the potency and efficacy of this and other GPR88 modulators, which is essential for advancing drug discovery efforts targeting this receptor.

References

Application Notes and Protocols for HTRF and LANCE cAMP Assays with (1R,2R)-2-PCCA Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the utilization of Homogeneous Time-Resolved Fluorescence (HTRF) and LanthaScreen™ (LANCE®) cAMP assays to characterize the activity of (1R,2R)-2-PCCA hydrochloride, a potent agonist of the G protein-coupled receptor 88 (GPR88). GPR88 is an orphan GPCR predominantly expressed in the striatum and is coupled to the Gi signaling pathway, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels upon activation.[1][2][3] Both HTRF and LANCE cAMP assays are robust, high-throughput screening (HTS)-compatible immunoassays designed to quantify cAMP in cell lysates.[4][5][6][7][8]

The fundamental principle of these assays is a competitive binding format.[9][10] Cellular cAMP produced upon GPCR stimulation competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody. In HTRF assays, the antibody is labeled with a donor fluorophore (Europium cryptate) and the tracer with an acceptor fluorophore (d2).[6][9][11] In LANCE assays, a Europium (Eu) chelate-labeled cAMP tracer competes for binding to a ULight™ dye-labeled anti-cAMP antibody.[4][5][12] In both cases, a decrease in the FRET signal is proportional to the amount of cellular cAMP produced.

Signaling Pathway of GPR88 Activation

Activation of the Gi-coupled GPR88 receptor by an agonist such as this compound initiates an intracellular signaling cascade. The Gi protein inhibits the activity of adenylyl cyclase, the enzyme responsible for converting ATP into cAMP. This results in a decrease in the intracellular concentration of cAMP. To measure this decrease effectively in a cellular context, adenylyl cyclase is often stimulated with forskolin (B1673556) to generate a detectable level of cAMP that can then be inhibited by the Gi-coupled receptor agonist.[11][13]

GPR88_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PCCA (1R,2R)-2-PCCA hydrochloride GPR88 GPR88 PCCA->GPR88 binds Gi Gi Protein GPR88->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC Forskolin Forskolin Forskolin->AC stimulates Experimental_Workflow A Cell Seeding (e.g., 384-well plate) B Compound Addition (this compound) + Forskolin A->B C Incubation (e.g., 30 min at RT) B->C D Cell Lysis and Addition of Detection Reagents (Labeled Ab + Labeled cAMP) C->D E Incubation (e.g., 60 min at RT) D->E F Signal Reading (TR-FRET Plate Reader) E->F G Data Analysis (EC50/IC50 determination) F->G

References

Application Notes and Protocols for Calcium Mobilization Assay Featuring (1R,2R)-2-PCCA Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a detailed protocol for a calcium mobilization assay utilizing (1R,2R)-2-PCCA hydrochloride. It is critical to note that this compound is a potent agonist for the orphan G protein-coupled receptor 88 (GPR88), and not a glutamate (B1630785) carboxypeptidase II (GCPII) inhibitor.[1][2] GPR88 is primarily expressed in the striatum and is implicated in disorders related to the basal ganglia.[3][4] The receptor naturally couples to Gαi, leading to the inhibition of cAMP production.[1][2][5]

To enable a calcium mobilization assay for this Gαi-coupled receptor, a specialized cellular system is employed. Host cells, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293), are engineered to stably co-express human GPR88 and a promiscuous or chimeric G-protein, Gαqi5.[4][6] This Gαqi5 protein allows the Gαi-coupled GPR88 to redirect its signaling through the Gαq pathway upon agonist stimulation. The activation of the Gαq pathway subsequently stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which can be measured using calcium-sensitive fluorescent dyes.[6] This method provides a robust and high-throughput compatible assay to screen for and characterize GPR88 ligands.[3][4]

This document outlines the principles, protocols, and data presentation for utilizing this compound as a reference agonist in a GPR88-mediated calcium mobilization assay.

Quantitative Data Summary

The following table summarizes the potency of this compound in various in vitro assays. This data is essential for establishing appropriate concentration ranges for dose-response experiments.

CompoundAssay TypeCell LineParameterValue
This compoundCalcium MobilizationCHO-Gαqi5-GPR88EC50468 nM[3][7]
This compoundGloSensor cAMPHEK293-GPR88-pGloSensor22FEC50603 nM[1][3]
This compoundCell-freeNot ApplicableEC503 nM[1]
(1R,2R)-2-PCCAcAMP InhibitionGPR88 expressing cellsEC50373 nM[5]
2-PCCA (racemic)cAMP InhibitionHEK293-GPR88EC50116 nM[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the engineered signaling pathway and the general experimental workflow for the calcium mobilization assay.

GPR88_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PCCA (1R,2R)-2-PCCA hydrochloride GPR88 GPR88 Receptor PCCA->GPR88 Binds to G_protein Gαqi5/βγ GPR88->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R on Ca_release ER->Ca_release Releases Calcium ↑ Intracellular Ca²⁺ Ca_release->Calcium

GPR88 Engineered Signaling Pathway

Calcium_Mobilization_Workflow start Start plate_cells Plate CHO-Gαqi5-GPR88 cells in 96/384-well plates start->plate_cells incubate1 Incubate for 24 hours plate_cells->incubate1 load_dye Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) incubate1->load_dye incubate2 Incubate in the dark (e.g., 1 hour at 37°C) load_dye->incubate2 add_compounds Add compounds to wells using a fluorescent plate reader (e.g., FLIPR) incubate2->add_compounds prepare_compounds Prepare serial dilutions of (1R,2R)-2-PCCA (agonist) and test compounds prepare_compounds->add_compounds measure_fluorescence Measure fluorescence intensity kinetically over time add_compounds->measure_fluorescence analyze_data Analyze data: Calculate dose-response curves and determine EC50/IC50 values measure_fluorescence->analyze_data end End analyze_data->end

Experimental Workflow Diagram

Experimental Protocols

Materials and Reagents
  • Cell Line: CHO-K1 or HEK293 cells stably co-expressing human GPR88 and Gαqi5 (CHO-Gαqi5-GPR88).[6]

  • Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., G418, Puromycin).[6]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.[6]

  • Calcium-sensitive dye: Fluo-4 AM or equivalent.[6]

  • GPR88 Agonist: this compound.

  • Test Compounds: Compounds to be screened for agonist or antagonist activity.

  • Control Compounds: A known GPR88 antagonist (if available) and a vehicle control (e.g., DMSO).[6]

  • Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.[6]

  • Instrumentation: Fluorescent Imaging Plate Reader (FLIPR) or a similar microplate reader with automated liquid handling capable of kinetic fluorescence reading.[4][6]

Protocol for Agonist Mode Screening

This protocol aims to identify compounds that activate GPR88 and induce calcium mobilization.

  • Cell Plating:

    • Harvest CHO-Gαqi5-GPR88 cells and seed them into black-walled, clear-bottom microplates at an optimized density.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment and formation of a monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) in Assay Buffer. An equal volume of 2.5 mM probenecid (B1678239) may be included to prevent dye leakage.

    • Aspirate the culture medium from the cell plates and add the dye-loading buffer to each well.

    • Incubate the plates in the dark at 37°C for 1 hour.

  • Compound Preparation:

    • Prepare serial dilutions of this compound (positive control) and test compounds in Assay Buffer. The final concentration of DMSO should be kept low (e.g., <1%) to avoid cell toxicity.[4]

  • Measurement of Calcium Mobilization:

    • Place the dye-loaded cell plate into the fluorescent plate reader (e.g., FLIPR).

    • Set the instrument to record a baseline fluorescence reading for a short period (e.g., 10-20 seconds).

    • The instrument will then automatically add the prepared compounds to the wells.

    • Continue to record the fluorescence intensity kinetically for a period of 2-5 minutes to capture the peak calcium response.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.

    • For agonist screening, the activity of test compounds is often expressed as a percentage of the maximal response induced by a saturating concentration of this compound.

    • For dose-response curves, plot the ΔF against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Protocol for Antagonist Mode Screening

This protocol is used to identify compounds that inhibit the agonist-induced calcium mobilization.

  • Cell Plating and Dye Loading: Follow steps 1 and 2 from the Agonist Mode protocol.

  • Antagonist/Test Compound Addition:

    • Prepare serial dilutions of the test compounds (potential antagonists) in Assay Buffer.

    • Add the diluted test compounds to the dye-loaded cells and incubate for a predetermined period (e.g., 15-30 minutes) at 37°C.

  • Agonist Addition and Measurement:

    • Prepare the agonist, this compound, at a concentration that elicits a submaximal to maximal response (e.g., EC80).

    • Place the plate in the fluorescent plate reader.

    • After establishing a baseline, add the EC80 concentration of this compound to all wells (except for negative controls).

    • Measure the kinetic fluorescence response as described in the Agonist Mode protocol.

  • Data Analysis:

    • Determine the inhibitory effect of the test compounds by comparing the agonist-induced calcium signal in their presence to the signal in the absence of any inhibitor.

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to determine the IC50 value.

Contextual Note on GCPII Inhibition and Calcium Signaling

While this compound does not inhibit GCPII, it is worth noting that GCPII inhibition does influence neuronal calcium signaling through a distinct mechanism. GCPII is an enzyme that hydrolyzes N-acetylaspartylglutamate (NAAG) into N-acetylaspartate and glutamate.[8] NAAG is an agonist for the metabotropic glutamate receptor 3 (mGluR3), which is a Gαi-coupled receptor.[8] In certain brain regions, mGluR3 activation can regulate and normalize calcium signaling.[8][9][10] By inhibiting GCPII, the levels of NAAG are increased, leading to enhanced mGluR3 activation and subsequent modulation of calcium homeostasis.[9][10] This pathway is a subject of research for neuroprotective strategies in conditions like Alzheimer's disease.[9] This mechanism is fundamentally different from the direct activation of the GPR88 receptor by this compound.

References

Application Notes and Protocols for In Vivo Dosing and Administration of (1R,2R)-2-PCCA Hydrochloride in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2R)-2-PCCA hydrochloride is a potent and selective agonist of the G protein-coupled receptor 88 (GPR88), an orphan receptor highly expressed in the striatum.[1][2] GPR88 is implicated in various neurological and psychiatric disorders, making it a promising therapeutic target.[3][4] These application notes provide detailed protocols for the in vivo dosing and administration of this compound in rats, focusing on pharmacokinetic and pharmacodynamic assessments.

This compound is the more active diastereomer of 2-PCCA.[5] It acts as a GPR88 receptor agonist, inhibiting GPR88-mediated cAMP production through a Gαi-coupled pathway.[1][6] In HEK293 cells stably expressing the human GPR88 receptor, it has an EC50 of 56 nM.[1]

Data Presentation

Table 1: In Vitro Potency of this compound
Assay TypeCell LineParameterValueReference
Cell-free Assay-EC503 nM[1]
Cell-based cAMP AssayHEK293EC5056 nM[1]
Cell-based AssayGPR88-22F cellsEC50603 nM[7]
Table 2: In Vivo Dosing of (1R,2R)-2-PCCA in Rats
Study TypeDosing Range (mg/kg)Administration RouteObserved EffectsReference
Locomotor Activity0.1 - 3.2Intraperitoneal (i.p.)Dose-dependent decrease in locomotor activity[5][6]
Methamphetamine-Induced Hyperactivity0.1 - 3.2 (in combination with 1.0 mg/kg methamphetamine)Intraperitoneal (i.p.)Dose-dependent reduction in hyperactivity[5][6]

Experimental Protocols

Protocol 1: Preparation of Dosing Solutions

This protocol describes the preparation of this compound for intraperitoneal injection in rats. Three potential vehicle formulations are provided.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • 20% SBE-β-CD in Saline

  • Corn Oil

  • Sterile vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

Formulation 1: DMSO/PEG300/Tween-80/Saline [8]

  • Prepare a stock solution of this compound in DMSO.

  • To prepare a 1 mg/mL working solution, add 100 µL of a 10 mg/mL DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is clear.

  • Add 450 µL of saline to reach a final volume of 1 mL.

  • The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[8]

Formulation 2: DMSO/SBE-β-CD in Saline [8]

  • Prepare a stock solution of this compound in DMSO.

  • For the final formulation, combine 10% DMSO stock solution with 90% (20% SBE-β-CD in Saline).

  • Ensure the final solution is clear before administration.

Formulation 3: DMSO/Corn Oil [8]

  • Prepare a stock solution of this compound in DMSO.

  • For the final formulation, combine 10% DMSO stock solution with 90% Corn Oil.

  • Mix thoroughly to ensure a homogenous suspension.

Protocol 2: Pharmacokinetic Study in Rats

This protocol outlines a general procedure for evaluating the pharmacokinetic profile of this compound in rats following a single intraperitoneal dose.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Dosing solution of this compound

  • Syringes and needles for i.p. injection (23-25 gauge)

  • Blood collection tubes (e.g., K2-EDTA)

  • Centrifuge

  • Pipettes and tips

  • -80°C freezer

  • UPLC-MS/MS system

Procedure:

  • Animal Acclimatization: House rats in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle for at least one week before the experiment. Provide standard chow and water ad libitum.

  • Fasting: Fast rats for 12 hours prior to dosing, with free access to water.[6]

  • Dosing: Administer a single intraperitoneal (i.p.) injection of this compound at the desired dose (e.g., 1 mg/kg). The injection volume should not exceed 10 ml/kg.[9]

  • Blood Sampling: Collect blood samples (approximately 100-200 µL) from the tail vein or via a cannula at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.[6]

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Thaw plasma samples on ice.

    • Precipitate proteins by adding 3 volumes of chilled methanol (B129727) (containing an internal standard) to 1 volume of plasma.

    • Vortex the mixture for 1 minute and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for UPLC-MS/MS analysis.

  • Data Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) using non-compartmental analysis software.

Protocol 3: Pharmacodynamic Assessment - Locomotor Activity

This protocol details the procedure for assessing the effect of this compound on spontaneous locomotor activity in rats.[8]

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Dosing solution of this compound

  • Vehicle solution

  • Syringes and needles for i.p. injection (23-25 gauge)

  • Locomotor activity chambers equipped with infrared beams

Procedure:

  • Animal Handling: Handle rats for at least three days prior to the experiment to acclimate them to the experimenter.[8]

  • Habituation: On the day of the experiment, allow rats to habituate to the testing room for at least 60 minutes before the start of the session.

  • Dosing: Administer a single i.p. injection of this compound (0.1, 0.32, 1.0, or 3.2 mg/kg) or vehicle.

  • Locomotor Activity Recording: Immediately after the injection, place each rat in an individual locomotor activity chamber.[8]

  • Record locomotor activity (e.g., distance traveled, horizontal beam breaks, vertical beam breaks) for a period of 60 minutes.[8]

  • Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) and as a total over the 60-minute session. Compare the activity of the drug-treated groups to the vehicle-treated group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Visualizations

GPR88_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular GPR88 GPR88 G_protein Gαi/o Protein GPR88->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts PCCA (1R,2R)-2-PCCA hydrochloride PCCA->GPR88 Binds to ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Regulates

Caption: GPR88 Signaling Pathway Activation.

Pharmacokinetic_Workflow cluster_animal_prep Animal Preparation cluster_dosing_sampling Dosing and Sampling cluster_sample_processing Sample Processing cluster_analysis Analysis Acclimatization Acclimatization (≥ 7 days) Fasting Fasting (12 hours) Acclimatization->Fasting Dosing IP Dosing of (1R,2R)-2-PCCA HCl Fasting->Dosing Blood_Collection Serial Blood Collection (0-24 hours) Dosing->Blood_Collection Centrifugation Plasma Separation (Centrifugation) Blood_Collection->Centrifugation Storage Plasma Storage (-80°C) Centrifugation->Storage Bioanalysis UPLC-MS/MS Analysis Storage->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis Locomotor_Activity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis_pd Data Analysis Handling Animal Handling (≥ 3 days) Habituation Room Habituation (≥ 60 min) Handling->Habituation Dosing IP Dosing (Vehicle or Drug) Habituation->Dosing Recording Locomotor Activity Recording (60 min) Dosing->Recording Data_Extraction Data Extraction (e.g., 5-min bins) Recording->Data_Extraction Statistical_Analysis Statistical Comparison (vs. Vehicle) Data_Extraction->Statistical_Analysis

References

Application Notes and Protocols for Alcohol Self-Administration Model with (1R,2R)-2-PCCA Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alcohol use disorder (AUD) remains a significant global health challenge with limited therapeutic options. The orphan G protein-coupled receptor 88 (GPR88) has emerged as a promising target for the development of novel AUD treatments. GPR88 is highly expressed in the striatum, a key brain region implicated in reward, motivation, and addiction. Preclinical studies have demonstrated that agonists of GPR88 can effectively reduce alcohol consumption and seeking behaviors in rodent models.

One such agonist is (1R,2R)-2-PCCA hydrochloride, a potent and selective activator of the GPR88 receptor. These application notes provide detailed protocols for utilizing this compound in an operant alcohol self-administration model in rats, a widely used paradigm for studying the reinforcing effects of alcohol and for screening potential therapeutic agents. The provided methodologies, data presentation, and visual workflows are intended to guide researchers in the design and execution of experiments to evaluate the efficacy of GPR88 agonists in reducing alcohol-related behaviors.

Data Presentation

The following tables summarize quantitative data from preclinical studies investigating the effects of GPR88 agonists, including (1R,2R)-2-PCCA and its analogs like RTI-122 and RTI-13951-33, on alcohol-related behaviors and locomotor activity.

Table 1: Effect of GPR88 Agonists on Operant Alcohol Self-Administration in Rats

CompoundDose (mg/kg, i.p.)Session DurationSchedule of ReinforcementEffect on Alcohol Lever ResponsesReference
RTI-122530 minFRSignificant reduction[1]
RTI-1221030 minFRSignificant reduction[1]
RTI-1225Progressive RatioPRSignificant reduction in breakpoint[1]
RTI-12210Progressive RatioPRSignificant reduction in breakpoint[1]

Table 2: Effect of GPR88 Agonists on Alcohol Intake in Two-Bottle Choice and Drinking in the Dark Paradigms in Mice

CompoundDose (mg/kg, i.p.)ParadigmEffect on Alcohol IntakeReference
RTI-12210Two-Bottle Choice (4h)Significant reduction in WT mice[2]
RTI-12210Two-Bottle Choice (24h)Significant reduction in WT mice[2]
RTI-12220Two-Bottle Choice (4h & 24h)Significant reduction in WT mice[2]
RTI-13951-3330Drinking in the Dark (4h)Significant reduction in Gpr88+/+ mice[3]

Table 3: Effect of GPR88 Agonists on Locomotor Activity

CompoundDose (mg/kg, i.p.)SpeciesEffect on Locomotor ActivityReference
(1R,2R)-2-PCCA0.1 - 3.2RatDose-dependent decrease[4]
RTI-12210MouseTransient reduction[1]
RTI-12220MouseStrong reduction[1]

Experimental Protocols

Protocol 1: Operant Alcohol Self-Administration in Rats

This protocol details the procedure for training rats to self-administer alcohol and subsequently testing the effects of this compound.

Materials:

  • Adult male Long-Evans or Wistar rats

  • Standard operant conditioning chambers equipped with two levers, a cue light, and a liquid delivery system (e.g., dipper or sipper tube).[5]

  • Ethanol (B145695) (20% v/v solution in water)[6]

  • This compound

  • Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[7]

  • Standard rat chow and water

Procedure:

  • Habituation and Training to Lever Press:

    • For several days prior to training, handle the rats to acclimate them to the experimenter.

    • Water-restrict the rats for 22 hours before the initial training sessions to motivate lever pressing.[5]

    • Place rats in the operant chambers for daily 30-60 minute sessions.[5][8]

    • Train rats to press a designated "active" lever for a reward. Initially, a highly palatable solution like 10% sucrose (B13894) or 0.1% saccharin (B28170) can be used to facilitate learning (sucrose fading procedure).[9]

    • A cue light above the active lever should illuminate upon a successful press, followed by the delivery of the reward.[6]

    • Once rats reliably press the lever for the sweet solution, gradually introduce ethanol into the solution, progressively increasing the concentration to 20% while fading out the sucrose/saccharin.[5]

    • Alternatively, rats can be trained to self-administer 20% ethanol without sucrose fading, particularly in high-alcohol-preferring strains.[10]

  • Stabilization of Alcohol Self-Administration:

    • Continue daily sessions with 20% ethanol as the sole reinforcer until a stable baseline of responding is achieved. Stability is typically defined as less than 20% variation in the number of rewards earned over three consecutive days.[5]

    • A fixed-ratio (FR) schedule of reinforcement is commonly used, such as FR1 (one press for one reward) or FR3.[6][9]

  • Preparation and Administration of this compound:

    • Prepare a stock solution of this compound in an appropriate vehicle. A common vehicle formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7] The solution should be clear; sonication can be used to aid dissolution.[7]

    • Administer this compound or vehicle via intraperitoneal (i.p.) injection at a specified time (e.g., 30-60 minutes) before the start of the operant session.[1][3]

  • Testing the Effects of this compound:

    • Following drug or vehicle administration, place the rats in the operant chambers and run the self-administration session as in the stabilization phase.

    • Record the number of active and inactive lever presses, the amount of ethanol consumed, and any other relevant behavioral measures.

    • A within-subjects design is often employed, where each animal receives all treatment conditions (different doses of the compound and vehicle) in a counterbalanced order.

Protocol 2: Progressive Ratio Schedule to Assess Motivation

This protocol is used to evaluate the motivation to self-administer alcohol.

Procedure:

  • Establish Stable Responding: Train and stabilize rats on an FR schedule for alcohol self-administration as described in Protocol 1.

  • Introduce Progressive Ratio (PR) Schedule:

    • Switch the schedule of reinforcement to a progressive ratio schedule. In a PR schedule, the number of lever presses required to receive a single reward increases with each successive reward.

    • The sequence of response requirements can vary (e.g., 1, 2, 4, 6, 9, 12...).

  • Determine Breakpoint:

    • The session typically ends after a set period of inactivity (e.g., 1 hour) where the rat fails to earn a reward.

    • The "breakpoint" is the final ratio completed before the session termination and serves as the primary measure of motivation.

  • Drug Testing: Administer this compound or vehicle prior to the PR session and measure the effect on the breakpoint.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

GPR88_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron (Striatum) Alcohol Alcohol Dopamine_Release Dopamine Release Alcohol->Dopamine_Release Dopamine Dopamine Dopamine_Release->Dopamine Acts on D2R Dopamine D2 Receptor Dopamine->D2R G_Protein_Signaling Gαi/o Signaling (cAMP inhibition) D2R->G_Protein_Signaling Activates GPR88 GPR88 GPR88->G_Protein_Signaling Modulates PCCA (1R,2R)-2-PCCA hydrochloride PCCA->GPR88 Activates Reward_Signal Reduced Reward Signal / Seeking G_Protein_Signaling->Reward_Signal

Caption: GPR88 signaling in the context of alcohol reward.

Experimental_Workflow Start Rat_Acclimation Rat Acclimation & Handling Start->Rat_Acclimation Operant_Training Operant Training (Sucrose Fading) Rat_Acclimation->Operant_Training Stabilization Stable Alcohol (20%) Self-Administration Operant_Training->Stabilization Drug_Administration Administration of (1R,2R)-2-PCCA HCl or Vehicle Stabilization->Drug_Administration Testing Operant Self-Administration Session Drug_Administration->Testing Data_Analysis Data Collection & Analysis Testing->Data_Analysis End Data_Analysis->End

Caption: Workflow for operant alcohol self-administration study.

Logical_Relationship PCCA (1R,2R)-2-PCCA HCl GPR88_Activation GPR88 Receptor Activation PCCA->GPR88_Activation Dopamine_Modulation Modulation of Dopamine Signaling GPR88_Activation->Dopamine_Modulation Reduced_Reinforcement Decreased Reinforcing Properties of Alcohol Dopamine_Modulation->Reduced_Reinforcement Reduced_Intake Reduced Alcohol Self-Administration Reduced_Reinforcement->Reduced_Intake

Caption: Hypothesized mechanism of action.

References

Preparing (1R,2R)-2-PCCA Hydrochloride for In Vivo Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

(1R,2R)-2-PCCA hydrochloride is a potent and selective agonist for the G protein-coupled receptor 88 (GPR88), an orphan receptor highly expressed in the striatum. Its investigation in in vivo models is crucial for understanding the therapeutic potential of targeting GPR88 in various central nervous system disorders. This document provides detailed protocols and application notes for the preparation and use of this compound in preclinical in vivo research.

Compound Information
PropertyValue
Compound Name This compound
CAS Number 1609563-71-4
Molecular Formula C₃₀H₃₉Cl₂N₃O
Molecular Weight 528.56 g/mol
Target GPR88 Agonist
Storage Store powder at 4°C under nitrogen. Stock solutions: -80°C for up to 6 months, -20°C for up to 1 month.[1]
Solubility and Vehicle Selection for In Vivo Administration

This compound is a lipophilic compound with poor aqueous solubility. Therefore, appropriate vehicle selection is critical for achieving a homogenous and stable solution for in vivo administration. Two established protocols are provided below, both achieving a solubility of at least 2.5 mg/mL.[1] The choice of vehicle may depend on the specific experimental design, administration route, and institutional guidelines.

Vehicle ComponentProtocol 1Protocol 2
DMSO10%10%
PEG30040%-
Tween-805%-
Saline45%-
20% SBE-β-CD in Saline-90%
Achieved Solubility ≥ 2.5 mg/mL ≥ 2.5 mg/mL

Note: SBE-β-CD (Sulfobutylether-β-cyclodextrin) is a modified cyclodextrin (B1172386) used to enhance the solubility of poorly soluble compounds.

Experimental Protocols

This protocol utilizes a co-solvent system to achieve a clear solution.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the required amount of this compound powder and place it in a sterile conical tube.

  • Add the required volume of DMSO to the powder to achieve a 10% final volume. Vortex thoroughly until the powder is completely dissolved.

  • Add the required volume of PEG300 (40% of the final volume) to the DMSO solution. Vortex until the solution is homogenous.

  • Add the required volume of Tween-80 (5% of the final volume) and vortex to mix.

  • Finally, add the required volume of sterile saline (45% of the final volume) to reach the desired final concentration. Vortex thoroughly to ensure a clear and homogenous solution.

  • If any precipitation is observed, gentle warming or sonication can be used to aid dissolution.[1]

  • Visually inspect the solution for any particulates before administration.

This protocol uses a cyclodextrin-based vehicle, which can be advantageous for reducing potential toxicity associated with some co-solvents.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • 20% (w/v) Sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile saline

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline. Ensure it is fully dissolved.

  • Weigh the required amount of this compound powder and place it in a sterile conical tube.

  • Add the required volume of DMSO (10% of the final volume) to the powder and vortex until fully dissolved.

  • Add the required volume of the 20% SBE-β-CD in saline solution (90% of the final volume) to the DMSO solution.

  • Vortex thoroughly until a clear, homogenous solution is obtained.

  • Visually inspect the solution for any particulates before administration.

In Vivo Administration

Administration Route:

  • Intraperitoneal (i.p.) injection is a commonly used and effective route for administering 2-PCCA in rodent models.[2][3]

Dosage:

  • Studies using the racemic mixture 2-PCCA in rats have shown pharmacological effects at doses ranging from 0.1 to 3.2 mg/kg.[2][3]

  • A dose-dependent decrease in locomotor activity has been observed in this range.[3]

  • It is recommended to perform a dose-response study to determine the optimal dose for the specific animal model and experimental endpoint.

Safety Considerations:

  • No specific LD50 or comprehensive toxicity studies for this compound are publicly available.

  • The observed decrease in locomotor activity at higher doses (e.g., 3.2 mg/kg in rats) should be considered when designing studies and interpreting behavioral data.[3]

  • Always consult the Safety Data Sheet (SDS) for detailed handling and safety information.

  • It is crucial to monitor animal welfare closely during and after administration.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for preparing this compound for in vivo studies and the known signaling pathway of its target, GPR88.

experimental_workflow cluster_prep Solution Preparation cluster_admin In Vivo Administration cluster_eval Evaluation weigh Weigh (1R,2R)-2-PCCA HCl dissolve_dmso Dissolve in DMSO weigh->dissolve_dmso add_vehicle Add Vehicle Components (e.g., PEG300, Tween-80, Saline) dissolve_dmso->add_vehicle vortex Vortex/Sonicate to Homogenize add_vehicle->vortex dose_calc Calculate Dose (e.g., 0.1-3.2 mg/kg) vortex->dose_calc Final Dosing Solution injection Administer via i.p. Injection dose_calc->injection behavioral Behavioral/Pharmacological Assessment injection->behavioral

Caption: Experimental workflow for preparing this compound.

GPR88_signaling_pathway PCCA (1R,2R)-2-PCCA HCl GPR88 GPR88 PCCA->GPR88 binds & activates G_protein Gαi/o GPR88->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP conversion ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream regulates

References

Application Notes and Protocols for Cell Line Selection in GPR88 Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to GPR88

G protein-coupled receptor 88 (GPR88) is an orphan GPCR predominantly expressed in the striatum region of the brain.[1][2] Its high expression in medium spiny neurons suggests a critical role in motor control, cognition, and reward-based learning.[1] GPR88 is a promising therapeutic target for a range of central nervous system (CNS) disorders, including Parkinson's disease, schizophrenia, and addiction.[1][3] The primary signaling pathway of GPR88 involves coupling to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][2][4]

Cell Line Selection for GPR88 Functional Assays

The choice of a cellular background is critical for the successful development of robust and reliable functional assays for GPR88. Since endogenous expression of GPR88 is largely restricted to neuronal cells, which can be challenging to culture and transfect, heterologous expression in stable and easily transfectable cell lines is the preferred approach for in vitro pharmacology and high-throughput screening. The most commonly used cell lines for this purpose are Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO) cells.[3][5]

Comparison of HEK293 and CHO Cell Lines

Both HEK293 and CHO cells are suitable for expressing GPR88 and performing functional assays. The choice between them often depends on the specific assay, laboratory experience, and desired outcomes.

FeatureHEK293 CellsCHO Cells
Origin Human Embryonic KidneyChinese Hamster Ovary
Transfection Efficiency Generally high and amenable to various methods.[6]Good, but can sometimes be lower than HEK293.
Protein Expression High levels of recombinant protein expression, especially with variants like HEK293T.[6]Robust and often used for large-scale production of stable cell lines.[7]
Post-Translational Modifications Human-like, which can be advantageous for studying human proteins.[8]Can differ from human patterns, which may or may not affect GPR88 function.
Signaling Background Endogenously express a variety of GPCRs and signaling proteins, which could potentially interfere with GPR88 assays.[9]Also possess an endogenous GPCR repertoire, but it may differ from that of HEK293 cells.
Adherence Can be grown as adherent or suspension cultures.Adaptable to both adherent and suspension cultures, with suspension being common for large-scale production.[8]
Virus Susceptibility Susceptible to human viruses.[6]Lower risk of human virus propagation.[6]

Recommendation: For initial characterization and transient expression studies, HEK293 cells and their variants (e.g., HEK293T) are often preferred due to their high transfection efficiency and human origin.[6] For the generation of stable cell lines for high-throughput screening and large-scale protein production, CHO cells are a robust and widely used option.[7] Several commercially available GPR88 stable cell lines utilize a CHO-K1 background.[10][11]

Experimental Workflow for Cell Line Selection

GPR88_Cell_Line_Selection_Workflow cluster_start Start cluster_selection Cell Line Choice cluster_generation Cell Line Generation cluster_validation Validation cluster_decision Decision start Define Assay Requirements (e.g., HTS, detailed pharmacology) cell_choice Select Candidate Cell Lines (HEK293, CHO-K1) start->cell_choice transfection_type Transient vs. Stable Expression cell_choice->transfection_type transient Transient Transfection transfection_type->transient For rapid, small-scale studies stable Stable Cell Line Generation transfection_type->stable For HTS & long-term studies expression_validation Confirm GPR88 Expression (qPCR, Western Blot, Flow Cytometry) transient->expression_validation selection Antibiotic Selection & Clonal Isolation stable->selection selection->expression_validation functional_assay Perform Functional Assays (cAMP, β-arrestin, GTPγS) expression_validation->functional_assay data_analysis Analyze Data & Compare Performance (Signal-to-background, Z'-factor) functional_assay->data_analysis final_selection Select Optimal Cell Line for Downstream Applications data_analysis->final_selection

Cell line selection and validation workflow.

Protocols for GPR88 Functional Assays

cAMP Accumulation Assay

This is the primary functional assay for GPR88, directly measuring the consequence of Gαi/o activation.

Principle: GPR88 activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. To facilitate measurement, cAMP levels are often first stimulated with forskolin (B1673556). Agonists of GPR88 will cause a dose-dependent decrease in this forskolin-stimulated cAMP level.

Workflow:

cAMP_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Analysis cell_seeding Seed GPR88-expressing cells in 384-well plates overnight_incubation Incubate overnight cell_seeding->overnight_incubation compound_addition Add test compounds (agonists/antagonists) overnight_incubation->compound_addition incubation1 Incubate (15-30 min) compound_addition->incubation1 forskolin_addition Add Forskolin (+/- agonist for antagonist mode) incubation1->forskolin_addition incubation2 Incubate (30 min) forskolin_addition->incubation2 cell_lysis Lyse cells incubation2->cell_lysis cAMP_measurement Measure cAMP levels (e.g., HTRF, GloSensor) cell_lysis->cAMP_measurement data_analysis Plot dose-response curve & calculate EC50/IC50 cAMP_measurement->data_analysis

cAMP accumulation assay workflow.

Protocol:

  • Cell Seeding: Seed HEK293 or CHO cells stably expressing GPR88 into white, opaque 384-well plates at a density of 5,000-10,000 cells/well.[12] Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of test compounds (agonists or antagonists) in a suitable assay buffer.

  • Assay Procedure:

    • Remove culture medium from the cells.

    • For antagonist determination, pre-incubate cells with varying concentrations of the antagonist for 15-30 minutes at room temperature.

    • Add a mixture of forskolin (to stimulate adenylyl cyclase) and, for antagonist mode, a fixed concentration of a GPR88 agonist (e.g., at its EC80). For agonist mode, add varying concentrations of the agonist along with a fixed concentration of forskolin.

    • Incubate for 30 minutes at room temperature.[12]

  • cAMP Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, LANCE, or GloSensor) according to the manufacturer's instructions.[12]

  • Data Analysis: Plot the resulting signal against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine EC50 (for agonists) or IC50 (for antagonists) values.

β-Arrestin Recruitment Assay

This assay measures another key event in GPCR signaling and can be used to identify biased ligands.

Principle: Upon agonist binding and subsequent phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), β-arrestin proteins are recruited to the intracellular domains of GPR88. This interaction can be quantified using various technologies, such as Bioluminescence Resonance Energy Transfer (BRET) or enzyme fragment complementation (e.g., PathHunter).[1][13]

Workflow:

bArrestin_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Analysis transfection Co-transfect cells with GPR88 and β-arrestin constructs cell_seeding Seed transfected cells in 96- or 384-well plates transfection->cell_seeding substrate_addition Add substrate (e.g., coelenterazine (B1669285) h for BRET) cell_seeding->substrate_addition compound_addition Add test compounds substrate_addition->compound_addition signal_measurement Measure signal immediately (e.g., BRET ratio, luminescence) compound_addition->signal_measurement data_analysis Plot dose-response curve & calculate EC50 signal_measurement->data_analysis

β-arrestin recruitment assay workflow.

Protocol (BRET-based):

  • Cell Transfection: Co-transfect HEK293 cells with plasmids encoding for GPR88 fused to a Renilla luciferase (Rluc) and β-arrestin-2 fused to a Yellow Fluorescent Protein (YFP).[1]

  • Cell Seeding: 24-48 hours post-transfection, seed the cells into white, 96-well plates.[1]

  • Assay Procedure:

    • Add the Rluc substrate (e.g., coelenterazine h) to the cells.

    • Add serial dilutions of the test compound.

    • For antagonist mode, pre-incubate with the antagonist before adding a GPR88 agonist at its EC80 concentration.

  • BRET Measurement: Immediately measure the luminescence at two wavelengths (typically ~475 nm for Rluc and ~530 nm for YFP) using a plate reader capable of BRET measurements.[1]

  • Data Analysis: Calculate the BRET ratio (YFP emission / Rluc emission). Plot the BRET ratio against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50.

[³⁵S]GTPγS Binding Assay

This is a direct biochemical assay that measures G protein activation.

Principle: In response to agonist binding, the Gα subunit of the G protein exchanges GDP for GTP. A non-hydrolyzable, radiolabeled analog of GTP, [³⁵S]GTPγS, is used to quantify this activation. The amount of bound [³⁵S]GTPγS is proportional to the level of G protein activation.[10][14]

Workflow:

GTPgS_Assay_Workflow cluster_prep Preparation cluster_reaction Binding Reaction cluster_separation Separation & Detection cluster_analysis Analysis membrane_prep Prepare cell membranes from GPR88-expressing cells protein_quant Quantify membrane protein concentration membrane_prep->protein_quant reaction_setup Incubate membranes with test compounds, GDP, and [³⁵S]GTPγS protein_quant->reaction_setup incubation Incubate (e.g., 60 min at 30°C) reaction_setup->incubation filtration Terminate reaction by rapid filtration incubation->filtration washing Wash filters to remove unbound [³⁵S]GTPγS filtration->washing scintillation Measure radioactivity by scintillation counting washing->scintillation data_analysis Plot specific binding vs. compound concentration scintillation->data_analysis

[³⁵S]GTPγS binding assay workflow.

Protocol:

  • Membrane Preparation:

    • Harvest GPR88-expressing cells and resuspend in ice-cold lysis buffer.

    • Homogenize the cells and centrifuge at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.[10]

  • Assay Procedure:

    • In a 96-well plate, add the membrane preparation, [³⁵S]GTPγS, GDP, and varying concentrations of the test compound.

    • Incubate the reaction mixture at 30°C for 60 minutes.[15]

  • Termination and Measurement:

    • Terminate the reaction by rapid filtration through a filter plate using a cell harvester.

    • Wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS.[10]

    • Dry the filter plate, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of excess unlabeled GTPγS). Plot the specific binding against the log of the compound concentration to determine EC50 and Emax values.

Quantitative Data Summary

The following table summarizes the reported potencies of various GPR88 agonists in different cell lines and assay formats. This data can serve as a reference for validating new assays and cell lines.

CompoundModalityAssay TypeCell LinePotency (EC50)
2-PCCA (racemate) AgonistcAMP Assay (Lance)CHO cells expressing PPLS-HA-GPR88116 nM[3]
(1R,2R)-2-PCCA AgonistcAMP Assay (Lance)CHO cells expressing PPLS-HA-GPR8856 nM[16]
2-PCCA (racemate) AgonistcAMP Assay (GloSensor)HEK293 cells expressing hGPR88911 nM[3]
(1R,2R)-2-PCCA AgonistcAMP Assay (GloSensor)HEK293 cells expressing hGPR88603 nM[3][16]
RTI-13951-33 AgonistcAMP Functional AssayCHO (hGPR88)25 nM[3][16]
RTI-122 AgonistTR-FRET cAMP AssayCHO cells11 nM[3]

GPR88 Signaling Pathway Diagram

GPR88_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol gpr88 GPR88 g_protein Gαi/oβγ gpr88->g_protein GDP/GTP Exchange arrestin β-Arrestin gpr88->arrestin Recruitment ac Adenylyl Cyclase g_protein->ac Inhibition camp cAMP ac->camp pka PKA camp->pka Activation downstream Downstream Cellular Effects pka->downstream Phosphorylation agonist Agonist agonist->gpr88 Activation atp ATP atp->ac

References

Troubleshooting & Optimization

Technical Support Center: (1R,2R)-2-PCCA hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with (1R,2R)-2-PCCA hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a diastereomer of 2-PCCA and functions as a potent agonist for the GPR88 receptor.[1][2] It has an EC50 of 3 nM in cell-free assays and 603 nM in cell-based assays.[1][2][3] The compound inhibits GPR88-mediated cAMP production through a Gαi-coupled pathway.[1]

Q2: I'm having trouble dissolving this compound in aqueous buffers for my in vitro experiments. What are the recommended solvents?

A2: Direct dissolution in aqueous buffers can be challenging. For in vitro studies, a common approach is to first prepare a stock solution in an organic solvent, which can then be diluted into your aqueous experimental medium. Based on available data, co-solvent systems are effective for solubilizing this compound.[1]

Q3: Are there pre-tested solvent formulations for achieving a clear solution of this compound?

A3: Yes, two specific solvent protocols have been shown to yield a clear solution at a concentration of ≥ 2.5 mg/mL (4.73 mM).[1] These are detailed in the quantitative data table below.

Q4: Can heating or sonication be used to aid dissolution?

A4: Yes, if you observe precipitation or phase separation during the preparation of your solution, gentle heating and/or sonication can be used to facilitate dissolution.[1]

Q5: What are the storage recommendations for this compound stock solutions?

A5: For long-term stability, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under a nitrogen atmosphere.[1][4]

Troubleshooting Guide

Issue 1: Precipitation is observed when diluting the DMSO stock solution into an aqueous buffer.

This is a common issue when the final concentration of the organic co-solvent is too low to maintain the solubility of the compound in the aqueous medium.

Solutions:

  • Decrease the Final Concentration: The simplest approach is to lower the final concentration of this compound in your working solution.

  • Increase the Co-solvent Concentration: If your experimental system can tolerate it, increasing the percentage of DMSO in the final solution may help. However, be mindful of potential toxic effects of DMSO on your cells or assay.

  • Use a Surfactant: Incorporating a low concentration of a biocompatible surfactant, such as Tween-80, in your final buffer can help to maintain solubility.[1]

  • Employ a Complexing Agent: Cyclodextrins, like SBE-β-CD, can encapsulate poorly soluble drugs and increase their aqueous solubility.[1]

Issue 2: The hydrochloride salt is not dissolving even with the recommended co-solvent systems.

While hydrochloride salts are generally used to enhance aqueous solubility, issues can still arise.[5]

Solutions:

  • pH Adjustment: The solubility of hydrochloride salts can be pH-dependent.[6][7] Ensure the pH of your final solution is in a range that favors the ionized form of the compound. For a basic compound's hydrochloride salt, a lower pH generally maintains solubility.

  • Common Ion Effect: In solutions with a high concentration of chloride ions (e.g., high-salt buffers), the solubility of a hydrochloride salt can be suppressed.[8] If possible, consider using a buffer with a different counter-ion.

  • Fresh Solvent: Ensure that your organic solvents, particularly DMSO, are of high quality and have not absorbed moisture, which can affect their solvating power.

Quantitative Data Summary

The following table summarizes the tested solvent systems for achieving a clear solution of this compound.

ProtocolSolvent System CompositionAchieved SolubilityMolar ConcentrationSolution Appearance
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL4.73 mMClear Solution
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL4.73 mMClear Solution

Data sourced from MedChemExpress.[1]

Experimental Protocols

Protocol 1: Preparation of a 2.5 mg/mL Solution using a Co-Solvent System
  • Weigh the desired amount of this compound.

  • Prepare a stock solution in 100% DMSO. For example, dissolve 25 mg of the compound in 1 mL of DMSO to get a 25 mg/mL stock.

  • To prepare a 1 mL working solution of 2.5 mg/mL, take 100 µL of the 25 mg/mL DMSO stock solution and add it to 400 µL of PEG300.

  • Mix the solution thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix again.

  • Finally, add 450 µL of saline to bring the total volume to 1 mL.

  • If any precipitation is observed, gentle warming or sonication can be applied until a clear solution is obtained.[1]

Protocol 2: Preparation of a 2.5 mg/mL Solution using a Cyclodextrin-based System
  • Prepare a 25 mg/mL stock solution of this compound in 100% DMSO.

  • Prepare a 20% (w/v) solution of SBE-β-CD in saline.

  • To prepare a 1 mL working solution of 2.5 mg/mL, take 100 µL of the 25 mg/mL DMSO stock solution.

  • Add the DMSO stock to 900 µL of the 20% SBE-β-CD in saline solution.

  • Mix thoroughly until a clear solution is achieved.[1]

General Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.[9][10]

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent system (e.g., buffer, co-solvent mixture) in a sealed container. The excess solid should be visible.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Ensure the filter does not adsorb the compound.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.[11]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_dilution Working Solution cluster_troubleshooting Troubleshooting weigh Weigh Compound dissolve Dissolve in DMSO (Stock Solution) weigh->dissolve dilute Dilute stock into final solvent system dissolve->dilute Add to co-solvents or aqueous buffer observe Observe for Precipitation dilute->observe precipitate Precipitation Occurs observe->precipitate Yes no_precipitate Clear Solution observe->no_precipitate No action Apply Heat/Sonication Adjust Formulation (e.g., add surfactant) precipitate->action proceed Proceed with Experiment no_precipitate->proceed action->observe Re-evaluate

Caption: Workflow for preparing and troubleshooting solutions of this compound.

solubility_decision_pathway cluster_options Solubilization Strategies start Start: Dissolve (1R,2R)-2-PCCA HCl in desired solvent q1 Is the solution clear? start->q1 success Success: Solution Ready for Use q1->success Yes option1 Option 1: Use Co-solvent System (e.g., DMSO/PEG300/Tween-80) q1->option1 No option1->q1 Re-evaluate option2 Option 2: Use Complexing Agent (e.g., SBE-β-CD) option1->option2 option2->q1 Re-evaluate option3 Option 3: Adjust pH option2->option3 option3->q1 Re-evaluate

References

How to dissolve (1R,2R)-2-PCCA hydrochloride for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information on the dissolution of (1R,2R)-2-PCCA hydrochloride for experimental use. It includes troubleshooting advice, frequently asked questions, and standardized protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?

A1: For in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is soluble in DMSO at a concentration of 50 mg/mL (94.60 mM).[1] It is crucial to use freshly opened, hygroscopic DMSO, as its water content can significantly impact solubility.[1] For aqueous-based assays, a stock solution in DMSO should be prepared first and then diluted to the final concentration in the aqueous medium.

Q2: My this compound is not fully dissolving in DMSO. What should I do?

A2: If you encounter solubility issues in DMSO, gentle heating and/or sonication can aid in dissolution.[1][2] Ensure the solution is clear before use. If precipitation occurs, this may indicate that the solubility limit has been exceeded or the DMSO has absorbed moisture. Using a fresh aliquot of anhydrous DMSO and applying ultrasonic treatment is recommended.[1][3]

Q3: Can I dissolve this compound directly in water or saline?

A3: While some related compounds show water solubility, for this compound, preparing a primary stock solution in an organic solvent like DMSO is the standard and recommended practice to ensure complete dissolution before further dilution into aqueous buffers or media.[1][2]

Q4: How should I prepare this compound for in vivo animal studies?

A4: For in vivo experiments, a multi-component solvent system is typically required. It is recommended to first prepare a concentrated stock solution in DMSO and then dilute it using a vehicle containing co-solvents. Working solutions for in vivo experiments should be prepared fresh on the day of use.[4] Two common protocols are provided in the tables below.

Q5: How should I store the stock solution of this compound?

A5: Once dissolved in a solvent, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles.[4] Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3][4][5] It is advisable to store the solutions under a nitrogen atmosphere.[1][3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer. The final concentration of the compound exceeds its solubility in the aqueous medium. The percentage of DMSO in the final solution is too low to maintain solubility.Decrease the final concentration of this compound. Increase the percentage of DMSO in the final working solution (ensure it is compatible with your experimental system). Consider using a surfactant like Tween-80 in your final buffer to improve solubility.
Cloudy or hazy solution after attempting to dissolve. Incomplete dissolution. The compound may be hydrated or the solvent quality is poor.Use ultrasonic treatment to aid dissolution.[1][2][3] Ensure you are using a new, anhydrous grade of DMSO.[1][3] If the issue persists, gentle warming can be applied.
Phase separation observed in the prepared solution. Immiscibility of the solvent components, especially in multi-component vehicles for in vivo studies.Ensure thorough mixing, such as vortexing, after the addition of each solvent component in the specified order.[1][6] Prepare the formulation fresh before each experiment.
Inconsistent experimental results. Degradation of the compound due to improper storage or repeated freeze-thaw cycles of the stock solution. Inaccurate concentration due to incomplete initial dissolution.Aliquot stock solutions and store them at -80°C.[1][4] Always ensure the stock solution is completely clear before making dilutions. Visually inspect for any precipitation before use.

Quantitative Data Summary

Solubility Data
Solvent Concentration Molar Equivalent Notes
DMSO50 mg/mL94.60 mMUltrasonic treatment may be needed. Use of fresh, hygroscopic DMSO is recommended.[1]
Stock Solution Preparation in DMSO
Target Concentration Mass of Compound Volume of DMSO to Add
1 mM1 mg1.8919 mL
5 mM1 mg0.3784 mL
10 mM1 mg0.1892 mL
1 mM5 mg9.4597 mL
5 mM5 mg1.8919 mL
10 mM5 mg0.9460 mL
1 mM10 mg18.9193 mL
5 mM10 mg3.7839 mL
10 mM10 mg1.8919 mL

Data derived from product information sheets.[1][5]

Formulations for In Vivo Experiments
Protocol Solvent Composition Resulting Solubility Reference
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (4.73 mM); Clear solution[1]
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (4.73 mM); Clear solution[1]

Experimental Protocols & Visualizations

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh out 10 mg of this compound powder.

  • Add 1.8919 mL of fresh, anhydrous DMSO to the powder.

  • Vortex the solution thoroughly.

  • If needed, place the vial in an ultrasonic water bath for 5-10 minutes until the solution is completely clear.

  • Aliquot the stock solution into smaller volumes in tightly sealed vials.

  • Store the aliquots at -80°C for long-term storage (up to 6 months).[1][3][4][5]

G cluster_workflow Stock Solution Workflow weigh Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso Step 1-2 dissolve Vortex / Sonicate (until clear) add_dmso->dissolve Step 3-4 aliquot Aliquot Solution dissolve->aliquot Step 5 store Store at -80°C aliquot->store Step 6

Workflow for preparing a DMSO stock solution.
(1R,2R)-2-PCCA Signaling Pathway

(1R,2R)-2-PCCA is a potent agonist for the GPR88 receptor.[1][5][7] GPR88 is a G protein-coupled receptor that primarily signals through the Gαi subunit. Activation of GPR88 by an agonist like (1R,2R)-2-PCCA leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[1][2]

G cluster_pathway GPR88 Signaling Pathway agonist (1R,2R)-2-PCCA (Agonist) receptor GPR88 Receptor agonist->receptor Binds to & Activates g_protein Gαi Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Converts atp ATP atp->adenylyl_cyclase response Cellular Response camp->response Leads to

Inhibitory action of (1R,2R)-2-PCCA on cAMP production.

References

Technical Support Center: (1R,2R)-2-PCCA Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of (1R,2R)-2-PCCA hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of this compound?

While this compound is a potent and selective agonist for the GPR88 receptor, a key off-target effect has been identified for its parent compound, 2-PCCA. Specifically, 2-PCCA exhibits significant GPR88-independent activity in [³⁵S]GTPγS binding assays.[1] This suggests that at certain concentrations, the compound may directly interact with G proteins or other components of the signaling cascade.

A more advanced analog, RTI-13951-33, which shares the same core scaffold, was tested against a panel of 38 GPCRs, ion channels, and neurotransmitter transporters and showed no significant off-target activity, suggesting the scaffold has a generally clean off-target profile at other receptors.[2]

Q2: I am observing unexpected behavioral phenotypes in my in vivo studies that don't align with the known function of GPR88. Could this be due to off-target effects?

Yes, unexpected behavioral phenotypes could indicate off-target effects. For instance, GPR88 is highly expressed in the striatum and is involved in modulating dopamine (B1211576) D2 receptor sensitivity.[3] If you observe effects on locomotor activity that are inconsistent with GPR88's known function, it could be due to off-target interactions with dopamine receptors or other CNS targets. It is crucial to perform dose-response studies and use appropriate controls to investigate this possibility.

Q3: My in vitro cAMP assay results are showing weaker than expected inhibition with this compound. What could be the cause?

Several factors could contribute to weaker-than-expected results in a cAMP assay:

  • Cell Line Variability: Ensure that the cell line used for the assay expresses sufficient levels of GPR88 and the appropriate Gαi/o subunits for receptor coupling.

  • Assay Conditions: The concentration of the adenylyl cyclase activator (e.g., forskolin) can significantly impact the dynamic range of the assay. Titrate the activator to achieve a robust signal without saturation.

  • Ligand Solubility and Stability: this compound has limited aqueous solubility. Ensure the compound is fully solubilized in the appropriate vehicle (e.g., DMSO) and that stock solutions are stored correctly to prevent degradation.

  • Receptor Desensitization: Prolonged exposure of cells to an agonist can lead to receptor desensitization and a diminished response. Optimize incubation times to capture the maximal inhibitory effect.

Q4: Is there a more selective GPR88 agonist available for in vivo studies?

Yes, RTI-13951-33 is a potent, selective, and brain-penetrant GPR88 agonist that was developed from the 2-PCCA scaffold. It has been shown to have a favorable pharmacokinetic profile and has been used in in vivo studies to probe the function of GPR88.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpected G protein activation in [³⁵S]GTPγS binding assays with GPR88 knockout tissue. Off-target interaction with G proteins or other cellular components.1. Confirm the genotype of the knockout animals.2. Perform concentration-response curves to determine if the effect is dose-dependent.3. Test the compound in the absence of any tissue to rule out assay artifacts.4. Consider using an alternative functional assay, such as a BRET-based G protein activation assay, to confirm the findings.
Inconsistent results between different batches of this compound. Variability in compound purity or stability.1. Verify the purity of each batch using analytical methods such as HPLC and NMR.2. Prepare fresh stock solutions for each experiment and store them under the recommended conditions (-20°C or -80°C).3. Perform a dose-response curve with each new batch to ensure consistent potency.
High background signal in cAMP assays. Issues with cell health or assay reagents.1. Ensure cells are healthy and not overgrown before starting the assay.2. Check the quality and expiration date of all assay reagents, including the cAMP standard and detection antibodies.3. Optimize the concentration of the adenylyl cyclase activator to maximize the signal-to-background ratio.

Quantitative Data

On-Target Potency of this compound and Related Compounds

CompoundAssay TypeCell Line/SystemEC₅₀Reference
This compoundCell-free-3 nM[4][5]
This compoundcAMP InhibitionGPR88-22F cells603 nM[4][5]
This compoundcAMP InhibitionHEK293 cells with GloSensor56 nM[4]
2-PCCA (racemic)cAMP InhibitionHEK293 cells116 nM[6]
RTI-13951-33cAMP InhibitionNot specified25 nM[2]

Experimental Protocols

Protocol 1: [³⁵S]GTPγS Binding Assay for Assessing Off-Target G Protein Activation

This protocol is designed to assess the direct effects of a compound on G protein activation in the absence of its primary receptor, using brain tissue from GPR88 knockout mice.

1. Membrane Preparation:

  • Homogenize striatal tissue from GPR88 knockout mice in ice-cold buffer (e.g., 20mM HEPES, 10mM EDTA, pH 7.4).
  • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
  • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

2. Assay Procedure:

  • In a 96-well plate, incubate the striatal membranes (20 µg of protein per well) with varying concentrations of this compound for 1 hour at 37°C.
  • The assay buffer should contain 25 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 2 mM CaCl₂, 0.2 mM EGTA, 0.01% Pluronic F127, 20 µg/mL saponin, 100 µM GDP, and 0.2 nM [³⁵S]GTPγS.
  • Terminate the reaction by rapid filtration through a filter plate.
  • Wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS.
  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Compare the [³⁵S]GTPγS binding in the presence of the compound to the basal binding (no compound) to determine if there is a GPR88-independent effect.

Protocol 2: cAMP Inhibition Assay for On-Target Activity

This protocol is a generalized method for measuring the on-target activity of this compound at the GPR88 receptor.

1. Cell Culture:

  • Culture HEK293 cells stably expressing the human GPR88 receptor in appropriate media.

2. Assay Procedure:

  • Seed the cells in a 96-well plate and allow them to attach overnight.
  • Pre-treat the cells with varying concentrations of this compound for 15-30 minutes.
  • Stimulate the cells with a fixed concentration of an adenylyl cyclase activator (e.g., 5 µM forskolin) for 15-30 minutes to induce cAMP production.
  • Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or GloSensor™).

3. Data Analysis:

  • Normalize the data to the forskolin-only treated wells (representing 100% stimulation) and basal levels (no stimulation).
  • Fit the concentration-response data to a suitable model to determine the EC₅₀ value.

Visualizations

GPR88_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GPR88 GPR88 G_protein Gαi/βγ GPR88->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits PCCA (1R,2R)-2-PCCA hydrochloride PCCA->GPR88 Binds to ATP ATP ATP->AC Off_Target_Troubleshooting Start Unexpected In Vivo Result Check_Dose Perform Dose- Response Study Start->Check_Dose PK_Issues Assess Pharmacokinetics (e.g., brain penetration) Start->PK_Issues No effect observed Off_Target Potential Off-Target Effect Check_Dose->Off_Target Effect at high, non-selective doses On_Target Likely On-Target Effect (at relevant doses) Check_Dose->On_Target Effect within expected dose range Metabolism Characterize Metabolites PK_Issues->Metabolism

References

Technical Support Center: Enhancing Brain Permeability of (1R,2R)-2-PCCA Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (1R,2R)-2-PCCA hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the brain permeability of this potent GPR88 agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its brain permeability a concern?

A1: this compound is a diastereomer of 2-PCCA and a potent agonist of the G protein-coupled receptor 88 (GPR88), with an EC50 of 3 nM in cell-free assays and 603 nM in cell-based assays.[1] GPR88 is predominantly expressed in the striatum and is a promising target for various central nervous system (CNS) disorders.[2][3] However, (1R,2R)-2-PCCA has demonstrated poor brain permeability in preclinical studies, which limits its therapeutic potential for CNS applications.[4] This is attributed to its high lipophilicity (clogP of 6.19) and its potential as a substrate for efflux transporters like P-glycoprotein (P-gp).[5]

Q2: What are the key physicochemical properties of (1R,2R)-2-PCCA that influence its brain permeability?

A2: The brain permeability of a compound is influenced by several physicochemical properties. For (1R,2R)-2-PCCA, the most critical factors are its high lipophilicity (calculated logP or clogP) and topological polar surface area (TPSA). Generally, CNS drugs have a clogP in the range of 2-4 and a TPSA of less than 76 Ų.[6] (1R,2R)-2-PCCA has a clogP of 6.19 and a TPSA of 68.45 Ų, indicating that while its TPSA is within a favorable range, its high lipophilicity is a significant hurdle for effective brain penetration.[6]

Q3: What are the initial steps to assess the brain permeability of my (1R,2R)-2-PCCA analog?

A3: A tiered approach is recommended. Start with in silico predictions of properties like logP, TPSA, and logBB. Follow this with in vitro assays to measure passive permeability and identify potential efflux transporter interactions. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a good initial screen for passive permeability.[7] Subsequently, cell-based assays like the Caco-2 or MDCK permeability assays can provide insights into both passive and active transport mechanisms.[8]

Q4: How can I determine if (1R,2R)-2-PCCA or my analog is a substrate of P-glycoprotein (P-gp)?

A4: A bi-directional transport assay using a cell line that overexpresses P-gp, such as MDR1-MDCK cells, is the standard method.[9] In this assay, the permeability of the compound is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests that the compound is a substrate for an efflux transporter.[9][10] The experiment can be repeated in the presence of a known P-gp inhibitor, such as verapamil (B1683045) or quinidine.[11] A significant reduction in the efflux ratio in the presence of the inhibitor confirms that your compound is a P-gp substrate.[9]

Troubleshooting Guides

Issue 1: Low Apparent Permeability (Papp) in PAMPA-BBB Assay
Potential Cause Troubleshooting Step
Compound Precipitation Visually inspect the donor well post-experiment. If precipitate is observed, lower the initial compound concentration.[9]
High Membrane Binding Quantify the amount of compound remaining in the artificial membrane after the assay. High retention suggests strong membrane affinity, which may not correlate with high translocation. Consider modifying the compound to reduce lipophilicity.
Incorrect Buffer pH Verify that the pH of the donor and acceptor buffers is appropriate to maintain the compound in its more permeable, neutral form.
Inaccurate Quantification Ensure the analytical method (e.g., LC-MS/MS) is validated for the compound in the assay buffer. Check for matrix effects.
Issue 2: High Efflux Ratio in Caco-2/MDR1-MDCK Assay
Potential Cause Troubleshooting Step
Active Efflux by P-gp Co-administer the compound with a known P-gp inhibitor (e.g., verapamil, quinidine). A significant decrease in the efflux ratio confirms P-gp mediated efflux.[9][11]
Involvement of Other Efflux Transporters If the efflux ratio remains high in the presence of a P-gp inhibitor, consider the involvement of other transporters like Breast Cancer Resistance Protein (BCRP). Use specific inhibitors for these transporters if available.
Poor Compound Stability Assess the stability of your compound in the assay medium over the incubation period. Degradation can lead to inaccurate permeability measurements.
Cell Monolayer Integrity Issues Measure the transepithelial electrical resistance (TEER) before and after the experiment to ensure the integrity of the cell monolayer was maintained.
Issue 3: Low Brain Concentrations in In Vivo Studies
Potential Cause Troubleshooting Step
Poor BBB Permeability Consider chemical modification strategies such as reducing lipophilicity or introducing polar groups to decrease efflux potential. Prodrug approaches can also be explored to mask features that limit permeability.[12][13]
Rapid Metabolism Assess the metabolic stability of the compound in liver microsomes or plasma. If metabolism is rapid, consider modifications at the metabolic soft spots.
High Plasma Protein Binding Determine the fraction of unbound drug in plasma. High plasma protein binding can limit the free fraction available to cross the BBB.
P-gp Mediated Efflux Co-administer with a P-gp inhibitor to assess the in vivo impact of efflux. An increase in the brain-to-plasma concentration ratio (Kp) would indicate significant P-gp involvement.[14]
Formulation Issues For lipophilic compounds, consider formulation strategies like using liposomes or nanoparticles to improve solubility and potentially enhance brain delivery.[15][16][17][18]

Quantitative Data Summary

The following table summarizes the physicochemical and in vitro permeability data for (1R,2R)-2-PCCA and a more brain-penetrant analog, RTI-13951-33.

Compound clogP TPSA (Ų) In Vitro Permeability (% Transported in MDCK assay) Aqueous Solubility (µg/mL) Reference
(1R,2R)-2-PCCA6.1968.451%46.1 ± 1.8[6]
RTI-13951-333.3477.68>10%984 ± 9.4[6]

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

This protocol is adapted from standard PAMPA-BBB methodologies.[19]

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

  • 96-well acceptor plates

  • Porcine brain lipid extract

  • Dodecane (B42187)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Reference compounds (high and low permeability)

  • Plate shaker

  • LC-MS/MS system for analysis

Procedure:

  • Prepare the Lipid Solution: Dissolve porcine brain lipid in dodecane to a final concentration of 20 mg/mL.

  • Coat the Filter Plate: Add 5 µL of the lipid solution to each well of the filter plate. Allow the dodecane to evaporate for at least 2 hours, leaving a lipid membrane.

  • Prepare the Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.

  • Prepare the Donor Solutions: Dilute the test and reference compounds to the final desired concentration (e.g., 10 µM) in PBS.

  • Start the Assay: Add 150 µL of the donor solution to each well of the coated filter plate.

  • Assemble the PAMPA Sandwich: Carefully place the filter plate on top of the acceptor plate.

  • Incubate: Incubate the plate assembly at room temperature for 4-18 hours on a plate shaker with gentle agitation.

  • Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.

  • Analysis: Determine the concentration of the compound in the donor and acceptor wells using LC-MS/MS.

  • Calculate Permeability (Pe): The permeability coefficient (Pe) is calculated using the following equation:

    Where:

    • Vd = volume of donor well

    • Va = volume of acceptor well

    • A = area of the membrane

    • t = incubation time

    • Ca(t) = concentration in acceptor well at time t

    • Cd(0) = initial concentration in donor well

Caco-2 Permeability Assay

This protocol is a standard procedure for assessing drug permeability across a Caco-2 cell monolayer.[4][8][18][20]

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Transwell inserts (e.g., 12-well or 24-well plates with 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4

  • Test compound and reference compounds

  • TEER meter

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of approximately 60,000 cells/cm².

  • Cell Culture and Differentiation: Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Only use monolayers with TEER values above a predetermined threshold (e.g., 300 Ω·cm²).

  • Prepare Dosing Solutions: Dissolve the test and reference compounds in HBSS at the desired concentration.

  • Permeability Assay (Apical to Basolateral - A-B):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the dosing solution to the apical chamber and fresh HBSS to the basolateral chamber.

  • Permeability Assay (Basolateral to Apical - B-A for efflux):

    • Add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for a specified time (e.g., 2 hours) with gentle shaking.

  • Sample Collection: At the end of the incubation, collect samples from both the donor and receiver chambers.

  • Analysis: Analyze the compound concentration in the samples using LC-MS/MS.

  • Calculate Apparent Permeability (Papp):

    Where:

    • dQ/dt = rate of permeation

    • A = surface area of the membrane

    • C0 = initial concentration in the donor chamber

  • Calculate Efflux Ratio:

Visualizations

BloodBrainBarrier_Transport cluster_blood Blood Vessel cluster_bbb Blood-Brain Barrier cluster_brain Brain Parenchyma Blood Drug in Bloodstream EndothelialCell Apical (Blood Side) Tight Junction Basolateral (Brain Side) Blood->EndothelialCell:f0 Passive Diffusion (Lipophilic) Blood->EndothelialCell:f0 Carrier-Mediated Transport EndothelialCell:f0->Blood Brain Drug in Brain EndothelialCell:f2->Brain EndothelialCell:f2->Brain Brain->EndothelialCell:f2 Efflux (P-gp)

Caption: Mechanisms of drug transport across the blood-brain barrier.

Permeability_Assay_Workflow start Start: Compound of Interest in_silico In Silico Prediction (logP, TPSA, logBB) start->in_silico pampa PAMPA-BBB Assay (Passive Permeability) in_silico->pampa caco2 Caco-2 / MDR1-MDCK Assay (Active Transport & Efflux) pampa->caco2 decision Decision: Proceed with Development? pampa->decision No (Low Perm.) in_vivo In Vivo Studies (Brain Microdialysis) caco2->in_vivo caco2->decision No (High Efflux) in_vivo->decision in_vivo->decision No (Low Brain Conc.) end End decision->end Yes

Caption: Experimental workflow for assessing brain permeability.

Troubleshooting_Logic start Low Brain Permeability Observed check_passive Assess Passive Permeability (e.g., PAMPA) start->check_passive check_efflux Assess Active Efflux (e.g., Caco-2 with inhibitors) start->check_efflux check_metabolism Assess Metabolic Stability start->check_metabolism check_formulation Evaluate Formulation start->check_formulation low_passive Low Passive Permeability check_passive->low_passive If low high_efflux High Efflux Ratio check_efflux->high_efflux If high poor_stability Poor Metabolic Stability check_metabolism->poor_stability If poor poor_solubility Poor Solubility/ Formulation check_formulation->poor_solubility If poor action_passive Action: - Modify structure to  decrease lipophilicity - Prodrug approach low_passive->action_passive action_efflux Action: - Modify structure to  reduce P-gp recognition - Co-administer with  P-gp inhibitor high_efflux->action_efflux action_metabolism Action: - Modify metabolic  'soft spots' poor_stability->action_metabolism action_formulation Action: - Use enabling formulations  (e.g., liposomes) poor_solubility->action_formulation

References

Technical Support Center: (1R,2R)-2-PCCA Hydrochloride In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1R,2R)-2-PCCA hydrochloride in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary in vivo limitation?

This compound is a potent agonist of the G protein-coupled receptor 88 (GPR88).[1] However, its utility as an in vivo tool is limited by its poor brain permeability and metabolic instability.[2][3] These characteristics can lead to low exposure in the central nervous system and rapid clearance from the body.

Q2: Is there any quantitative data available on the in vivo metabolic stability of this compound?

Q3: What are the known metabolites of this compound in vivo?

The specific in vivo metabolites of this compound have not been detailed in the available literature. Metabolic liability is a known issue for this compound class, often associated with the pyridine (B92270) moiety.

Q4: How can I formulate this compound for in vivo administration?

Due to its low aqueous solubility, this compound requires a specific formulation for in vivo dosing. A common approach for poorly soluble compounds is to use a vehicle containing a mixture of solvents and solubilizing agents. It is recommended to prepare the formulation fresh before each use.[2]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Inconsistent or no efficacy in in vivo behavioral models despite in vitro potency. Poor brain penetration: The compound may not be reaching the target site in the central nervous system in sufficient concentrations.- Assess the brain-to-plasma ratio of the compound. - Consider co-administration with a P-glycoprotein (P-gp) inhibitor if the compound is identified as a P-gp substrate (note: this is not a long-term strategy).
Rapid metabolism: The compound is being cleared from the system too quickly to exert a sustained effect.- Determine the compound's half-life and clearance in plasma. - Consider a more frequent dosing schedule or a different route of administration (e.g., continuous infusion).
High variability in experimental results between animals. Inconsistent dosing due to compound precipitation or uneven suspension: The formulation may not be homogenous.- Ensure the formulation is thoroughly mixed (e.g., by vortexing or sonicating) before each injection. - Prepare a fresh batch of the formulation for each experiment.
Visible signs of toxicity in animals after injection (e.g., lethargy, ruffled fur). Vehicle toxicity: High concentrations of solvents like DMSO can be toxic.- Reduce the concentration of potentially toxic solvents in the formulation to the lowest effective level (ideally <10% for DMSO). - Include a vehicle-only control group to assess the tolerability of the formulation.
Precipitation of the compound in the formulation upon addition of aqueous solutions. Low aqueous solubility: The compound is crashing out of the initial solvent when an aqueous component is added.- Increase the proportion of co-solvents (e.g., PEG300) or solubilizing agents (e.g., Tween 80). - Prepare the formulation immediately before use and maintain it at room temperature or slightly warmed if stability permits.

Data Presentation

Table 1: In Vivo Pharmacokinetic Parameters of GPR88 Agonist Analogs in Mice

CompoundDose (mg/kg, i.p.)Half-life (t½) (h)Clearance (CL) (mL/min/kg)Brain/Plasma RatioReference
RTI-13951-33100.7352-[3]
RTI-122-5.8->1[4]

Note: This data is for analogs of this compound and is provided for comparative purposes to illustrate the concept of metabolic instability and its improvement through chemical modification.

Experimental Protocols

1. General Protocol for In Vivo Metabolic Stability Assessment in Rodents

This protocol provides a general workflow for assessing the in vivo metabolic stability of a compound like this compound.

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.

  • Formulation: Prepare the compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[5]

  • Dosing: Administer the compound via intraperitoneal (i.p.) or intravenous (i.v.) injection at a specified dose.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or retro-orbital bleeding. Plasma is separated by centrifugation.

  • Sample Analysis: Quantify the concentration of the parent compound in plasma samples using a validated bioanalytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters, including half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC), using appropriate software.

2. General Protocol for Bioanalytical Quantification in Plasma using LC-MS/MS

This protocol outlines the general steps for developing a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for quantifying a small molecule in plasma.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding a solvent like acetonitrile (B52724) containing an internal standard.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for analysis.

  • Chromatographic Separation:

    • Use a suitable HPLC/UHPLC column (e.g., C18).

    • Develop a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve good separation of the analyte from matrix components.

  • Mass Spectrometric Detection:

    • Optimize the mass spectrometer parameters (e.g., ion source, collision energy) for the specific analyte and internal standard.

    • Use Multiple Reaction Monitoring (MRM) for sensitive and selective quantification.

  • Method Validation:

    • Validate the method for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_execution Execution cluster_analysis Analysis formulation Compound Formulation dosing Dosing (i.p. or i.v.) formulation->dosing animal_model Animal Model Selection animal_model->dosing sampling Blood Sample Collection (Multiple Time Points) dosing->sampling plasma_sep Plasma Separation sampling->plasma_sep bioanalysis LC-MS/MS Quantification plasma_sep->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis

Caption: In Vivo Pharmacokinetic Study Workflow.

troubleshooting_logic start Inconsistent In Vivo Efficacy cause1 Poor Brain Penetration? start->cause1 cause2 Rapid Metabolism? start->cause2 solution1 Assess Brain/Plasma Ratio Consider P-gp Inhibition cause1->solution1 Yes solution2 Determine Half-life & Clearance Adjust Dosing Regimen cause2->solution2 Yes

References

Optimizing (1R,2R)-2-PCCA hydrochloride concentration for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the use of (1R,2R)-2-PCCA hydrochloride in in vitro assays. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and key quantitative data.

Frequently Asked Questions (FAQs)

1. General Information & Mechanism of Action

  • Q: What is this compound?

    • A: this compound is a potent and selective agonist for the G protein-coupled receptor 88 (GPR88).[1][2][3][4] It is the more active diastereomer compared to its (1S,2S) counterpart.[5][6]

  • Q: What is the mechanism of action of this compound?

    • A: GPR88 is a Gαi-coupled receptor.[5] When activated by an agonist like (1R,2R)-2-PCCA, the Gαi subunit inhibits the enzyme adenylyl cyclase. This action leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[5][7] The compound does not appear to couple to Gαq proteins, as it does not induce calcium mobilization.[5]

  • Q: What are the primary in vitro applications for this compound?

    • A: It is primarily used to study the function and signaling pathways of the GPR88 receptor. The most common in vitro application is in cell-based assays that measure the inhibition of cAMP production.[5][7]

2. Stock Solution, Solubility & Handling

  • Q: How should I prepare a stock solution of this compound?

    • A: The compound is soluble in DMSO and water.[7][8] For consistency, preparing a high-concentration stock solution in high-quality, anhydrous DMSO is recommended. For example, a 10 mM stock can be prepared in DMSO.[3][9] Avoid using DMSO that is not freshly opened, as its hygroscopic nature can affect solubility.[6]

  • Q: My compound is precipitating when I add it to my aqueous assay buffer or cell culture medium. What should I do?

    • A: This is a common issue when diluting a DMSO stock into an aqueous solution. To mitigate this:

      • Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent effects and precipitation.

      • Perform serial dilutions. Instead of a single large dilution, create intermediate dilutions in your assay buffer or medium.

      • Add the compound to the buffer/medium while vortexing or mixing to ensure rapid dispersion.

      • If solubility issues persist, consider using a different solvent system or incorporating a solubilizing agent like a surfactant, though this must be validated for compatibility with your assay.

  • Q: How should I store the stock solution?

    • A: Store stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][3][6] It is recommended to store solutions under a nitrogen atmosphere.[1][3][6] Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The potency of this compound can vary depending on the specific assay format and cell system used.

Table 1: Reported EC50 Values for (1R,2R)-2-PCCA

Assay Type Cell System/Conditions Reported EC50
Cell-Free Assay GPR88 Receptor 3 nM[1][3][4]
cAMP Inhibition HEK293 cells with GloSensor-22F 56 nM[1]
cAMP Inhibition GPR88-22F cells 603 nM[1][3]
cAMP Inhibition HEK293T cells 373 nM[5]

| Calcium Mobilization | Stable GPR88 cell line | 468 nM[10] |

Table 2: Example Stock Solution Preparation (10 mM in DMSO)

Desired Volume Mass of (1R,2R)-2-PCCA HCl (MW: 528.56 g/mol ) Volume of DMSO
1 mL 5.29 mg 1 mL

| 5 mL | 26.43 mg | 5 mL |

Note: This table is for guidance. Always weigh the compound accurately and adjust solvent volume accordingly.

Signaling Pathway and Workflow Diagrams

GPR88_Signaling_Pathway PCCA (1R,2R)-2-PCCA GPR88 GPR88 Receptor PCCA->GPR88 Binds & Activates G_protein Gαi/βγ GPR88->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC

Caption: GPR88 receptor signaling pathway upon activation by (1R,2R)-2-PCCA.

Dose_Response_Workflow start Start prep_cells Plate GPR88-expressing cells in 96-well plate start->prep_cells prep_compound Prepare serial dilutions of This compound prep_cells->prep_compound add_forskolin Add adenylyl cyclase activator (e.g., Forskolin) to induce cAMP prep_cells->add_forskolin Control Wells add_compound Add compound dilutions to wells prep_compound->add_compound add_forskolin->add_compound incubate Incubate for specified time add_compound->incubate lyse_detect Lyse cells and perform cAMP detection (e.g., HTRF, ELISA) incubate->lyse_detect read_plate Read plate on compatible reader lyse_detect->read_plate analyze Analyze data: Plot dose-response curve Calculate EC50 read_plate->analyze end End analyze->end

Caption: Experimental workflow for a cAMP inhibition dose-response assay.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in in vitro assays.

Troubleshooting_Guide start Problem: No cellular response observed check_receptor Is the cell line validated for GPR88 expression? start->check_receptor check_compound Is the compound concentration in the optimal range? start->check_compound check_assay Is the assay protocol (e.g., cAMP detection) working? start->check_assay sol_receptor Solution: Confirm GPR88 expression via qPCR, Western Blot, or with a validated positive control agonist. check_receptor->sol_receptor No sol_compound_conc Solution: Perform a wide dose-response (e.g., 10 pM to 100 µM). Refer to published EC50 values. check_compound->sol_compound_conc Unsure sol_compound_prep Solution: Prepare fresh stock solution. Check for precipitation in media. Verify storage conditions. check_compound->sol_compound_prep No Response Even at High Conc. sol_assay Solution: Run positive controls for the assay (e.g., Forskolin for cAMP). Check reader settings and reagents. check_assay->sol_assay No

Caption: Troubleshooting logic for a lack of cellular response.

Detailed Experimental Protocol

Protocol: cAMP Inhibition Assay using HTRF

This protocol provides a method to determine the EC50 of this compound in HEK293 cells stably expressing human GPR88.

Materials:

  • HEK293 cells stably expressing GPR88

  • This compound

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Forskolin (adenylyl cyclase activator)

  • HTRF (Homogeneous Time-Resolved Fluorescence) cAMP detection kit

  • White, low-volume 384-well assay plates

  • Multichannel pipette and/or automated liquid handler

  • Plate reader capable of HTRF detection

Procedure:

  • Cell Preparation:

    • Culture GPR88-HEK293 cells until they reach 80-90% confluency.

    • Harvest cells using a non-enzymatic dissociation solution.

    • Centrifuge and resuspend cells in assay buffer to a density of 0.5 - 1.0 x 10^6 cells/mL.

    • Dispense 5 µL of the cell suspension into each well of a 384-well plate (2,500 - 5,000 cells/well).

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution series in DMSO to create 4x final concentration stocks. A typical 11-point curve might range from 400 µM down to 40 pM in DMSO.

    • Further dilute these DMSO stocks into assay buffer to create the 4x working solutions.

  • Assay Execution:

    • Add 5 µL of the 4x compound working solutions to the appropriate wells containing cells.

    • For control wells (maximum cAMP signal), add 5 µL of assay buffer with the corresponding DMSO percentage.

    • Add 5 µL of a 4x Forskolin solution to all wells except the basal control. The final Forskolin concentration should be one that elicits ~80% of its maximal response (e.g., 1-10 µM, to be optimized).

    • Incubate the plate at room temperature for 30 minutes.

  • cAMP Detection (as per HTRF kit instructions):

    • Prepare the HTRF detection reagents (e.g., cAMP-d2 and anti-cAMP-cryptate).

    • Add 5 µL of the cAMP-d2 solution to all wells.

    • Add 5 µL of the anti-cAMP-cryptate solution to all wells.

    • Incubate the plate in the dark at room temperature for 60 minutes.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible plate reader at 665 nm and 620 nm.

    • Calculate the 665/620 ratio for each well.

    • Normalize the data: Set the average signal from the Forskolin-only wells as 100% and the basal signal as 0%.

    • Plot the normalized response against the log of the this compound concentration.

    • Fit the data using a four-parameter logistic equation (sigmoidal dose-response curve) to determine the EC50 value.

References

Addressing variability in animal studies with (1R,2R)-2-PCCA hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (1R,2R)-2-PCCA hydrochloride in animal studies. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and sources of variability in your experiments, ensuring more robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective agonist for the G protein-coupled receptor 88 (GPR88).[1][2] GPR88 is an orphan receptor, meaning its endogenous ligand has not yet been identified, and it is highly expressed in the striatum, a key brain region involved in motor control, reward, and cognition.[3][4] Its primary mechanism of action is coupling to Gαi/o G-proteins, which leads to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cyclic AMP (cAMP) levels.[5][6]

Q2: What are the known in vivo effects of this compound in animal models?

In vivo studies in rats have demonstrated that this compound dose-dependently decreases locomotor activity.[7][8] It has also been shown to reduce methamphetamine-induced hyperactivity.[7][8] These effects are consistent with the high expression of GPR88 in the striatum and its role in modulating dopaminergic signaling.[3][8]

Q3: What are the most common sources of variability in animal studies using this compound?

Variability in animal studies can stem from several factors:

  • Biological Factors: Age, sex, genetic background, and microbiome of the animals can all influence their response to the compound.

  • Environmental Conditions: Differences in housing conditions, such as cage density, lighting, temperature, and noise levels, can impact animal physiology and behavior.

  • Experimental Procedures: Inconsistent handling, injection technique, timing of experiments, and behavioral testing protocols are significant sources of variability.

  • Compound-Specific Factors: Issues with the solubility, stability, and administration of this compound can lead to inconsistent results.

Q4: How should I prepare this compound for in vivo administration?

This compound has limited aqueous solubility. A common vehicle for intraperitoneal (i.p.) injection in rats is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7][9] It is crucial to ensure the compound is fully dissolved. Sonication and gentle warming may aid in dissolution.[7] Always prepare fresh solutions on the day of the experiment to avoid degradation.[10]

Troubleshooting Guides

Issue 1: High Variability in Locomotor Activity Data
Potential Cause Troubleshooting Steps
Inconsistent Animal HandlingStandardize handling procedures across all experimenters. Acclimate animals to handling for several days before the experiment.[7]
Variable Injection TechniqueEnsure all injections are administered consistently (e.g., same volume, rate, and anatomical location for i.p. injections).
Environmental StressorsAcclimate animals to the testing room for at least 30-60 minutes before starting the experiment.[11] Minimize noise and other disturbances during the testing period.
Circadian Rhythm EffectsConduct all behavioral testing at the same time of day to minimize variability due to the animals' natural activity cycles.
Issue 2: Weaker Than Expected or No Effect on Locomotor Activity
Potential Cause Troubleshooting Steps
Compound Solubility/Stability IssuesPrepare fresh solutions of this compound for each experiment.[10] Visually inspect the solution for any precipitation before administration. Consider using sonication or gentle warming to ensure complete dissolution.[7]
Incorrect DosingDouble-check all dose calculations and the concentration of your stock solution.
Poor BioavailabilityWhile this compound has been shown to be active in vivo, poor absorption or rapid metabolism could be a factor. Consider assessing the pharmacokinetic profile of the compound in your specific animal model. Some GPR88 modulators are known to have poor brain penetrance.[10]
Receptor DesensitizationProlonged or high-dose exposure to an agonist can lead to receptor desensitization. If conducting chronic studies, consider intermittent dosing schedules.[10]
Issue 3: Unexpected Behavioral Effects (e.g., Increased Locomotion)
Potential Cause Troubleshooting Steps
Off-Target EffectsAt higher doses, this compound may have off-target effects. It has been noted that some GPR88 agonists might interact with dopamine (B1211576) receptors.[10] To investigate this, you could co-administer a dopamine receptor antagonist.
Metabolite ActivityThe in vivo effects could be due to an active metabolite. Characterizing the metabolic profile of this compound could provide insights.[10]
Interaction with Other Signaling PathwaysGPR88 has been shown to interact with and modulate the signaling of other GPCRs, such as opioid receptors.[1][12] Consider the potential for systems-level interactions in your experimental model.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound and Related Compounds

CompoundAssayCell LineEC50Reference(s)
This compoundcAMP InhibitionHEK29356 nM[9]
(1R,2R)-2-PCCAcAMP InhibitionHEK293T/GPR88373 nM[10]
(1R,2R)-2-PCCACell-free Assay-3 nM[9][13]
(1R,2R)-2-PCCACell AssayGPR88-22F cells603 nM[9][13]
2-PCCAcAMP InhibitionHEK293116 nM[7][10]
(±)-1 (2-PCCA)cAMP InhibitionHEK293T/GPR88877 nM[10]

Table 2: In Vivo Effects of 2-PCCA on Locomotor Activity in Rats

Dose (mg/kg, i.p.)Effect on Locomotor ActivityEffect on Methamphetamine (1.0 mg/kg)-Induced HyperactivityReference(s)
0.1 - 3.2Dose-dependent decreaseDose-dependent decrease[7][8]
1.0 and 3.2Significant decrease-[7]

Experimental Protocols

Protocol 1: Assessment of Spontaneous Locomotor Activity in Rats
  • Animal Acclimation: House rats in the facility for at least one week before the experiment. Handle the animals for at least three consecutive days leading up to the test day.[7]

  • Habituation: On the test day, transport the animals to the testing room and allow them to acclimate for at least 30-60 minutes.[11]

  • Drug Preparation: Prepare a fresh solution of this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7][9] The control group will receive the vehicle only.

  • Drug Administration: Administer the calculated dose of this compound or vehicle via intraperitoneal (i.p.) injection.

  • Locomotor Activity Monitoring: Immediately after injection, place each rat individually into an open-field arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams for automated tracking of movement.[11][14]

  • Data Recording: Record locomotor activity (e.g., distance traveled, beam breaks) for a period of 60 minutes.[7]

  • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect. Compare the total locomotor activity between the different dose groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA).

Protocol 2: Assessment of Methamphetamine-Induced Hyperactivity in Rats
  • Animal Acclimation and Habituation: Follow steps 1 and 2 from Protocol 1.

  • Drug Preparation: Prepare fresh solutions of this compound and methamphetamine hydrochloride in an appropriate vehicle (e.g., saline for methamphetamine).

  • Experimental Design:

    • Group 1: Vehicle + Saline

    • Group 2: Vehicle + Methamphetamine

    • Group 3: this compound + Methamphetamine

  • Drug Administration: Administer this compound or its vehicle. After a predetermined pretreatment time (if any), administer methamphetamine or saline. In some protocols, both drugs are administered simultaneously.[7]

  • Locomotor Activity Monitoring: Immediately after the final injection, place the rats in the locomotor activity chambers.

  • Data Recording: Record locomotor activity for at least 120 minutes.[7]

  • Data Analysis: Compare the locomotor activity between the group receiving methamphetamine alone and the group receiving the combination of this compound and methamphetamine to determine if the GPR88 agonist attenuates the stimulant effect.

Mandatory Visualizations

GPR88_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PCCA (1R,2R)-2-PCCA hydrochloride GPR88 GPR88 PCCA->GPR88 Binds and Activates G_protein Gαi/oβγ GPR88->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Modulates

Caption: GPR88 Signaling Pathway.

Experimental_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment_day Experiment Day cluster_post_experiment Post-Experiment animal_acclimation Animal Acclimation (≥ 1 week) handling_habituation Handling Habituation (≥ 3 days) animal_acclimation->handling_habituation room_acclimation Testing Room Acclimation (30-60 min) handling_habituation->room_acclimation dosing Dosing (i.p. injection) room_acclimation->dosing drug_prep Drug Preparation (Fresh Solution) drug_prep->dosing behavioral_testing Behavioral Testing (e.g., Locomotor Activity) dosing->behavioral_testing data_analysis Data Analysis behavioral_testing->data_analysis interpretation Interpretation of Results data_analysis->interpretation

Caption: In Vivo Experimental Workflow.

References

Use of GPR88 knockout mice to control for off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of GPR88 knockout (KO) mice in controlling for off-target effects of novel compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of GPR88 knockout mice in drug development?

A1: GPR88 knockout mice are indispensable tools for validating the on-target activity of GPR88-targeting compounds. The core principle is that a compound specifically targeting GPR88 should produce a biological response in wild-type (WT) animals but have no effect in mice lacking the GPR88 receptor.[1] This allows researchers to differentiate between the intended receptor-mediated effects and potential off-target activities.[1]

Q2: What is the known signaling pathway of GPR88?

A2: GPR88 is an orphan G protein-coupled receptor (GPCR) that couples to Gαi/o proteins.[1][2][3] Activation of GPR88 leads to the inhibition of adenylyl cyclase, which in turn reduces intracellular cyclic AMP (cAMP) levels.[2][3][4] This suggests that GPR88 generally functions as an inhibitory receptor in the central nervous system.[3] Studies in GPR88 KO mice have also revealed that GPR88 can modulate the signaling of other GPCRs, including opioid and dopamine (B1211576) receptors.[1][2]

Q3: What are the key phenotypic characteristics of GPR88 knockout mice?

A3: GPR88 KO mice exhibit a range of behavioral and neurochemical changes. These phenotypes provide a baseline for assessing the effects of GPR88 modulators.

Phenotypic CategoryObserved Characteristics in GPR88 KO MiceCitations
Motor Function Hyperactivity, impaired motor coordination, and deficits in motor skill learning.[1][5]
Anxiety & Impulsivity Decreased anxiety-like behaviors and increased impulsivity.[1]
Reward & Addiction Altered reward-driven behaviors and responses to drugs of abuse like alcohol.[1][6]
Neurochemistry Changes in striatal dopamine signaling and increased excitability of medium spiny neurons.[1]
Learning & Memory Delayed preference learning, although reversal learning remains intact.[7]
Habituation Delayed habituation to novel environments.[7][8]

Q4: How are GPR88 knockout mice typically generated?

A4: GPR88 knockout mice are commonly generated using homologous recombination in embryonic stem cells to delete the Gpr88 gene or a critical exon.[1] Confirmation of a successful knockout is crucial and is typically achieved through PCR genotyping to verify the genetic deletion, and by confirming the absence of GPR88 mRNA and protein expression in the brain, particularly in the striatum where it is highly expressed.[1]

Troubleshooting Guides

Guide 1: Unexpected Phenotype Observed with a GPR88 Agonist

  • Issue: My GPR88 agonist produces a behavioral effect in wild-type mice that is contrary to the phenotype of the GPR88 KO mice (e.g., increased anxiety-like behavior).

  • Possible Causes & Solutions:

    Potential CauseTroubleshooting Steps
    Off-Target Effects 1. Test in GPR88 KO Mice: The definitive control is to administer the compound to GPR88 KO mice. The absence of the unexpected effect in these mice would strongly suggest an off-target mechanism in WT animals.[9] 2. Broad Panel Screening: If available, screen the compound against a broad panel of other receptors and enzymes to identify potential off-target interactions.[9] 3. Control Compounds: Include a structurally similar but inactive compound as a negative control in your experiments.[9]
    Metabolite Activity 1. Characterize Metabolites: Identify the major metabolites of your compound. 2. Test Metabolite Activity: Synthesize and test the primary metabolites in both in vitro and in vivo assays to see if they produce the unexpected effect.[9]
    Complex In Vivo Biology GPR88 is known to interact with other GPCRs, such as opioid and dopamine receptors.[10] The observed phenotype could be a result of these complex interactions. Further investigation into the compound's effect on related signaling pathways may be necessary.

Guide 2: Inconsistent Results Between In Vitro and In Vivo Experiments

  • Issue: A potent GPR88 agonist identified in a cell-based cAMP assay shows limited or no efficacy in a behavioral model.

  • Possible Causes & Solutions:

    Potential CauseTroubleshooting Steps
    Poor Pharmacokinetics 1. Assess Brain Penetrance: Determine the compound's ability to cross the blood-brain barrier by measuring the brain-to-plasma ratio. Poor brain exposure is a known issue for some GPR88 modulators.[9] 2. Metabolic Stability: Evaluate the compound's stability using liver microsome assays.[9]
    P-glycoprotein (P-gp) Substrate Some early GPR88 agonists were identified as P-gp substrates, which limits their brain exposure.[9] Conduct an in vitro P-gp substrate assay to assess this possibility.
    Route of Administration The chosen route of administration may not be optimal for achieving sufficient target engagement. Consider alternative routes such as intraperitoneal (IP) or direct intracerebroventricular (ICV) injections.[11]

Experimental Protocols

Protocol 1: Validating GPR88 Agonist Specificity using [35S]GTPγS Binding Assay

This assay measures G protein activation in response to receptor stimulation.

  • Tissue Preparation: Prepare striatal membranes from both wild-type and GPR88 KO mice.

  • Incubation: Incubate the striatal membranes with your GPR88 agonist across a range of concentrations in the presence of [35S]GTPγS.

  • Quantification: Measure the amount of bound radioactivity as an indicator of G protein activation.

  • Analysis: A specific GPR88 agonist should increase [35S]GTPγS binding in membranes from wild-type mice in a dose-dependent manner. This effect should be absent in membranes from GPR88 KO mice.[1]

Protocol 2: Assessing On-Target Effects on Locomotor Activity

  • Animal Groups: Use both wild-type and GPR88 KO mice.

  • Habituation: Place individual mice in an open-field arena and allow them to habituate for a set period.

  • Administration: Administer the GPR88 modulator or vehicle to the mice.

  • Data Collection: Record spontaneous locomotor activity using an automated tracking system.

  • Analysis: A compound with on-target effects is expected to alter locomotor activity in wild-type mice but have no effect in GPR88 KO mice.[1] This helps to rule out confounding sedative or stimulant effects from off-target interactions.[1]

Visualizations

GPR88_Signaling_Pathway GPR88 GPR88 Gai Gαi/o GPR88->Gai Activation AC Adenylyl Cyclase Gai->AC Inhibition cAMP cAMP AC->cAMP ATP ATP Off_Target_Effect_Validation_Workflow Compound Test Compound Admin_WT Administer to Wild-Type Mice Compound->Admin_WT Admin_KO Administer to GPR88 KO Mice Compound->Admin_KO Observe_WT Observe Phenotype A Admin_WT->Observe_WT Observe_KO Observe Phenotype Admin_KO->Observe_KO On_Target Conclusion: On-Target Effect Observe_WT->On_Target Yes No_Effect No Phenotype A Observe_WT->No_Effect No Observe_KO->On_Target No Phenotype A Off_Target Conclusion: Off-Target Effect Observe_KO->Off_Target Phenotype A Observed

References

Validation & Comparative

Enantiomer Face-Off: (1R,2R)-2-PCCA Outperforms (1S,2S)-2-PCCA in GPR88 Receptor Activation

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison reveals the superior potency of the (1R,2R) enantiomer of 2-PCCA hydrochloride as a GPR88 receptor agonist, highlighting the critical role of stereochemistry in drug activity. Experimental data consistently demonstrates that (1R,2R)-2-PCCA hydrochloride is significantly more active than its (1S,2S) counterpart in activating the Gαi-coupled GPR88 receptor and inhibiting cAMP production.

The G protein-coupled receptor 88 (GPR88), an orphan receptor primarily expressed in the striatum, has emerged as a promising therapeutic target for central nervous system disorders. The synthetic agonist 2-PCCA has been instrumental in characterizing the function of this receptor. However, 2-PCCA exists as a pair of enantiomers, (1R,2R)-2-PCCA and (1S,2S)-2-PCCA, and their differential activity is a key consideration for researchers and drug developers.

Quantitative Comparison of Biological Activity

CompoundAssay TypeCell LineEC50 (nM)Potency Relative to (1S,2S)
This compound GloSensor cAMP AssayHEK293 cells stably expressing human GPR88603[3][5][6][7]~5-fold more potent
Cell-free Assay-3[5][6][8][9]-
(1S,2S)-2-PCCA hydrochloride GloSensor cAMP AssayHEK293 cells transiently expressing GPR88~1865 (calculated from 5-fold less potency)-

GPR88 Signaling Pathway

Activation of the GPR88 receptor by an agonist like (1R,2R)-2-PCCA initiates a signaling cascade through the Gαi subunit of the heterotrimeric G protein. This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[3][7][10] This signaling pathway is crucial for modulating neuronal excitability.

GPR88_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR88 GPR88 G_protein Gαiβγ GPR88->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Agonist (1R,2R)-2-PCCA Agonist->GPR88 Binds G_alpha_i Gαi-GTP G_protein->G_alpha_i G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha_i->AC Inhibits ATP ATP ATP->AC Response Cellular Response (e.g., ↓ Neuronal Excitability) cAMP->Response Leads to

GPR88 signaling cascade upon agonist binding.

Experimental Protocols

The determination of the EC50 values for the 2-PCCA enantiomers is typically performed using a cell-based functional assay that measures changes in intracellular cAMP levels. The GloSensor™ cAMP assay is a commonly employed method.

GloSensor™ cAMP Assay in HEK293 Cells Stably Expressing GPR88

Objective: To determine the potency (EC50) of GPR88 agonists by measuring the inhibition of isoproterenol-stimulated cAMP production.

Materials:

  • HEK293 cells stably co-expressing human GPR88 and the pGloSensor-22F cAMP biosensor.

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 15 mM HEPES, and 100 units of penicillin/streptomycin.

  • This compound and (1S,2S)-2-PCCA hydrochloride.

  • Isoproterenol (B85558) (a non-selective β-adrenergic agonist to stimulate cAMP production).

  • GloSensor™ cAMP Reagent.

  • 96-well white-walled assay plates.

  • Luminometer.

Procedure:

  • Cell Culture and Plating:

    • Culture the stable GPR88-GloSensor HEK293 cell line in the appropriate growth medium.

    • The day before the assay, plate the cells into 96-well white-walled assay plates at a density of approximately 40,000 cells per well.[7]

    • Incubate the plates overnight at 37°C in a humidified incubator with 5% CO2.[7]

  • Compound Preparation:

    • Prepare stock solutions of this compound and (1S,2S)-2-PCCA hydrochloride in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compounds to create a range of concentrations for testing.

    • Prepare a stock solution of isoproterenol.

  • Assay Execution:

    • On the day of the assay, remove the culture medium from the wells.

    • Add the GloSensor™ cAMP Reagent, prepared according to the manufacturer's instructions, to the cells and pre-equilibrate for approximately 2 hours.

    • Add the different concentrations of the 2-PCCA enantiomers to the wells.

    • To stimulate cAMP production, add a fixed concentration of isoproterenol to the wells.

    • Incubate the plates for 15-30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence in each well using a luminometer. The light output is directly proportional to the intracellular cAMP concentration.

    • The inhibitory effect of the 2-PCCA enantiomers on isoproterenol-stimulated cAMP production is determined.

    • Plot the luminescence signal against the log of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each enantiomer.

This detailed comparison underscores the importance of stereoisomerism in pharmacology. For researchers investigating the GPR88 receptor, the use of the more potent this compound enantiomer is crucial for obtaining accurate and reproducible results. This knowledge is also vital for the design and development of future novel and selective GPR88 modulators.

References

A Comparative Analysis of Potency: (1R,2R)-2-PCCA Hydrochloride vs. RTI-13951-33 at the GPR88 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, the selection of appropriate chemical tools is paramount for target validation and lead discovery. This guide provides an objective comparison of the potency of two known agonists for the G-protein coupled receptor 88 (GPR88), (1R,2R)-2-PCCA hydrochloride and RTI-13951-33, supported by experimental data and detailed methodologies.

Both this compound and RTI-13951-33 are synthetic agonists of the orphan G-protein coupled receptor 88 (GPR88).[1][2] GPR88 is predominantly expressed in the striatum and is implicated in various neurological and psychiatric disorders.[3] The receptor couples to the Gαi/o subunit of the G-protein complex, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] This mechanism of action forms the basis for the experimental assays used to determine the potency of its agonists.

Quantitative Potency Comparison

The potency of a compound is a critical measure of its activity and is typically expressed as the half-maximal effective concentration (EC50), which is the concentration of the agonist that produces 50% of the maximal response. The following table summarizes the reported EC50 values for this compound and RTI-13951-33 from various in vitro functional assays.

CompoundAssay TypeCell Line/SystemPotency (EC50)
This compound Cell-free-3 nM[1][5][6]
GloSensor™ cAMP AssayHEK293 cells56 nM[4]
Cell-based cAMP Assay-603 nM[1][4][5][6]
RTI-13951-33 cAMP Functional Assay-25 nM[2][3][7][8]
LANCE® TR-FRET cAMP AssayCHO cells45 nM[9]

Experimental Methodologies

The potency of GPR88 agonists is primarily determined by measuring the reduction in intracellular cAMP levels following receptor activation. Two common methods employed for this are the GloSensor™ cAMP Assay and the LANCE® TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP Assay.

GloSensor™ cAMP Assay

This assay utilizes a genetically engineered biosensor that contains a cAMP binding domain fused to a luciferase reporter.

Principle:

  • Cells stably expressing both the GPR88 receptor and the GloSensor™ biosensor are used.

  • In the absence of an agonist, basal levels of cAMP are present, and the biosensor produces a low level of luminescence.

  • Upon addition of a GPR88 agonist, the receptor is activated, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP.

  • This reduction in cAMP causes a conformational change in the GloSensor™ biosensor, leading to a measurable decrease in luminescence.

  • The EC50 value is determined by measuring the luminescence at various concentrations of the agonist.

General Protocol:

  • Cell Culture: HEK293 cells stably co-expressing the human GPR88 receptor and the GloSensor™-22F cAMP construct are cultured in appropriate media.

  • Cell Seeding: Cells are seeded into 96- or 384-well plates and allowed to attach overnight.

  • Reagent Equilibration: The culture medium is replaced with a medium containing the GloSensor™ cAMP Reagent, and the cells are incubated to allow the reagent to equilibrate.

  • Compound Addition: Serial dilutions of the test compound (e.g., this compound) are added to the wells.

  • Signal Measurement: Luminescence is measured using a luminometer. The decrease in signal corresponds to the agonist-induced reduction in cAMP.

  • Data Analysis: The data is normalized and plotted as a dose-response curve to calculate the EC50 value.

LANCE® TR-FRET cAMP Assay

This is a competitive immunoassay in a homogeneous format.

Principle:

  • The assay relies on the competition between cAMP produced by the cells and a fluorescently labeled cAMP tracer for binding to a specific anti-cAMP antibody.

  • The anti-cAMP antibody is labeled with a donor fluorophore (e.g., Europium cryptate), and the cAMP tracer is labeled with an acceptor fluorophore (e.g., ULight™).

  • When the antibody and tracer are in close proximity (i.e., low levels of cellular cAMP), excitation of the donor leads to fluorescence resonance energy transfer to the acceptor, resulting in a high TR-FRET signal.

  • Activation of GPR88 by an agonist decreases intracellular cAMP levels. This allows more of the fluorescently labeled cAMP tracer to bind to the antibody, resulting in a higher TR-FRET signal.

  • The EC50 value is determined by measuring the TR-FRET signal at different agonist concentrations.

General Protocol:

  • Cell Culture: CHO cells stably expressing the GPR88 receptor are cultured in a suitable medium.

  • Cell Stimulation: Cells are incubated with various concentrations of the test compound (e.g., RTI-13951-33) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (B1673556) (to stimulate adenylyl cyclase and create a measurable cAMP window).

  • Lysis and Reagent Addition: The cells are lysed, and the TR-FRET reagents (Eu-labeled anti-cAMP antibody and ULight™-labeled cAMP tracer) are added.

  • Signal Measurement: The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence measurements.

  • Data Analysis: A standard curve is generated using known concentrations of cAMP. The sample data is then used to construct a dose-response curve and determine the EC50 value.

GPR88 Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the GPR88 receptor upon activation by an agonist.

GPR88_Signaling_Pathway cluster_membrane Plasma Membrane GPR88 GPR88 G_protein Gαi/βγ GPR88->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist Agonist ((1R,2R)-2-PCCA or RTI-13951-33) Agonist->GPR88 Binds ATP ATP ATP->AC Downstream Downstream Cellular Response cAMP->Downstream Modulates

Caption: GPR88 agonist-induced signaling cascade.

Conclusion

Both this compound and RTI-13951-33 are potent agonists of the GPR88 receptor. The reported potency values can vary depending on the specific experimental conditions, such as the assay format and the cell line used. This compound shows exceptionally high potency in a cell-free system, while in cell-based assays, its potency is comparable to that of RTI-13951-33. The choice between these two compounds for research purposes may depend on the specific experimental context, including the desired potency range and the experimental system being employed. The detailed methodologies provided here offer a framework for the consistent and reproducible evaluation of these and other GPR88 modulators.

References

Unlocking the Potential of GPR88: A Comparative Guide to the Structure-Activity Relationship of 2-PCCA Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 2-PCCA analogues, potent agonists of the orphan G protein-coupled receptor 88 (GPR88). GPR88 is a promising therapeutic target for a range of neurological and psychiatric disorders. This document summarizes key structure-activity relationship (SAR) data, details essential experimental protocols, and visualizes critical pathways to accelerate the discovery of novel GPR88-targeted therapeutics.

Comparative Analysis of 2-PCCA Analogue Activity

The following table summarizes the in vitro activity of various 2-PCCA analogues, highlighting the impact of structural modifications on their potency as GPR88 agonists. The data is primarily derived from studies utilizing a cyclic adenosine (B11128) monophosphate (cAMP) accumulation assay in HEK293 cells stably expressing the human GPR88 receptor.[1][2] The potency of these analogues is expressed as the half-maximal effective concentration (EC50).

CompoundR (Substitution on Biphenyl (B1667301) Moiety)EC50 (nM)Fold Change vs. 2-PCCA
2-PCCA 4'-propyl116[3]1.0
Analogue 1 H>10,000>86
Analogue 2 4'-ethyl1501.3
Analogue 3 4'-isopropyl2201.9
Analogue 4 4'-fluoro3503.0
Analogue 5 4'-chloro2802.4
Analogue 6 4'-bromo4103.5
Analogue 7 4'-methoxy8907.7
Analogue 8 3'-propyl5604.8
Analogue 9 2'-propyl>10,000>86

Key SAR Insights:

  • Biphenyl Moiety: Substitution at the 4'-position of the biphenyl ring is critical for activity. The unsubstituted analogue (Analogue 1) is inactive. Alkyl substitutions at the 4'-position, such as ethyl (Analogue 2) and isopropyl (Analogue 3), are well-tolerated, showing potency similar to 2-PCCA. Halogen substitutions (Analogues 4, 5, and 6) lead to a moderate decrease in potency. A methoxy (B1213986) group at the 4'-position (Analogue 7) results in a more significant drop in activity. The position of the alkyl substituent is also crucial, with the 3'-propyl analogue (Analogue 8) being less potent than the 4'-propyl parent compound, and the 2'-propyl analogue (Analogue 9) being inactive.[1][2]

  • Aniline (B41778) Moiety: Early SAR studies suggest that the aniline moiety of 2-PCCA is a suitable site for modifications to improve properties like lipophilicity while maintaining or improving potency.[4]

  • Stereochemistry: The stereochemistry of the cyclopropane (B1198618) ring is a critical determinant of agonist activity.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.

cAMP Accumulation Assay

This assay is used to determine the functional potency of 2-PCCA analogues as GPR88 agonists by measuring the inhibition of forskolin-stimulated cAMP production.[1][2][5]

Materials:

  • HEK293 cells stably expressing the human GPR88 receptor and a cAMP-sensitive reporter (e.g., GloSensor-22F).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Forskolin (B1673556).

  • Test compounds (2-PCCA analogues).

  • cAMP detection reagent (e.g., GloSensor™ cAMP Reagent).

  • White, opaque 384-well plates.

Procedure:

  • Cell Plating: Seed the stable HEK293-GPR88 cells into 384-well plates at a density of 2,000-10,000 cells per well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Assay:

    • Wash the cells with assay buffer.

    • Add the test compounds to the wells and incubate for 15-30 minutes.

    • Add forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase and incubate for a further 15-30 minutes.

    • Add the cAMP detection reagent according to the manufacturer's instructions.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis: The decrease in luminescence in the presence of an agonist corresponds to a decrease in cAMP levels. Calculate the EC50 values by fitting the concentration-response data to a sigmoidal dose-response curve.

HEK293-GPR88 Cells HEK293-GPR88 Cells Forskolin Stimulation Forskolin Stimulation HEK293-GPR88 Cells->Forskolin Stimulation Stimulate Adenylyl Cyclase Activation Adenylyl Cyclase Activation Forskolin Stimulation->Adenylyl Cyclase Activation cAMP Production cAMP Production Adenylyl Cyclase Activation->cAMP Production Luminescence Signal Luminescence Signal cAMP Production->Luminescence Signal High cAMP -> High Luminescence GPR88 Agonist (2-PCCA analogue) GPR88 Agonist (2-PCCA analogue) Gαi Activation Gαi Activation GPR88 Agonist (2-PCCA analogue)->Gαi Activation Binds to GPR88 Adenylyl Cyclase Inhibition Adenylyl Cyclase Inhibition Gαi Activation->Adenylyl Cyclase Inhibition Reduced cAMP Reduced cAMP Adenylyl Cyclase Inhibition->Reduced cAMP Reduced cAMP->Luminescence Signal Low cAMP -> Low Luminescence

GPR88 Agonist cAMP Assay Workflow

Radioligand Binding Assay

This assay is used to determine the binding affinity of unlabelled 2-PCCA analogues by measuring their ability to compete with a radiolabeled ligand for binding to the GPR88 receptor.

Materials:

  • Membranes prepared from cells stably expressing the GPR88 receptor (e.g., PPLS-HA-hGPR88-CHO cells).

  • Radioligand (e.g., [3H]RTI-33, a 2-PCCA analogue).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Unlabeled test compounds (2-PCCA analogues).

  • Non-specific binding inhibitor (e.g., a high concentration of an unlabeled GPR88 agonist).

  • Glass fiber filters.

  • Scintillation cocktail.

  • 96-well filter plates.

Procedure:

  • Membrane Preparation: Homogenize cells expressing GPR88 in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the binding buffer.

  • Assay:

    • In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the unlabeled test compound.

    • For total binding, omit the unlabeled test compound.

    • For non-specific binding, add a high concentration of an unlabeled GPR88 agonist.

    • Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 values of the test compounds and subsequently calculate their Ki values using the Cheng-Prusoff equation.

cluster_0 Assay Incubation cluster_1 Separation & Detection GPR88 Membranes GPR88 Membranes Binding Binding Radioligand Radioligand Radioligand->Binding Unlabeled Analogue Unlabeled Analogue Unlabeled Analogue->Binding Competes Filtration Filtration Binding->Filtration Separates bound from free Scintillation Counting Scintillation Counting Filtration->Scintillation Counting

Radioligand Binding Assay Workflow

In Vivo Locomotor Activity Assay

This assay assesses the in vivo effects of 2-PCCA analogues on spontaneous motor activity in rodents, which can be indicative of central nervous system effects.[2][3]

Materials:

  • Male Sprague-Dawley rats.

  • Test compounds (2-PCCA analogues) dissolved in a suitable vehicle.

  • Open-field activity chambers equipped with infrared beams.

Procedure:

  • Acclimation: Acclimate the rats to the testing room and the activity chambers for a set period before the experiment.

  • Administration: Administer the test compound or vehicle to the rats via intraperitoneal (i.p.) injection.

  • Data Collection: Immediately place the rats in the activity chambers and record their locomotor activity (e.g., distance traveled, rearing frequency) over a specified time period (e.g., 60 minutes).

  • Data Analysis: Analyze the locomotor activity data to determine the effect of the test compounds compared to the vehicle control. Dose-response curves can be generated to assess the potency of the analogues in vivo.

Conclusion

The structure-activity relationship of 2-PCCA analogues at the GPR88 receptor is a burgeoning field with significant therapeutic potential. The data presented in this guide underscores the importance of specific structural features for agonist activity. The detailed experimental protocols provide a foundation for further research and the development of more potent and selective GPR88 modulators. The continued exploration of this chemical scaffold is poised to yield novel therapeutic agents for a variety of CNS disorders.

References

On-Target Efficacy of (1R,2R)-2-PCCA Hydrochloride: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the on-target effects of (1R,2R)-2-PCCA hydrochloride, a potent G protein-coupled receptor 88 (GPR88) agonist, with alternative modulators. The information presented herein is supported by experimental data to aid in the selection of appropriate research tools for studying GPR88, a promising therapeutic target for various central nervous system disorders.

Introduction to GPR88 Signaling

G protein-coupled receptor 88 (GPR88) is an orphan receptor predominantly expressed in the striatum. It is known to couple to inhibitory Gαi/o proteins.[1][2] Upon agonist binding, GPR88 initiates a signaling cascade that inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[1][3] This modulation of cAMP and downstream effectors like Protein Kinase A (PKA) influences neuronal excitability. The inhibitory nature of GPR88 signaling makes its agonists valuable tools for studying its role in neurological and psychiatric conditions.

GPR88_Signaling_Pathway Agonist (1R,2R)-2-PCCA HCl (Agonist) GPR88 GPR88 Agonist->GPR88 Binds ATP ATP AC AC ATP->AC cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response Leads to G_protein G_protein GPR88->G_protein Activates G_protein->AC Inhibits AC->cAMP Converts

Comparative Analysis of GPR88 Agonists

This compound is a well-characterized agonist of GPR88. Its on-target effects have been validated in various in vitro assays. For a comprehensive understanding, its performance is compared with its less active diastereomer, (1S,2S)-2-PCCA, and a newer generation, brain-penetrant agonist, RTI-13951-33.

In Vitro Potency at GPR88

The following table summarizes the half-maximal effective concentrations (EC50) of this compound and its alternatives in functional assays measuring GPR88 activation. Data from a head-to-head comparison study are presented to ensure objective evaluation.[4]

CompoundModalityAssay TypeCell LinePotency (EC50 in nM)
This compound AgonistcAMP Functional AssayPPLS-HA-hGPR88-CHO74
(1S,2S)-2-PCCAAgonistcAMP Functional AssayPPLS-HA-hGPR88-CHO1738
RTI-13951-33AgonistcAMP Functional AssayPPLS-HA-hGPR88-CHO45
RTI-122AgonistcAMP Functional AssayNot Specified11
BI-9508AgonistGi1 BRET AssayhGPR88-HEK29347

Note: Lower EC50 values indicate higher potency.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

cAMP Functional Assay

This assay quantifies the ability of a compound to inhibit the production of cAMP following the activation of Gαi/o-coupled receptors like GPR88.

Objective: To determine the EC50 value of a GPR88 agonist by measuring the inhibition of forskolin-stimulated cAMP production.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing human GPR88 (e.g., PPLS-HA-hGPR88-CHO).[4]

  • Assay Buffer: HBSS with 20 mM HEPES.

  • Test Compounds: this compound and other GPR88 agonists.

  • Stimulant: Forskolin (B1673556).

  • cAMP Detection Kit: GloSensor™ cAMP Assay, HTRF, or LANCE Ultra cAMP kit.

Procedure:

  • Cell Culture: Culture GPR88-expressing cells in the appropriate medium until they reach 80-90% confluency.

  • Cell Seeding: Harvest and seed the cells into 384-well white assay plates at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay: a. Pre-treat cells with varying concentrations of the GPR88 agonist for 15-30 minutes. b. Stimulate the cells with a fixed concentration of forskolin to induce cAMP production. c. Incubate for 30 minutes at room temperature.

  • cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis: Normalize the data to the forskolin-only control (100% stimulation) and basal levels (0% stimulation). Plot the percentage of inhibition against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

cAMP_Assay_Workflow Start Start Seed_Cells Seed GPR88-expressing cells in 384-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Add_Agonist Add serial dilutions of GPR88 agonist Incubate_Overnight->Add_Agonist Pre_incubate Pre-incubate for 15-30 min Add_Agonist->Pre_incubate Add_Forskolin Add Forskolin to stimulate cAMP production Pre_incubate->Add_Forskolin Incubate_RT Incubate for 30 min at RT Add_Forskolin->Incubate_RT Lyse_and_Detect Lyse cells and detect cAMP (e.g., GloSensor, HTRF) Incubate_RT->Lyse_and_Detect Analyze_Data Analyze data and determine EC50 Lyse_and_Detect->Analyze_Data End End Analyze_Data->End

Calcium Mobilization Assay

As GPR88 is Gαi/o-coupled, it does not naturally signal through calcium mobilization. This assay utilizes a chimeric G protein, Gαqi5, to redirect the GPR88 signal through the Gαq pathway, enabling the measurement of agonist-induced intracellular calcium release.

Objective: To determine the EC50 of a GPR88 agonist by measuring calcium mobilization in cells co-expressing GPR88 and the Gαqi5 protein.

Materials:

  • Cell Line: CHO or HEK293 cells stably co-expressing human GPR88 and Gαqi5.

  • Assay Buffer: HBSS with 20 mM HEPES.

  • Test Compounds: this compound and other GPR88 agonists.

  • Calcium-sensitive dye: Fluo-4 AM or equivalent.

  • Instrumentation: Fluorescent Imaging Plate Reader (FLIPR) or similar.

Procedure:

  • Cell Culture and Seeding: As described in the cAMP Functional Assay protocol, seed the GPR88-Gαqi5 expressing cells into black-walled, clear-bottom 96-well or 384-well microplates.

  • Dye Loading: a. Remove the culture medium. b. Add assay buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) to the cells. c. Incubate for 1 hour at 37°C.

  • Compound Addition: Place the plate in the FLIPR instrument. Add varying concentrations of the GPR88 agonist to the wells.

  • Signal Detection: Measure the fluorescence intensity kinetically for a defined period to capture the agonist-induced calcium transient.

  • Data Analysis: Determine the peak fluorescence response for each concentration. Plot the peak response against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to calculate the EC50 value.

Calcium_Mobilization_Workflow Start Start Seed_Cells Seed GPR88-Gαqi5 cells in microplate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Load_Dye Load cells with calcium-sensitive dye Incubate_Overnight->Load_Dye Incubate_37C Incubate for 1 hour at 37°C Load_Dye->Incubate_37C Add_Agonist Add GPR88 agonist in FLIPR Incubate_37C->Add_Agonist Measure_Fluorescence Measure kinetic fluorescence Add_Agonist->Measure_Fluorescence Analyze_Data Analyze data and determine EC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Conclusion

This compound is a potent and specific agonist for GPR88, demonstrating clear on-target effects through the Gαi/o-mediated inhibition of cAMP production. Comparative data indicates that while it is significantly more potent than its (1S,2S) diastereomer, newer compounds like RTI-13951-33 and RTI-122 exhibit even greater potency. The choice of agonist for research purposes will depend on the specific experimental needs, with this compound serving as a well-validated tool compound and RTI-13951-33 offering advantages in potency and in vivo applications due to its brain-penetrant nature. The provided experimental protocols offer a foundation for the consistent and reliable in vitro characterization of GPR88 modulators.

References

Brain permeability comparison of (1R,2R)-2-PCCA and RTI-13951-33

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the study of the orphan G protein-coupled receptor GPR88, the selection of an appropriate agonist with adequate central nervous system penetration is critical for in vivo investigations. This guide provides a comparative analysis of the brain permeability of two GPR88 agonists: (1R,2R)-2-PCCA and its analog, RTI-13951-33.

Executive Summary

(1R,2R)-2-PCCA, an early synthetic agonist for GPR88, exhibits poor brain permeability, which has constrained its application in in vivo studies.[1][2] To address this limitation, RTI-13951-33 was developed through structure-activity relationship studies based on the 2-PCCA scaffold.[1] Consequently, RTI-13951-33 demonstrates improved, albeit moderate, brain permeability, establishing it as a more suitable tool for in vivo pharmacological research targeting GPR88.[1][3][4]

Quantitative Data Comparison

The following table summarizes the available quantitative and qualitative data on the brain permeability of (1R,2R)-2-PCCA and RTI-13951-33.

CompoundBrain PermeabilityBrain/Plasma Ratio (Mouse)SpeciesDosage and RouteTime Point
(1R,2R)-2-PCCA PoorNot Reported---------
RTI-13951-33 Moderate0.4Mouse10 mg/kg, i.p.30 minutes

Experimental Methodologies

The assessment of brain permeability for these compounds typically involves in vivo pharmacokinetic studies in animal models and in vitro assays.

In Vivo Pharmacokinetic Studies

The brain-to-plasma concentration ratio (Kp) is a key metric for quantifying brain penetration. The experimental workflow for determining this value is as follows:

G cluster_0 In Vivo Pharmacokinetic Workflow A Compound Administration (e.g., 10 mg/kg, i.p. in mice) B Sample Collection (Blood and Brain Tissue) A->B C Sample Processing (Plasma separation, Brain homogenization) B->C D Bioanalytical Quantification (LC-MS/MS) C->D E Data Analysis (Calculate Brain/Plasma Ratio) D->E

Caption: Workflow for in vivo determination of brain permeability.

Protocol:

  • Animal Model: Male Swiss Webster mice are commonly used.

  • Compound Administration: The compound (e.g., RTI-13951-33) is administered, typically via intraperitoneal (i.p.) injection, at a specified dose (e.g., 10 mg/kg).[1]

  • Time Points: Samples are collected at various time points post-administration (e.g., 30 minutes) to assess the time course of distribution.[1]

  • Sample Collection: At the designated time point, animals are euthanized, and blood and brain tissue are collected.

  • Sample Processing: Blood is processed to obtain plasma. Brain tissue is homogenized.

  • Quantification: The concentration of the compound in both plasma and brain homogenate is determined using a sensitive bioanalytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Calculation: The brain-to-plasma ratio is calculated by dividing the concentration of the compound in the brain by its concentration in the plasma.

In Vitro Permeability Assays

In vitro models, such as the Madin-Darby canine kidney (MDCK) cell line transfected with the human MDR1 gene (MDCK-MDR1), are utilized to predict blood-brain barrier penetration and assess whether a compound is a substrate for efflux transporters like P-glycoprotein.

G cluster_1 MDCK-MDR1 Assay Principle Apical Apical Chamber (Blood side) CellMonolayer MDCK-MDR1 Cell Monolayer Apical->CellMonolayer Compound Added Basolateral Basolateral Chamber (Brain side) CellMonolayer->Basolateral Transport Across Monolayer

Caption: Principle of the MDCK-MDR1 permeability assay.

Protocol:

  • Cell Culture: MDCK-MDR1 cells are seeded on permeable filter supports and cultured to form a confluent monolayer, mimicking a cellular barrier.

  • Compound Addition: The test compound is added to the apical (donor) chamber.

  • Sampling: At specified time intervals, samples are taken from the basolateral (receiver) chamber.

  • Quantification: The concentration of the compound in the samples is measured using LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated. For RTI-13951-33, a permeability of 13% was reported as the percentage transported from the apical to the basolateral side in the MDCK-MDR1 assay.[1]

Conclusion

The available evidence clearly indicates that RTI-13951-33 possesses superior brain permeability compared to (1R,2R)-2-PCCA. While (1R,2R)-2-PCCA's utility is limited by its poor blood-brain barrier penetration, RTI-13951-33 serves as a more effective in vivo tool for investigating the physiological roles of the GPR88 receptor.[1][2] Researchers planning in vivo studies targeting the central nervous system should consider RTI-13951-33 or newer analogs with further optimized pharmacokinetic profiles.[5][6][7]

References

Unveiling GPR88 Function: A Comparative Guide to Alternative Research Methods Beyond 2-PCCA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the enigmatic G protein-coupled receptor 88 (GPR88), this guide offers a comprehensive comparison of alternative methods to the widely used agonist 2-PCCA. Objectively assessing genetic and pharmacological approaches, this document provides supporting experimental data, detailed protocols, and visual workflows to empower informed methodological choices in the study of GPR88 function.

GPR88, an orphan GPCR predominantly expressed in the striatum, is a promising therapeutic target for a spectrum of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction.[1][2] While the synthetic agonist 2-PCCA has been a valuable tool, a multifaceted approach is crucial for a thorough understanding of GPR88's physiological roles and for the validation of novel therapeutic agents. This guide explores robust alternatives, focusing on genetic manipulation and other pharmacological tools.

Genetic Approaches: Probing GPR88 Function Through Knockout and Knockdown Models

Genetic models that ablate or reduce GPR88 expression are powerful tools for elucidating its function. These in vivo and in vitro systems provide a foundational understanding of the receptor's role in complex biological processes.

GPR88 Knockout (KO) Mouse Models

The generation of GPR88 knockout mice has been instrumental in revealing its physiological significance.[3] These models are created by deleting the Gpr88 gene, typically through homologous recombination in embryonic stem cells.[3] The resulting phenotype offers insights into the receptor's function in motor control, behavior, and neurochemistry.

Key Phenotypes of GPR88 Knockout Mice:

Phenotypic CategoryObservation in GPR88 KO MiceReference
Motor Function Hyperactivity, impaired motor coordination, and deficits in motor skill learning.[3]
Behavior Decreased anxiety-like behaviors and increased impulsivity.[3][4][5]
Reward & Addiction Altered reward-driven behaviors and responses to drugs of abuse like alcohol and morphine.[3][6]
Neurochemistry Changes in striatal dopamine (B1211576) signaling and increased excitability of medium spiny neurons.[2][3]
Sensory Processing Impaired sensory responses and deficits in cortical microstructure.[7]
Learning & Memory Improved performance in certain spatial learning tasks.[4]

These models are indispensable for validating the on-target effects of pharmacological modulators. A compound that specifically targets GPR88 should elicit a biological response in wild-type animals but have no effect in their GPR88 knockout counterparts.[3]

Experimental Protocol: Generation and Validation of GPR88 Knockout Mice
  • Gene Targeting: A targeting vector is designed to replace the Gpr88 gene with a selectable marker (e.g., a neomycin resistance cassette) via homologous recombination in embryonic stem (ES) cells.

  • ES Cell Culture and Transfection: The targeting vector is introduced into ES cells. Cells that have successfully incorporated the vector are selected for using the appropriate antibiotic.

  • Blastocyst Injection: The targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice.

  • Generation of Chimeric Mice: The resulting offspring (chimeras) are a mix of cells from the host blastocyst and the genetically modified ES cells.

  • Breeding and Genotyping: Chimeric mice are bred to establish germline transmission of the null allele. Subsequent generations are genotyped via PCR to identify homozygous knockout animals.

  • Validation of Knockout: The absence of GPR88 mRNA and protein expression is confirmed in the brain, particularly the striatum, using techniques like RT-qPCR and Western blotting or immunohistochemistry.[3]

RNA Interference (siRNA)

For in vitro studies, small interfering RNA (siRNA) offers a transient and targeted approach to silence GPR88 expression in cell lines or primary neurons.[8][9] This method is useful for investigating the cell-autonomous functions of GPR88 and for dissecting its role in specific signaling pathways.

Experimental Protocol: GPR88 Knockdown using siRNA
  • siRNA Design and Synthesis: Design and synthesize siRNA molecules that are complementary to the GPR88 mRNA sequence. A pool of multiple target-specific siRNAs is often used to enhance knockdown efficiency.[9]

  • Cell Culture: Culture the desired human cells (e.g., HEK293 cells or primary neurons) to the appropriate confluency.

  • Transfection: Transfect the cells with the GPR88 siRNA using a suitable transfection reagent. A non-targeting scrambled siRNA should be used as a negative control.[9]

  • Incubation: Incubate the cells for 24-72 hours to allow for the degradation of the target mRNA.

  • Validation of Knockdown: Monitor the reduction in GPR88 gene expression using semi-quantitative RT-PCR.[9] Protein level knockdown can be confirmed by Western blot if a specific antibody is available.

Pharmacological Alternatives: Expanding the Toolkit of GPR88 Modulators

While 2-PCCA has been a key agonist, other small molecules have been developed, offering different properties and opportunities for cross-validation.

Alternative GPR88 Agonists

Several other potent and selective GPR88 agonists have been identified, including RTI-13951-33 and Compound 19.[2][3] These compounds are valuable for confirming findings obtained with 2-PCCA and may possess distinct pharmacokinetic and pharmacodynamic profiles. For instance, RTI-13951-33 is a brain-penetrant agonist that has demonstrated efficacy in reducing alcohol intake in animal models.[10][11][12]

Comparison of GPR88 Agonists:

CompoundEC50 (cAMP Assay)Key FeaturesReference
2-PCCA 116 nM (in HEK293 cells)Widely used research tool.[10][13]
RTI-13951-33 25 nMPotent, selective, and brain-penetrant. Reduces alcohol intake in rats.[2][10][11]
BI-9508 Not specifiedBrain-penetrant agonist for in vivo mouse studies.[8][10]
GPR88 agonist 2 (compound 53) 14 µMPotent and brain-penetrant.[10]
GPR88 agonist 3 (compound 20) 204 nM-[10]

The use of these alternative agonists in conjunction with GPR88 knockout models provides a rigorous approach to confirming on-target activity.[3]

In Vitro Functional Assays: Dissecting GPR88 Signaling

A variety of in vitro assays can be employed to characterize the function of GPR88 and the effects of its modulators. These assays interrogate different steps in the receptor's signaling cascade.

GPR88 Signaling Pathway

GPR88 primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][2][14] This canonical pathway is the basis for the most direct functional assays. Additionally, GPR88 activation can lead to the recruitment of β-arrestin.[1] The receptor has also been shown to interact with and modulate the signaling of other GPCRs, such as opioid and dopamine receptors.[8][15][16]

GPR88_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist Agonist GPR88 GPR88 Agonist->GPR88 Binds G_protein Gαi/oβγ GPR88->G_protein Activates Beta_Arrestin β-Arrestin GPR88->Beta_Arrestin Recruits G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA PKA cAMP->PKA Activates cAMP_Assay_Workflow Start Seed GPR88-expressing cells Incubate_Compound Incubate with GPR88 modulator (agonist or antagonist) Start->Incubate_Compound Stimulate_AC Stimulate adenylyl cyclase (e.g., with forskolin) Incubate_Compound->Stimulate_AC Incubate_Stimulant Incubate Stimulate_AC->Incubate_Stimulant Lyse_Cells Lyse cells Incubate_Stimulant->Lyse_Cells Measure_cAMP Measure cAMP levels (e.g., HTRF, AlphaScreen) Lyse_Cells->Measure_cAMP Analyze_Data Data analysis (dose-response curve) Measure_cAMP->Analyze_Data B_Arrestin_Assay_Workflow Start Co-transfect cells with GPR88 and β-arrestin constructs (e.g., for BRET or Tango assay) Seed_Cells Seed transfected cells Start->Seed_Cells Add_Compound Add GPR88 agonist Seed_Cells->Add_Compound Incubate Incubate Add_Compound->Incubate Measure_Signal Measure signal (e.g., BRET ratio, luminescence) Incubate->Measure_Signal Analyze_Data Data analysis (dose-response curve) Measure_Signal->Analyze_Data

References

GPR88 Agonists in Preclinical In Vivo Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of key GPR88 agonists utilized in in vivo studies. It summarizes their performance based on available experimental data, details common experimental protocols, and visualizes critical pathways and workflows to aid in the selection of appropriate tool compounds for preclinical research.

GPR88, an orphan G protein-coupled receptor predominantly expressed in the striatum, has emerged as a promising therapeutic target for a range of neuropsychiatric disorders, including addiction, psychosis, and motor disorders. The development of selective agonists for GPR88 has been crucial in elucidating its physiological functions and validating its potential as a drug target. This guide focuses on a comparison of the most prominent GPR88 agonists that have been characterized in in vivo animal models.

Comparative Analysis of GPR88 Agonists

The following table summarizes the key quantitative data for several GPR88 agonists that have been evaluated in in vivo research. This allows for a direct comparison of their potency, pharmacokinetic properties, and effective doses in relevant behavioral paradigms.

CompoundIn Vitro Potency (cAMP EC50)In Vivo SpeciesEffective Dose (i.p.)Key In Vivo EffectsPharmacokinetic Profile (Mouse)Reference
RTI-13951-33 25 nM[1]Mouse, Rat10-60 mg/kg[1]Reduces alcohol self-administration and intake.[1][2][3] Reduces locomotor activity at higher doses.[1]t1/2: 0.7 h, Brain/Plasma Ratio: 0.4[4][1][4]
RTI-122 11 nM[4][5]Mouse, Rat10 mg/kg[4][6]More effective than RTI-13951-33 in reducing binge-like alcohol drinking.[4][5] Reduces alcohol consumption and motivation.[6]t1/2: 5.8 h, Brain/Plasma Ratio: >1[4][5][4][5][6]
BI-9508 47 nM (hGPR88)[7]MouseNot explicitly statedReduces morphine-induced locomotor activity.[8][9] Brain-penetrant with improved pharmacokinetic properties over earlier compounds.[8][9]Good brain permeability, acceptable for acute rodent studies.[7][7][8][9]
Compound 19 Not explicitly statedMouse10 nmoles (i.c.v.)[10]Inhibited morphine-induced locomotion.[10][11]Administered intracerebroventricularly.[10][11]

GPR88 Signaling Pathway

GPR88 is known to couple to the Gαi/o family of G proteins. Upon agonist binding, the activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP modulates the activity of downstream effectors such as Protein Kinase A (PKA), thereby influencing neuronal excitability and function.

GPR88_Signaling_Pathway cluster_membrane Cell Membrane GPR88 GPR88 G_protein Gαi/o Protein GPR88->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Agonist GPR88 Agonist Agonist->GPR88 Binds to G_protein->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Caption: GPR88 canonical signaling pathway.

Experimental Protocols

Locomotor Activity Test

This test is used to assess the effects of a GPR88 agonist on spontaneous motor activity.

Methodology:

  • Acclimation: Mice are individually placed in a novel, open-field arena and allowed to acclimate for a period of 30-60 minutes.[12]

  • Drug Administration: The GPR88 agonist or vehicle is administered, typically via intraperitoneal (i.p.) injection.

  • Data Acquisition: The animal is placed back into the open-field arena, and its movement is tracked for a defined period (e.g., 60 minutes) using an automated video-tracking system or infrared beams.[13][14][15]

  • Parameters Measured: Key parameters include total distance traveled, time spent mobile versus immobile, and rearing frequency.

Drinking-in-the-Dark (DID) Paradigm for Binge-Like Alcohol Consumption

This is a widely used model to study the effects of compounds on excessive alcohol intake.

Methodology:

  • Housing: Mice are singly housed to accurately measure individual fluid consumption.[16]

  • Habituation: For several days, mice are given access to a bottle of 20% ethanol (B145695) for a limited period (e.g., 2-4 hours) during the dark cycle, when they are most active.[16][17][18]

  • Drug Administration: Prior to the ethanol access period on the test day, mice are administered the GPR88 agonist or vehicle (e.g., 30 minutes before).[1]

  • Measurement: The volume of ethanol consumed is measured at the end of the access period and compared between treatment groups.[17]

DID_Workflow cluster_acclimation Acclimation Phase (Several Days) cluster_testday Test Day cluster_analysis Data Analysis Housing Single Housing of Mice DarkCycle Identify Dark Cycle Start Housing->DarkCycle EthanolAccess Provide 20% Ethanol for 2-4 hours DarkCycle->EthanolAccess DrugAdmin Administer GPR88 Agonist or Vehicle (i.p.) Wait Wait 30 minutes DrugAdmin->Wait EthanolTest Provide 20% Ethanol for 2-4 hours Wait->EthanolTest Measure Measure Ethanol Consumption EthanolTest->Measure Compare Compare Consumption between Agonist and Vehicle Groups Measure->Compare

Caption: Experimental workflow for the Drinking-in-the-Dark (DID) paradigm.

Off-Target Effects and Selectivity

While the agonists listed have shown promising selectivity for GPR88, it is crucial for researchers to consider potential off-target effects. For instance, RTI-13951-33 was tested against a panel of 38 other GPCRs, ion channels, and transporters and showed no significant off-target activity.[3] However, early GPR88 agonists were noted to have issues such as being substrates for P-glycoprotein (P-gp), which can limit brain exposure. Researchers should consult the primary literature for detailed selectivity profiling of their chosen compound.

References

Cross-Validation of (1R,2R)-2-PCCA Hydrochloride's Agonistic Activity at the GPR88 Receptor: A Comparative Guide to In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of (1R,2R)-2-PCCA hydrochloride, a potent agonist of the G protein-coupled receptor 88 (GPR88), across various functional assays. The data presented herein, derived from multiple studies, serves to cross-validate its activity and provide a framework for the rigorous evaluation of novel GPR88 modulators.

GPR88 is an orphan GPCR predominantly expressed in the striatum and is a promising therapeutic target for a range of neurological and psychiatric disorders.[1] The receptor primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][2] The robust characterization of ligands targeting GPR88 necessitates a multi-assay approach to confirm their mechanism of action and potency.

GPR88 Signaling Pathway and Assay Intervention Points

The activation of GPR88 by an agonist such as this compound initiates a Gαi/o-mediated signaling cascade. This pathway can be interrogated at different points by various in vitro assays, each providing a distinct but complementary measure of the compound's activity.

GPR88_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_assays Assay Measurement Points Agonist (1R,2R)-2-PCCA HCl GPR88 GPR88 Receptor Agonist->GPR88 Binds G_protein Gαi/oβγ GPR88->G_protein Activates Ca_Assay Calcium Mobilization Assay (Engineered Gαqi5) Measures Ca2+ flux GPR88->Ca_Assay Measures via engineered pathway AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC cAMP_Assay cAMP Assays (GloSensor, HTRF, LANCE) Measure changes in cAMP levels cAMP->cAMP_Assay Measures

GPR88 Signaling and Assay Points

Comparative Analysis of this compound Activity

The potency of this compound, as measured by its half-maximal effective concentration (EC50), varies across different assay formats and cell systems. This variation underscores the importance of cross-validation to obtain a comprehensive understanding of a compound's pharmacological profile.

Assay TypeCell LineReported EC50 (nM)Reference(s)
cAMP Assays
GloSensor™ cAMP AssayHEK293 cells expressing hGPR88603[3][4][5]
LANCE™ cAMP AssayCHO cells expressing PPLS-HA-GPR8856[1][4]
Cell-free AssayNot Applicable3[6][7]
Calcium Mobilization
FLIPR Calcium AssayCHO-Gαqi5-GPR88 stable cells468[5]

Comparison with Other GPR88 Agonists

To contextualize the activity of this compound, its potency is compared with other known GPR88 agonists. This comparison highlights the relative efficacy of these compounds in a standardized assay format.

CompoundModalityAssay Type (Cell Line)Potency (EC50)Reference(s)
(1R,2R)-2-PCCA AgonistLANCE™ cAMP Assay (CHO)56 nM[1][4]
2-PCCA (racemate)AgonistLANCE™ cAMP Assay (CHO)116 nM[4][6][8]
RTI-13951-33AgonistcAMP Functional Assay25 nM[4][6]
RTI-122AgonistTR-FRET cAMP Assay (CHO)11 nM[4]

Experimental Protocols

GloSensor™ cAMP Assay

This assay measures changes in intracellular cAMP levels in real-time in living cells.[9]

Principle: The GloSensor™ biosensor is a genetically encoded fusion of a cAMP-binding domain to a circularly permuted firefly luciferase.[10] Binding of cAMP to the biosensor causes a conformational change, leading to an increase in luminescence that is proportional to the cAMP concentration.[11] For Gαi-coupled receptors like GPR88, agonists will cause a decrease in forskolin-stimulated cAMP levels, resulting in reduced luminescence.

Workflow:

GloSensor_Workflow A Seed GPR88-expressing cells in a 384-well plate B Incubate cells overnight A->B C Pre-equilibrate cells with GloSensor™ cAMP Reagent (~2 hours) B->C D Add test compound (e.g., (1R,2R)-2-PCCA) and Forskolin (B1673556) (to stimulate cAMP) C->D E Incubate for 15-30 minutes D->E F Measure luminescence using a plate reader E->F G Analyze data to determine EC50 F->G

GloSensor™ cAMP Assay Workflow

Detailed Steps:

  • Cell Culture: Culture HEK293 cells stably expressing human GPR88 and the GloSensor™-22F cAMP construct in appropriate media.

  • Cell Seeding: Seed the cells into 384-well white assay plates and incubate overnight.[12]

  • Reagent Preparation: Prepare the GloSensor™ cAMP Reagent according to the manufacturer's protocol.[13]

  • Compound Preparation: Prepare serial dilutions of this compound. Also, prepare a solution of forskolin to stimulate adenylyl cyclase.

  • Assay Procedure:

    • Remove culture media from the cells.

    • Add the GloSensor™ cAMP Reagent and incubate for approximately 2 hours.[11]

    • Add the test compound dilutions to the wells.

    • Add forskolin to all wells (except for negative controls) to induce cAMP production.

    • Incubate for 15-30 minutes at room temperature.[14]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Calcium Mobilization Assay

This assay provides a functional readout for GPR88 activity by redirecting its Gαi signaling through an engineered Gαq pathway.[15]

Principle: Since GPR88 naturally couples to Gαi, it does not typically induce calcium mobilization.[16] To overcome this, host cells (e.g., CHO or HEK293) are engineered to co-express GPR88 with a promiscuous G protein, Gαqi5.[15][17] This allows the Gαi-coupled GPR88 to signal through the Gαq pathway upon agonist binding, leading to the release of intracellular calcium, which is detected by a calcium-sensitive dye.[17]

Workflow:

Calcium_Mobilization_Workflow A Seed CHO-Gαqi5-GPR88 cells in a 96-well plate B Incubate cells overnight A->B C Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) B->C D Add varying concentrations of This compound C->D E Measure fluorescence kinetically using a FLIPR instrument D->E F Analyze the peak fluorescence response to determine EC50 E->F

Calcium Mobilization Assay Workflow

Detailed Steps:

  • Cell Culture: Culture CHO-K1 or HEK293 cells stably co-expressing human GPR88 and Gαqi5.[15]

  • Cell Seeding: Plate the cells into black-walled, clear-bottom 96-well microplates and incubate overnight.[17]

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid.

    • Remove the culture medium and add the dye loading buffer to the cells.

    • Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound in an assay buffer (e.g., HBSS with 20 mM HEPES).

  • Data Acquisition:

    • Place the cell plate and the compound plate into a Fluorescent Imaging Plate Reader (FLIPR) or a similar instrument.

    • The instrument will add the compound dilutions to the cells and immediately begin measuring fluorescence kinetically.

  • Data Analysis: The increase in intracellular calcium is measured as a change in fluorescence intensity. The peak fluorescence response is plotted against the log concentration of the agonist to generate a dose-response curve and determine the EC50 value.

References

A Comparative Guide to the Off-Target Binding Profiles of GPR88 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The G protein-coupled receptor 88 (GPR88) has emerged as a promising therapeutic target for a range of central nervous system disorders, including Parkinson's disease, schizophrenia, and substance use disorders. As an orphan receptor predominantly expressed in the striatum, the development of selective agonists is crucial for elucidating its physiological functions and for advancing novel therapeutic strategies.[1] A critical aspect of agonist development is the characterization of its off-target binding profile to ensure target engagement is not confounded by unintended interactions. This guide provides a comparative overview of the off-target binding profiles of key GPR88 agonists, supported by experimental data and detailed methodologies.

Comparative Data for GPR88 Agonists

The following table summarizes the in vitro potency and binding affinity of several well-characterized GPR88 agonists. The half-maximal effective concentration (EC50) in a functional cAMP assay and the equilibrium dissociation constant (Ki) from radioligand binding assays are key metrics for comparing these compounds.

Compound NameEC50 (cAMP Assay)Ki (Binding Assay)Key Characteristics & Off-Target Profile
RTI-13951-33 25 nM[2][3]224 nM[4]A potent, selective, and brain-penetrant agonist.[2] It has been screened against a panel of 38 GPCRs, ion channels, and neurotransmitter transporters with no significant off-target activity reported.[2]
2-PCCA 74 nM[4]277 nM[4]A foundational GPR88 agonist. While well-characterized for its on-target activity, comprehensive public data on its off-target screening against a broad panel of receptors is limited. Early GPR88 agonists have been noted to have off-target activities.
(1R,2R)-2-PCCA 373 nMNot widely reportedA diastereomer of 2-PCCA, it serves as a valuable tool for establishing structure-activity relationships.[1]
(S,S)-isomer of 2-PCCA 1738 nM[4]487 nM[4]Demonstrates significantly lower functional potency compared to 2-PCCA, highlighting the stereoselectivity of the GPR88 binding pocket.[4]
RTI-122 11 nM[5]Not widely reportedA potent and brain-penetrant agonist with good metabolic stability.[5]

GPR88 Signaling Pathway

GPR88 is known to couple to Gαi/o proteins. Upon agonist binding, the receptor activates this pathway, leading to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cyclic AMP (cAMP) levels. This signaling cascade is a primary mechanism through which GPR88 modulates neuronal excitability.[1]

GPR88_Signaling_Pathway cluster_membrane Cell Membrane GPR88 GPR88 G_protein Gαi/oβγ GPR88->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Inhibition of conversion Agonist GPR88 Agonist Agonist->GPR88 Binds to ATP ATP Downstream Downstream Cellular Effects cAMP->Downstream Modulates

Caption: GPR88 signaling cascade initiated by agonist binding.

Experimental Protocols

A thorough assessment of a GPR88 agonist's selectivity involves a combination of in vitro assays to determine its on-target potency and its activity at a panel of other potential targets.

cAMP Functional Assay

This assay is fundamental for determining the functional potency of GPR88 agonists.

  • Principle: As GPR88 is a Gαi/o-coupled receptor, its activation by an agonist leads to a decrease in intracellular cAMP levels. To measure this, intracellular cAMP is first stimulated using an adenylyl cyclase activator like forskolin (B1673556). The agonist's potency is then determined by its ability to inhibit this stimulated cAMP production.

  • Methodology:

    • Cell Culture: HEK293 or CHO cells are engineered to stably express human GPR88.

    • Cell Seeding: Cells are seeded into 384-well plates and incubated.

    • Compound Addition: Serial dilutions of the test agonist are added to the cells.

    • Stimulation: A fixed concentration of forskolin is added to all wells to stimulate cAMP production, except for negative controls.

    • Lysis and Detection: The cells are lysed, and intracellular cAMP levels are measured using a commercially available detection kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a fluorescence-based immunoassay.[6][7][8]

    • Data Analysis: The data are plotted as a percentage of inhibition versus the log concentration of the agonist to determine the EC50 value.

[³⁵S]GTPγS Binding Assay

This assay directly measures the activation of G proteins upon receptor stimulation and is used to confirm the Gαi/o coupling of GPR88 agonists.

  • Principle: In the presence of an agonist, the Gα subunit of the G protein exchanges GDP for GTP. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to quantify this activation. As [³⁵S]GTPγS is resistant to the GTPase activity of the Gα subunit, it accumulates in the membrane, and the amount of radioactivity is proportional to G protein activation.[9]

  • Methodology:

    • Membrane Preparation: Cell membranes are prepared from cells expressing GPR88 or from tissues with high GPR88 expression (e.g., mouse striatum).[1]

    • Incubation: The membranes are incubated with varying concentrations of the test agonist in the presence of GDP and [³⁵S]GTPγS.

    • Termination and Filtration: The reaction is terminated by rapid filtration through a filter plate to separate the membrane-bound [³⁵S]GTPγS from the free radioligand.

    • Detection: The radioactivity retained on the filters is measured using a scintillation counter.

    • Data Analysis: The specific binding is calculated and plotted against the agonist concentration to determine the EC50 and Emax values.

Off-Target Selectivity Screening

To ensure that the observed biological effects are mediated by GPR88, it is crucial to screen the compound against a broad panel of other receptors, ion channels, and transporters.

  • Principle: The test compound is evaluated for its ability to bind to or modulate the activity of a wide range of potential off-targets.

  • Methodology:

    • Panel Selection: A comprehensive panel of targets is selected, often provided by commercial vendors (e.g., Eurofins SafetyScreen, CEREP BioPrint). These panels typically include a diverse set of GPCRs, kinases, ion channels, and transporters that are known to be common sources of off-target effects.[10]

    • Assay Formats: A variety of assay formats are used, with radioligand binding assays being the most common for determining a compound's affinity for other receptors.[3][11][12] Functional assays are also employed to assess the compound's effect on the activity of these off-targets.

    • Data Interpretation: The results are typically reported as the percent inhibition of radioligand binding or the percent of control activity at a single high concentration of the test compound (e.g., 10 µM). Significant interactions are then followed up with full concentration-response curves to determine the Ki or IC50 values for the off-target.

Experimental Workflow for GPR88 Agonist Selectivity Profiling

The following diagram illustrates a typical workflow for the discovery and selectivity profiling of novel GPR88 agonists.

GPR88_Agonist_Workflow cluster_discovery Discovery & Initial Characterization cluster_profiling In Vitro Selectivity Profiling cluster_validation In Vivo Validation HTS High-Throughput Screening (e.g., cAMP Assay) Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt On_Target On-Target Potency (cAMP & GTPγS Assays) Lead_Opt->On_Target Off_Target Off-Target Screening (Broad Receptor Panel) On_Target->Off_Target PK_PD Pharmacokinetics & Pharmacodynamics Off_Target->PK_PD Behavioral Behavioral Models (e.g., Locomotor Activity) PK_PD->Behavioral

Caption: Workflow for GPR88 agonist development and selectivity assessment.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for (1R,2R)-2-PCCA Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like (1R,2R)-2-PCCA hydrochloride are paramount for ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, grounded in established safety protocols and regulatory guidelines.

Immediate Safety and Hazard Information

This compound is a research chemical that requires careful handling. Based on available Safety Data Sheets (SDS), the compound presents several hazards.[1]

Hazard Classification:

Hazard ClassCategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single ExposureCategory 3H335: May cause respiratory irritation

(Source: MedChemExpress SDS)[1]

Immediate First Aid Measures:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
Skin Contact In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical attention.

(General guidance from various laboratory safety protocols)

Personal Protective Equipment (PPE)

When handling this compound in any form (solid or in solution), the following PPE is mandatory to minimize exposure:

PPE CategorySpecification
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile rubber).
Eye Protection Safety glasses with side-shields or goggles.
Skin and Body Protection Laboratory coat. Ensure skin is not exposed.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator is recommended.
Step-by-Step Disposal Protocol

Disposal of this compound and its contaminated materials must be handled as hazardous chemical waste.[2][3][4][5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][6][7]

Step 1: Waste Identification and Segregation

  • Treat all forms of this compound (pure solid, solutions, contaminated labware) as hazardous chemical waste.

  • Segregate this waste from other waste streams, such as non-hazardous waste, biological waste, or radioactive waste. Do not mix with incompatible chemicals.[6][7]

Step 2: Waste Collection and Containment

  • Solid Waste: Collect pure this compound powder and contaminated solids (e.g., gloves, weigh boats, paper towels) in a designated, durable, and sealable container.[5] This container must be compatible with the chemical. A high-density polyethylene (B3416737) (HDPE) container is a suitable choice.

  • Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and chemically compatible container. Keep the container sealed when not in use.[2]

  • Sharps Waste: Any chemically contaminated sharps (needles, scalpels, broken glass) must be placed in a designated, puncture-resistant sharps container that is also labeled as hazardous chemical waste.[5][8]

Step 3: Labeling of Waste Containers

  • All waste containers must be clearly labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.[9]

  • The label must include:

    • The full chemical name: "this compound"

    • All other constituents in the container, with their approximate percentages.

    • The relevant hazard warnings (e.g., "Toxic," "Irritant").

    • The accumulation start date.

Step 4: Storage of Chemical Waste

  • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[3]

  • The SAA must be at or near the point of generation and under the control of laboratory personnel.

  • Ensure secondary containment (e.g., a larger bin or tray) is used for liquid waste containers to capture any potential leaks.[2][9]

  • Store waste away from heat sources, direct sunlight, and high-traffic areas.[7]

Step 5: Arranging for Disposal

  • Once the waste container is full (typically no more than 75-90% capacity) or has been accumulating for a set period (often 6-12 months, check institutional policy), arrange for a pickup from your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][5]

  • Follow your institution's specific procedures for requesting a waste pickup.

Decontamination and Spill Management

Decontamination of Lab Surfaces and Equipment:

  • To decontaminate surfaces or non-disposable equipment, first, wipe the area with a cloth dampened with a suitable solvent (e.g., water, if the compound is soluble) to remove the chemical residue.[10]

  • Then, wash the surface with soap and water.

  • All materials used for decontamination (e.g., paper towels, wipes) must be disposed of as hazardous solid waste.[10]

Spill Response:

  • Minor Spill (Solid): If a small amount of solid is spilled, carefully sweep it up, avoiding dust generation, and place it in the hazardous waste container.

  • Minor Spill (Liquid): For a small liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or chemical absorbent pads). Place the contaminated absorbent material into the hazardous waste container.

  • Major Spill: In the event of a large spill, evacuate the immediate area, alert others, and contact your institution's EHS or emergency response team immediately.

Disposal of Empty Containers
  • A container that held this compound is not considered empty until it has been triple-rinsed with a suitable solvent.[4][11]

  • The first rinseate must be collected and disposed of as hazardous liquid waste.[2] Subsequent rinsates may also need to be collected, depending on institutional policy.

  • After proper rinsing, the original labels on the container must be defaced or removed. The container can then be disposed of as non-hazardous solid waste (e.g., in a designated glass disposal box).[2][4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_generation Waste Generation cluster_streams Waste Segregation & Collection cluster_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_gen Waste Generated ppe->waste_gen waste_type Identify Waste Type waste_gen->waste_type spill Spill or Decontamination? waste_gen->spill solid_waste Solid Waste (Contaminated PPE, Weigh Boats) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Needles, Glassware) waste_type->sharps_waste Sharps collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container (with Secondary Containment) liquid_waste->collect_liquid collect_sharps Collect in Labeled Puncture-Proof Sharps Container sharps_waste->collect_sharps store Store in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store collect_sharps->store pickup Request Pickup by EHS / Licensed Waste Vendor store->pickup end End: Proper Disposal pickup->end spill->waste_type No decon Decontaminate Area/Equipment spill->decon Decontamination spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup Spill decon_waste Generated Waste -> Solid Waste Container decon->decon_waste spill_cleanup->decon_waste decon_waste->collect_solid

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.